Product packaging for Methylestradiol(Cat. No.:CAS No. 302-76-1)

Methylestradiol

Cat. No.: B1213742
CAS No.: 302-76-1
M. Wt: 286.4 g/mol
InChI Key: JXQJDYXWHSVOEF-GFEQUFNTSA-N
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Description

17alpha-Methylestradiol is a 3-hydroxy steroid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B1213742 Methylestradiol CAS No. 302-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

302-76-1

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h4,6,11,15-17,20-21H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1

InChI Key

JXQJDYXWHSVOEF-GFEQUFNTSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)O

Other CAS No.

302-76-1

Pictograms

Irritant; Health Hazard

Synonyms

17 alpha-methylestradiol
17-methylestradiol
17-methylestradiol hemihydrate
17-methylestradiol hydrate

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Purification of 17α-Methylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of 17α-methylestradiol, a synthetic estrogenic steroid. The document details the underlying chemical principles, step-by-step experimental protocols, and methods for purification and analysis. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

17α-methylestradiol is a synthetic derivative of estradiol (B170435), an endogenous estrogen. The introduction of a methyl group at the 17α-position enhances the metabolic stability and oral bioavailability of the compound compared to its natural counterpart, estradiol.[1][2] Due to these improved pharmacokinetic properties, 17α-methylestradiol has been a subject of interest in endocrine studies and for potential therapeutic applications, including hormone replacement therapy and as a component in contraceptive formulations.[1][2]

This guide outlines a common and effective method for the synthesis of 17α-methylestradiol, starting from the readily available steroid precursor, estrone (B1671321). The primary transformation involves a nucleophilic addition of a methyl group to the 17-keto functional group of estrone, followed by purification to isolate the desired 17α-methylestradiol isomer.

Chemical Synthesis

The synthesis of 17α-methylestradiol is most commonly achieved through a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds. In this reaction, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), acts as a nucleophile and attacks the electrophilic carbonyl carbon at the C-17 position of estrone.

Reaction Scheme:

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. The stereoselectivity of the addition generally favors the formation of the 17α-methyl, 17β-hydroxyl product due to steric hindrance from the steroid's polycyclic structure.

Experimental Protocol: Synthesis of 17α-Methylestradiol from Estrone

This protocol describes the synthesis of 17α-methylestradiol via the Grignard reaction with methylmagnesium bromide.

Materials:

  • Estrone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve estrone (1.0 equivalent) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide solution (1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane (B92381):ethyl acetate (B1210297) (e.g., 7:3 v/v).

  • Quenching: Once the reaction is complete (as indicated by the consumption of estrone), cool the flask again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product from the synthesis will contain the desired 17α-methylestradiol, unreacted starting material, and potentially the 17β-methyl isomer as a minor byproduct. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Experimental Protocol: Column Chromatography

Materials:

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a mobile phase of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 10% ethyl acetate) and gradually increasing the concentration of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired product. Combine the pure fractions.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the partially purified 17α-methylestradiol.

Experimental Protocol: Recrystallization

Materials:

  • Partially purified 17α-methylestradiol

  • Ethanol (B145695) or a mixture of acetone (B3395972) and hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified 17α-methylestradiol in a minimal amount of hot ethanol (or acetone).

  • Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For further crystallization, place the flask in an ice bath. If using an acetone/hexane system, add hexane as an anti-solvent to the acetone solution until turbidity is observed, then heat to re-dissolve and cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to obtain pure 17α-methylestradiol.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of 17α-methylestradiol. Note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterStarting MaterialProductExpected/Typical Value
Synthesis
Molecular WeightEstrone: 270.37 g/mol 17α-Methylestradiol: 286.41 g/mol -
Molar RatioEstrone : CH₃MgBr-1 : 1.2
Reaction Yield (Crude)-Crude Product85-95%
Purification
Recovery from ChromatographyCrude ProductPartially Purified Product70-85%
Recovery from RecrystallizationPartially Purified ProductPure 17α-Methylestradiol80-90%
Final Product
Overall YieldEstronePure 17α-Methylestradiol50-70%
Purity (by HPLC)-Pure 17α-Methylestradiol>98%
Melting Point-Pure 17α-Methylestradiol~190 °C[2]

Mandatory Visualizations

Signaling Pathway

17α-methylestradiol, as an estrogen, primarily exerts its biological effects by binding to and activating estrogen receptors (ERα and ERβ). This initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways, ultimately leading to changes in gene expression and cellular function.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17a-ME2 17α-Methylestradiol ER Estrogen Receptor (ER) 17a-ME2->ER Binding & HSP Dissociation HSP Heat Shock Proteins ER_dimer ER Dimer ER->ER_dimer Dimerization PI3K PI3K ER->PI3K Non-Genomic Signaling ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & DNA Binding Akt Akt PI3K->Akt Cellular Response Cellular Response Akt->Cellular Response Gene Target Gene ERE->Gene Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Protein->Cellular Response Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Estrone + Anhydrous THF grignard Add CH₃MgBr at 0°C start->grignard reaction Stir at Room Temperature grignard->reaction quench Quench with NH₄Cl reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry crude Crude 17α-Methylestradiol dry->crude chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) crude->chromatography fractions Collect and Analyze Fractions (TLC) chromatography->fractions recrystallize Recrystallization (e.g., Hot Ethanol) fractions->recrystallize isolate Isolate and Dry Crystals recrystallize->isolate pure_product Pure 17α-Methylestradiol isolate->pure_product hplc Purity Assessment (HPLC) pure_product->hplc nmr Structural Confirmation (NMR) pure_product->nmr final Final Product (>98% Purity) hplc->final nmr->final

References

An In-depth Technical Guide on the Binding Affinity of Methylestradiol to Estrogen Receptors α and β

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of methylestradiol for the two primary estrogen receptor subtypes, ERα and ERβ. The document summarizes quantitative binding data, presents detailed experimental methodologies for affinity determination, and visualizes key biological and experimental processes.

Quantitative Binding Affinity Data

This compound, a synthetic derivative of estradiol (B170435), exhibits a significant binding affinity for both estrogen receptor α (ERα) and estrogen receptor β (ERβ). The affinity is typically quantified and compared to the endogenous ligand, 17β-estradiol. The most commonly reported metric for this comparison is the Relative Binding Affinity (RBA), which expresses the potency of a test compound relative to estradiol (whose RBA is set to 100%).

The table below summarizes the available quantitative data for the binding of this compound to ERα and ERβ.

CompoundReceptorRelative Binding Affinity (RBA) (%)
This compound ERα70
ERβ44
17β-Estradiol (Reference)ERα100
ERβ100

Data sourced from comparative studies on estrogen receptor ligands.

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to ERα and ERβ is determined using in vitro competitive radioligand binding assays. The following protocol provides a comprehensive methodology for conducting such an assay.

Objective: To determine the relative binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptors.

Materials:

  • Receptor Source: Rat uterine cytosol, which is rich in estrogen receptors.

  • Radioligand: [³H]-17β-estradiol.

  • Test Compound: this compound.

  • Reference Compound: Unlabeled 17β-estradiol.

  • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.

  • Hydroxylapatite (HAP) slurry: For separating bound from free radioligand.

  • Scintillation fluid.

  • Glass test tubes.

  • Centrifuge and ultracentrifuge.

  • Scintillation counter.

Methodology:

  • Preparation of Rat Uterine Cytosol: a. Uteri are obtained from ovariectomized female rats (7-10 days post-ovariectomy) to minimize endogenous estrogen levels. b. The uteri are homogenized in ice-cold TEDG buffer. c. The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction. d. The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (supernatant), which contains the estrogen receptors.[1] e. The protein concentration of the cytosol is determined using a suitable protein assay.

  • Competitive Binding Assay: a. A single, saturating concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM) is added to a series of test tubes. b. Increasing concentrations of unlabeled this compound (the competitor) are added to the tubes. A parallel set of tubes with unlabeled 17β-estradiol is prepared as a reference standard. c. Control tubes are included to measure total binding (only radioligand and cytosol) and non-specific binding (radioligand, cytosol, and a 100-fold excess of unlabeled 17β-estradiol). d. The prepared rat uterine cytosol (50-100 µg of protein per tube) is added to each tube.[1] e. The tubes are incubated, typically overnight at 4°C, to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: a. Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes. b. The tubes are vortexed and incubated on ice for a short period. c. The HAP is pelleted by centrifugation, and the supernatant containing the unbound radioligand is discarded. d. The HAP pellet is washed multiple times with assay buffer to remove any remaining free radioligand.

  • Quantification: a. Scintillation fluid is added to each tube containing the HAP pellet. b. The radioactivity, representing the amount of bound [³H]-17β-estradiol, is measured using a scintillation counter.

  • Data Analysis: a. The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. b. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. c. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis. d. The Relative Binding Affinity (RBA) is calculated using the following formula: RBA (%) = (IC50 of 17β-estradiol / IC50 of this compound) x 100

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways of ERα and ERβ and the experimental workflow for the competitive binding assay.

er_signaling_pathways cluster_ERa ERα Signaling cluster_ERb ERβ Signaling ERa ERα PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ERa->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Pathway ERa->MAPK_ERK Cell_Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Cell_Proliferation MAPK_ERK->Cell_Proliferation ERb ERβ Cell_Cycle_Arrest Cell Cycle Arrest ERb->Cell_Cycle_Arrest Apoptosis Apoptosis ERb->Apoptosis Tumor_Suppression Tumor Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression competitive_binding_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis prep_cytosol Prepare Rat Uterine Cytosol incubation Incubate Cytosol, Radioligand, and Competitor prep_cytosol->incubation prep_reagents Prepare Radioligand, Competitor, and Buffers prep_reagents->incubation add_hap Add HAP Slurry incubation->add_hap centrifuge Centrifuge and Wash Pellet add_hap->centrifuge scintillation Scintillation Counting centrifuge->scintillation data_analysis Calculate IC50 and RBA scintillation->data_analysis

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolic Stability of Methylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolic stability of methylestradiol (17α-methylestradiol). Due to a scarcity of direct quantitative pharmacokinetic data for this compound, this guide leverages data from the structurally similar and well-studied synthetic estrogen, ethinylestradiol, to provide a predictive assessment. The document details the anticipated absorption, distribution, metabolism, and excretion (ADME) profile of this compound, emphasizing the structural basis for its enhanced metabolic stability compared to endogenous estradiol (B170435). Detailed experimental protocols for in vitro and in vivo pharmacokinetic studies, along with modern analytical methodologies for quantification, are provided to support further research in this area. Additionally, this guide includes visualizations of the presumed metabolic pathways and a typical experimental workflow, rendered using the Graphviz DOT language, to facilitate a deeper understanding of the compound's biological fate and the methodologies used to study it.

Introduction

This compound (17α-methylestradiol) is a synthetic estrogen that is structurally analogous to the endogenous hormone 17β-estradiol. It is also known to be an active metabolite of several androgenic anabolic steroids, including methyltestosterone (B1676486) and metandienone, contributing to their estrogenic side effects.[1] The key structural feature of this compound is the presence of a methyl group at the 17α position of the steroid nucleus. This modification sterically hinders the oxidation of the 17β-hydroxyl group, a primary route of inactivation for endogenous estradiol.[1] This structural characteristic confers significantly greater metabolic stability and oral potency to this compound compared to its parent compound, estradiol.[1]

Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for several reasons. For researchers in endocrinology and pharmacology, it provides insights into structure-activity relationships of steroidal compounds. For drug development professionals, this knowledge is essential for assessing the potential for drug-drug interactions, predicting in vivo efficacy and duration of action, and understanding off-target effects of related compounds.

This guide aims to consolidate the available information on the pharmacokinetics and metabolic stability of this compound, provide detailed methodologies for its study, and offer predictive insights based on closely related compounds.

Pharmacokinetics

Direct and comprehensive pharmacokinetic data for this compound in humans is limited in the public domain. Therefore, to provide a quantitative perspective, the pharmacokinetic parameters of ethinylestradiol, a synthetic estrogen with a similar 17α-alkynyl substitution that also confers high metabolic stability, are presented as a proxy. It is important to note that while the general pharmacokinetic behavior is expected to be similar, there may be quantitative differences between the two compounds.

Absorption

Following oral administration, this compound is expected to be rapidly and well-absorbed from the gastrointestinal tract. The oral bioavailability of its analogue, ethinylestradiol, is approximately 40-60%, with significant inter-individual variability.[2][3] This incomplete bioavailability is primarily due to extensive first-pass metabolism in the gut wall and liver.[4] Given its structural similarities, the oral bioavailability of this compound is likely to be in a comparable range.

Distribution

Once in systemic circulation, this compound is expected to be extensively bound to plasma proteins. Steroid hormones typically bind to albumin and sex hormone-binding globulin (SHBG).[5] For ethinylestradiol, the unbound fraction in plasma is low, around 1-2%, with the majority bound to albumin.[6] It is anticipated that this compound will exhibit a similar high degree of plasma protein binding. The volume of distribution for ethinylestradiol is relatively large, suggesting distribution into various tissues.[2]

Metabolism

The enhanced metabolic stability of this compound is its defining pharmacokinetic feature. The 17α-methyl group prevents oxidation to the less active estrone (B1671321) equivalent, a major metabolic pathway for estradiol.[1] However, this compound is still subject to metabolism, primarily through aromatic hydroxylation of the A-ring by cytochrome P450 (CYP) enzymes, followed by methylation.[7][8]

The primary metabolic pathway is likely to involve:

  • Hydroxylation: CYP enzymes, particularly CYP3A4 and to a lesser extent CYP2C9, are known to hydroxylate ethinylestradiol at the 2- and 4-positions of the aromatic A-ring.[8][9] It is highly probable that this compound is also a substrate for these enzymes, leading to the formation of 2-hydroxy-methylestradiol and 4-hydroxy-methylestradiol.

  • Methylation: The resulting catechol metabolites can then be methylated by catechol-O-methyltransferase (COMT) to form 2-methoxy-methylestradiol and 4-methoxy-methylestradiol.[7]

  • Conjugation: The parent compound and its metabolites can also undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.[4]

Excretion

The metabolites of this compound are expected to be primarily excreted in the urine and feces as glucuronide and sulfate (B86663) conjugates.[10] The elimination half-life of ethinylestradiol is in the range of 15-24 hours after oral administration, leading to its suitability for once-daily dosing.[11] Given its metabolic stability, this compound is likely to have a similarly long elimination half-life.

Quantitative Pharmacokinetic Parameters (Inferred from Ethinylestradiol)

The following table summarizes the key pharmacokinetic parameters for ethinylestradiol, which can be used as an estimate for this compound.

ParameterValue (for Ethinylestradiol)Reference(s)
Oral Bioavailability ~42%[2]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[11]
Plasma Protein Binding >98% (primarily to albumin)[6]
Apparent Volume of Distribution Similar to norethindrone[2]
Elimination Half-life (t½) ~7.7 - 24 hours[11]
Apparent Oral Clearance ~1002 ± 398 ml/hr/kg

Metabolic Stability

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a critical parameter in drug development. The 17α-methyl group of this compound significantly enhances its metabolic stability compared to estradiol by blocking the primary site of metabolic inactivation.[1]

In vitro studies are essential for quantitatively assessing metabolic stability. The most common methods involve incubating the test compound with liver-derived systems that contain the primary drug-metabolizing enzymes.

  • Liver Microsomes: These preparations contain the majority of the CYP450 enzymes responsible for phase I metabolism. Incubating this compound with liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) allows for the determination of the rate of disappearance of the parent compound.

  • Hepatocytes: Intact liver cells contain both phase I and phase II metabolic enzymes and can provide a more comprehensive picture of a compound's metabolic fate.

The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). These values can be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a typical procedure to determine the in vitro metabolic stability of this compound.

Materials:

  • This compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare working solutions by diluting the stock solution in the incubation buffer.

  • Incubation: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, this compound working solution, and human liver microsomes. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life can be calculated as t½ = 0.693/k.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for an in vivo pharmacokinetic study of orally administered this compound in rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (female, ovariectomized to reduce endogenous estrogen levels)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatization and Preparation: Allow rats to acclimatize to the housing conditions. Ovariectomize the rats at least one week prior to the study. Fast the animals overnight before dosing.

  • Dosing: Administer a single oral dose of this compound in the selected vehicle via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[11]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance.

Analytical Method for Quantification in Plasma

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids in biological matrices.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Pre-treatment: To a plasma sample, add an internal standard (e.g., a deuterated analogue of this compound).

  • Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

LC-MS/MS Parameters:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, both containing a modifier such as formic acid or ammonium (B1175870) formate.

  • Ionization: Employ electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for this compound. Derivatization with reagents like dansyl chloride can enhance ionization efficiency.[3]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.

Visualizations

Presumed Metabolic Pathway of this compound

Metabolic_Pathway_of_this compound cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_phase2 Phase II Metabolism This compound This compound 2-OH-Methylestradiol 2-Hydroxy-Methylestradiol This compound->2-OH-Methylestradiol CYP3A4, CYP2C9 4-OH-Methylestradiol 4-Hydroxy-Methylestradiol This compound->4-OH-Methylestradiol CYP1B1 (potential) Glucuronide_Conjugates Glucuronide/ Sulfate Conjugates This compound->Glucuronide_Conjugates UGTs, SULTs 2-Methoxy-Methylestradiol 2-Methoxy-Methylestradiol 2-OH-Methylestradiol->2-Methoxy-Methylestradiol COMT 2-OH-Methylestradiol->Glucuronide_Conjugates UGTs, SULTs 4-Methoxy-Methylestradiol 4-Methoxy-Methylestradiol 4-OH-Methylestradiol->4-Methoxy-Methylestradiol COMT 4-OH-Methylestradiol->Glucuronide_Conjugates UGTs, SULTs 2-Methoxy-Methylestradiol->Glucuronide_Conjugates UGTs, SULTs 4-Methoxy-Methylestradiol->Glucuronide_Conjugates UGTs, SULTs Excretion Excretion (Urine, Feces) Glucuronide_Conjugates->Excretion

Caption: Presumed metabolic pathway of this compound.

Experimental Workflow for Oral Pharmacokinetic Study

Experimental_Workflow cluster_animal_phase In-Life Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Dosing Oral Dosing (e.g., Sprague-Dawley Rats) Blood_Sampling Serial Blood Sampling (e.g., 0-72h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Solid-Phase Extraction (SPE) Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Quantification Sample_Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LCMS_Analysis->PK_Analysis Result Pharmacokinetic Profile PK_Analysis->Result

Caption: General experimental workflow for an oral pharmacokinetic study.

Conclusion

This compound's unique structural feature, the 17α-methyl group, confers a high degree of metabolic stability, making its pharmacokinetic profile distinct from that of endogenous estradiol. While direct quantitative pharmacokinetic data for this compound remains sparse, a comprehensive understanding of its likely ADME properties can be inferred from its structure and from data on the closely related compound, ethinylestradiol. This technical guide provides a framework for researchers and drug development professionals to approach the study of this compound, from predicting its metabolic fate to providing detailed experimental protocols for its characterization. Further research is warranted to establish the definitive pharmacokinetic parameters of this compound and to fully elucidate its metabolic pathways.

References

In Vitro Characterization of Methylestradiol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylestradiol (17α-methylestradiol) is a synthetic estrogen and an active metabolite of several anabolic steroids.[1] Its bioactivity is primarily mediated through interactions with estrogen receptors (ERs), key regulators of gene expression in various tissues. Understanding the in vitro characteristics of this compound is crucial for elucidating its mechanism of action, predicting its physiological and pathological effects, and assessing its potential as a therapeutic agent or endocrine disruptor. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's bioactivity, with a focus on its receptor binding affinity, transactivation potential, and effects on cell proliferation. Detailed experimental protocols and data summaries are presented to aid researchers in the evaluation of this and similar compounds.

Data Presentation

Table 1: Estrogen Receptor Binding Affinity of this compound

The binding affinity of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is a critical determinant of its biological activity. The following table summarizes the relative binding affinity (RBA) of this compound compared to the endogenous ligand, 17β-estradiol.

CompoundERα RBA (%)ERβ RBA (%)Reference Compound
17β-Estradiol10010017β-Estradiol
This compound 70 44 17β-Estradiol

Data sourced from publicly available information.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the receptor.

Materials:

  • Rat uterine cytosol (as a source of ERα and ERβ)

  • [3H]-17β-estradiol

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound (this compound)

  • Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled 17β-estradiol in the assay buffer.

  • Assay Setup: In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of either the unlabeled 17β-estradiol (for the standard curve) or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

  • Incubation: Incubate the tubes at 4°C for 16-20 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. The HAP binds the receptor-ligand complexes.

  • Washing: Centrifuge the tubes, discard the supernatant containing the free radioligand, and wash the HAP pellet with assay buffer to remove any remaining unbound ligand. Repeat the wash steps as necessary.

  • Quantification: Add scintillation cocktail to the HAP pellet, vortex, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [3H]-17β-estradiol bound against the log concentration of the competitor. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Radioligand, Competitors) incubation Incubate Receptor, Radioligand, and Competitor prep_reagents->incubation prep_cytosol Prepare Receptor Source (e.g., Uterine Cytosol) prep_cytosol->incubation separation Separate Bound and Free Ligand (e.g., HAP Adsorption) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification plot_curve Plot Competition Curve quantification->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 calc_rba Calculate RBA calc_ic50->calc_rba

Figure 1. Workflow for a competitive estrogen receptor binding assay.

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate the transcriptional activity of estrogen receptors. It utilizes a host cell line engineered to express one or both ER subtypes and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

Materials:

  • A suitable cell line (e.g., MCF-7, T47D, or a transfected cell line like HeLa or HEK293)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • 17β-Estradiol (positive control)

  • Reporter lysis buffer

  • Luciferase substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with a medium containing serial dilutions of the test compound or the positive control. Include a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation, gene transcription, and reporter protein expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add reporter lysis buffer to each well.

  • Luminometry: Transfer the cell lysate to a luminometer plate, add the luciferase substrate, and measure the light output.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Lysis cluster_detection Detection & Analysis seed_cells Seed Reporter Cell Line add_compound Treat with Test Compound seed_cells->add_compound incubate Incubate for Reporter Expression add_compound->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_signal Measure Reporter Signal (e.g., Luminescence) lyse_cells->measure_signal analyze_data Analyze Data (EC50) measure_signal->analyze_data

Figure 2. Workflow for an estrogen-responsive reporter gene assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan (B1609692) product.

Materials:

  • Estrogen-responsive cell line (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a low density and allow them to attach.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include appropriate controls (vehicle and a known inhibitor/stimulator of proliferation).

  • Incubation: Incubate the cells for a period of 3 to 7 days, allowing for multiple cell divisions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound to determine the GI50 value (the concentration that inhibits cell growth by 50%).

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Readout & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells incubate_growth Incubate for Cell Proliferation treat_cells->incubate_growth add_mtt Add MTT Reagent incubate_growth->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50

Figure 3. Workflow for an MTT cell proliferation assay.

Signaling Pathways

This compound, as an estrogen, is expected to exert its effects primarily through the classical estrogen signaling pathway. This involves binding to and activating ERα and ERβ, which are ligand-activated transcription factors.

Upon binding this compound, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The receptor-ligand complex then translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.

Key downstream target genes of estrogen receptor activation in estrogen-responsive tissues include the progesterone (B1679170) receptor (PR) and pS2 (trefoil factor 1), both of which are commonly used as markers of estrogenic activity. The upregulation of these genes can lead to a cascade of cellular events, including cell cycle progression and proliferation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding ER_complex This compound-ER Complex ER->ER_complex Dimerization Dimerization ER_complex->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binding Transcription Modulation of Gene Transcription ERE->Transcription pS2_PR ↑ pS2 & Progesterone Receptor Expression Transcription->pS2_PR Proliferation Cell Proliferation pS2_PR->Proliferation

Figure 4. Classical signaling pathway of this compound.

Conclusion

The in vitro characterization of this compound's bioactivity reveals its function as a potent estrogen. Its ability to bind to both ERα and ERβ, albeit with a lower affinity than 17β-estradiol, and subsequently activate the transcription of estrogen-responsive genes, underscores its estrogenic potential. The provided experimental protocols offer a robust framework for the detailed investigation of this compound and other compounds with suspected estrogenic activity. Further research is warranted to fully elucidate the specific downstream signaling events and the full spectrum of its effects on different cell types, which will be critical for a comprehensive understanding of its pharmacological and toxicological profile.

References

Methylestradiol: An In-depth Technical Guide on its Role as an Active Metabolite of Methyltestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methylestradiol, an active and estrogenic metabolite of the synthetic androgen, methyltestosterone (B1676486). The biotransformation of methyltestosterone, primarily through the action of aromatase (CYP19A1), is a critical consideration in the pharmacological profiling of this widely used anabolic steroid. This document details the biosynthesis and metabolism of this compound, its biological activity with a focus on estrogen receptor interaction, and the analytical methodologies for its detection and quantification. The guide also addresses the conflicting evidence regarding methyltestosterone's role as both a substrate and a competitive inhibitor of aromatase. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology, endocrinology, and drug development.

Introduction

Methyltestosterone (17α-methyl-androst-4-en-17β-ol-3-one) is a synthetic derivative of testosterone (B1683101), notable for its oral bioavailability due to the presence of a methyl group at the C17α position, which sterically hinders first-pass metabolism. While primarily recognized for its androgenic and anabolic effects, a significant aspect of methyltestosterone's pharmacological profile is its conversion to the potent estrogen, 17α-methylestradiol. This biotransformation is responsible for the estrogenic side effects often observed with methyltestosterone administration, such as gynecomastia and fluid retention.[1][2] Understanding the dynamics of this conversion and the biological activity of this compound is crucial for a complete assessment of methyltestosterone's effects and for the development of new androgenic therapies with improved safety profiles.

Biosynthesis and Metabolism of this compound from Methyltestosterone

The primary pathway for the formation of this compound from methyltestosterone is through the process of aromatization, catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily, specifically CYP19A1.[3] This enzyme complex is responsible for the conversion of androgens to estrogens by aromatizing the A-ring of the steroid.[3]

However, the role of methyltestosterone as a substrate for aromatase is a subject of conflicting reports in the scientific literature.

Evidence for Aromatization:

Several sources indicate that methyltestosterone is efficiently aromatized to this compound, and this conversion is the basis for its estrogenic side effects.[2] This is supported by in vivo observations of estrogenic effects in individuals administered methyltestosterone.

Evidence for Aromatase Inhibition:

Conversely, some in vitro studies have demonstrated that 17α-methyltestosterone acts as a competitive inhibitor of aromatase.[1][4] One study reported a Ki (inhibitory constant) of 0.6 µM for methyltestosterone's inhibition of aromatase.[1] This suggests that methyltestosterone can bind to the active site of aromatase and prevent the conversion of other androgens to estrogens. It is possible that both processes occur, with the balance between substrate conversion and competitive inhibition depending on various factors such as substrate concentration and the specific cellular environment.

Other Metabolic Pathways of Methyltestosterone

Besides aromatization, methyltestosterone undergoes several other metabolic transformations in the body. These include hydroxylation at various positions (C2, C4, C6) and reduction of the A-ring.[5] The major metabolites are often excreted in the urine as glucuronide and sulfate (B86663) conjugates.

Biological Activity of this compound

This compound is a potent estrogen that exerts its effects primarily through binding to and activating estrogen receptors (ERs), ERα and ERβ. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes. This signaling cascade mediates a wide range of physiological effects.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of methyltestosterone with aromatase and the binding affinity of this compound for estrogen receptors.

Table 1: Interaction of Methyltestosterone with Aromatase

ParameterValueReference
Inhibitory Constant (Ki)0.6 µM[1]
Km (as a substrate)Data not available
Vmax (as a substrate)Data not available

Table 2: Estrogen Receptor Binding Affinity of this compound

LigandReceptorRelative Binding Affinity (%) (Estradiol = 100%)Reference
17α-MethylestradiolERα70[6]
17α-MethylestradiolERβ44[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a metabolite of methyltestosterone.

In Vitro Aromatase Assay using Human Placental Microsomes

This protocol is adapted from established methods to determine the aromatization of androgens.

Objective: To measure the conversion of methyltestosterone to this compound by human placental aromatase in vitro.

Materials:

  • Human placental microsomes

  • Methyltestosterone

  • NADPH

  • Phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate

  • Internal standard (e.g., deuterated this compound)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and methyltestosterone in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed solution of NADPH.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold ethyl acetate.

  • Add an internal standard.

  • Vortex vigorously to extract the steroids into the organic phase.

  • Centrifuge to separate the phases.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Quantify the amount of this compound produced by comparing its peak area to that of the internal standard.

In Vivo Uterotrophic Bioassay in Rats

This assay is a standard method to assess the estrogenic activity of a compound.

Objective: To determine the in vivo estrogenic activity of this compound.

Animal Model: Immature female Sprague-Dawley rats (e.g., 21 days old).

Procedure:

  • House the animals in controlled conditions with access to food and water ad libitum.

  • Divide the animals into groups: vehicle control, positive control (e.g., estradiol), and test groups receiving different doses of this compound.

  • Administer the test compounds or vehicle daily for three consecutive days via subcutaneous injection or oral gavage.

  • On the fourth day, euthanize the animals and carefully dissect the uteri, freeing them from fat and connective tissue.

  • Record the wet weight of each uterus.

  • Calculate the mean uterine weight for each group and compare it to the control group to determine if there is a statistically significant increase.

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma samples.

Objective: To measure the concentration of this compound in plasma samples.

Procedure:

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., deuterated this compound).

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Perform liquid-liquid extraction of the supernatant with a solvent such as methyl tert-butyl ether (MTBE).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile with additives like formic acid or ammonium (B1175870) fluoride.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes described in this guide.

cluster_0 Biosynthesis of this compound Methyltestosterone Methyltestosterone Aromatase (CYP19A1) Aromatase (CYP19A1) Methyltestosterone->Aromatase (CYP19A1) Substrate This compound This compound Aromatase (CYP19A1)->this compound Conversion

Biosynthesis of this compound from Methyltestosterone.

cluster_1 Estrogen Receptor Signaling Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element Nucleus->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Biological_Effects Biological_Effects Gene_Transcription->Biological_Effects Leads to

This compound-Mediated Estrogen Receptor Signaling.

cluster_2 In Vitro Aromatase Assay Workflow Prepare_Reaction_Mix Prepare Reaction Mix (Microsomes, Methyltestosterone) Pre_Incubate Pre-incubate at 37°C Prepare_Reaction_Mix->Pre_Incubate Initiate_Reaction Add NADPH Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Add Ethyl Acetate Incubate->Terminate_Reaction Extract Extract Steroids Terminate_Reaction->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Workflow for In Vitro Aromatase Assay.

cluster_3 In Vivo Uterotrophic Bioassay Workflow Animal_Acclimation Acclimate Immature Female Rats Dosing Daily Dosing for 3 Days (Vehicle, E2, this compound) Animal_Acclimation->Dosing Euthanasia Euthanize on Day 4 Dosing->Euthanasia Uterus_Dissection Dissect and Weigh Uteri Euthanasia->Uterus_Dissection Data_Analysis Compare Uterine Weights Uterus_Dissection->Data_Analysis

Workflow for In Vivo Uterotrophic Bioassay.

Conclusion

This compound is a biologically active metabolite of methyltestosterone, contributing significantly to the latter's estrogenic effects. The biotransformation, mediated by aromatase, is a key event that must be considered in the pharmacological evaluation of methyltestosterone and its derivatives. The conflicting reports on whether methyltestosterone acts as a substrate or an inhibitor of aromatase highlight the need for further research to elucidate the precise kinetics and regulatory mechanisms of this interaction. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the complex pharmacology of methyltestosterone and the role of its estrogenic metabolite, this compound. Such studies are essential for the development of safer and more effective androgenic therapies.

References

Structure-Activity Relationship of C17α-Methylated Estrogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The steroid nucleus of estrogen has been a foundational scaffold for the development of a wide array of therapeutic agents. Modifications at various positions of the steroidal framework can profoundly influence the biological activity, receptor binding affinity, and metabolic stability of these compounds. Among these modifications, alkylation at the C17α position has proven to be a critical strategy in medicinal chemistry, leading to the development of orally active and metabolically robust estrogenic compounds. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of C17α-methylated estrogens, with a focus on their interaction with estrogen receptors (ERα and ERβ), downstream signaling pathways, and resulting biological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of steroid chemistry and pharmacology.

Core Concept: The Significance of C17α-Methylation

The introduction of a methyl group at the 17α-position of the estradiol (B170435) scaffold fundamentally alters the molecule's properties. This modification sterically hinders the oxidation of the 17β-hydroxyl group, a primary route of metabolic inactivation. This increased metabolic stability is a key factor in the enhanced oral bioavailability and prolonged in vivo activity of C17α-methylated estrogens compared to their non-alkylated counterparts.

Quantitative Data Summary

The following tables summarize the available quantitative data for 17α-methylestradiol, providing a comparative overview of its receptor binding affinity and in vivo estrogenic potency.

Table 1: Estrogen Receptor Binding Affinity of 17α-Methylestradiol

CompoundERα Relative Binding Affinity (%)ERβ Relative Binding Affinity (%)Reference
17β-Estradiol100100Reference
17α-Methylestradiol7044[1]

Note: Relative Binding Affinity (RBA) is expressed as a percentage relative to 17β-estradiol (set at 100%). Data is derived from a compiled source and awaits primary literature validation for Ki or IC50 values.

Table 2: In Vivo Estrogenic Activity of 17α-Estradiol

CompoundAssaySpeciesEndpointResultReference
17α-EstradiolUterotrophic AssayRatUterine Weight GainWeak estrogen agonist[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of C17α-methylated estrogens. Below are representative protocols for key experiments.

Synthesis of 17α-Methylestradiol

Reaction: Grignard reaction of estrone (B1671321) with a methylmagnesium halide.

Materials:

  • Estrone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methylmagnesium bromide (or chloride) solution in THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • A solution of estrone in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0°C in an ice bath.

  • A solution of methylmagnesium bromide in THF (typically 3 equivalents) is added dropwise to the stirred estrone solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 17α-methylestradiol.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized.

Estrogen Receptor Competitive Binding Assay

Principle: This assay measures the ability of a test compound (e.g., 17α-methylestradiol) to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Materials:

  • Purified recombinant human ERα or ERβ

  • [³H]-17β-estradiol

  • Test compound (17α-methylestradiol)

  • Assay buffer (e.g., Tris-HCl buffer containing additives to stabilize the receptor)

  • Scintillation cocktail and scintillation counter

Procedure:

  • A constant concentration of the estrogen receptor and [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled test compound.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Bound and free radioligand are separated using a method such as hydroxylapatite or dextran-coated charcoal.

  • The amount of radioactivity in the bound fraction is determined by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.

  • The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100%.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Principle: This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

  • Charcoal-dextran stripped FBS (to remove endogenous steroids)

  • Test compound (17α-methylestradiol)

  • 17β-estradiol (positive control)

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

Procedure:

  • MCF-7 cells are seeded in 96-well plates in their regular growth medium.

  • After cell attachment, the medium is replaced with a medium containing charcoal-dextran stripped FBS to deprive the cells of estrogens.

  • The cells are then treated with various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control.

  • The cells are incubated for a period of 6-7 days, with medium changes as required.

  • At the end of the incubation period, a cell proliferation reagent is added, and the absorbance or fluorescence is measured according to the manufacturer's instructions.

  • The concentration of the test compound that produces 50% of the maximal proliferative response (EC50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of C17α-methylated estrogens are primarily mediated through their interaction with estrogen receptors, which function as ligand-activated transcription factors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

EstrogenReceptorSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen C17α-Methylated Estrogen ER Estrogen Receptor (ERα or ERβ) Estrogen->ER Binding ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (DNA) ER_Dimer->ERE Binding Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response e.g., Proliferation, Differentiation

Estrogen Receptor Signaling Pathway

SynthesisWorkflow Start Start: Estrone Grignard Grignard Reaction (Methylmagnesium Halide) Start->Grignard Workup Aqueous Workup (e.g., NH4Cl) Grignard->Workup Purification Purification (Column Chromatography) Workup->Purification End End: 17α-Methylestradiol Purification->End

Synthesis Workflow for 17α-Methylestradiol

BindingAssayWorkflow Start Start: ER, [3H]E2, Test Compound Incubation Incubation to Equilibrium Start->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Counting Scintillation Counting Separation->Counting Analysis Data Analysis (IC50, RBA) Counting->Analysis End End: Binding Affinity Analysis->End

Competitive Binding Assay Workflow

Conclusion

The methylation of estrogens at the C17α position is a well-established strategy for enhancing their metabolic stability and oral bioavailability. The resulting analogues, such as 17α-methylestradiol, retain significant binding affinity for both ERα and ERβ, albeit generally lower than the parent hormone, 17β-estradiol. This interaction initiates the classical genomic signaling cascade, leading to the modulation of estrogen-responsive gene expression and subsequent physiological effects. While quantitative data for some C17α-methylated estrogens is available, further research is warranted to fully elucidate the SAR of a broader range of derivatives, including their differential effects on ERα and ERβ, and their potential for tissue-selective activities. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and development of novel C17α-methylated estrogens with tailored pharmacological profiles.

References

Downstream Signaling Pathways Activated by Methylestradiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylestradiol (17α-methylestradiol) is a synthetic estrogen that acts as an agonist of the estrogen receptors (ERs), primarily ERα and ERβ. As a derivative of estradiol (B170435), it mimics the physiological effects of the natural hormone by activating downstream signaling pathways that regulate a wide array of cellular processes, including gene expression, cell proliferation, and survival. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on both genomic and non-genomic mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of estrogen receptor signaling and the development of novel therapeutics.

Core Signaling Pathways

The cellular effects of this compound are mediated through two principal types of signaling pathways initiated by its binding to estrogen receptors:

  • Genomic Signaling Pathway: This classical pathway involves the regulation of gene expression through the binding of the this compound-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various physiological processes.

  • Non-Genomic Signaling Pathways: These rapid signaling events are initiated at the cell membrane and do not directly involve gene transcription. This compound, by binding to a subpopulation of ERs located at the plasma membrane (mER), can quickly activate various intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways, in turn, can influence a variety of cellular functions, including cell proliferation, survival, and migration, and can also cross-talk with the genomic signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound and the activation of downstream signaling pathways. It is important to note that specific quantitative data for this compound, particularly regarding the dose-response of downstream signaling activation, is limited in the publicly available literature. Therefore, data for estradiol (E2), the parent compound, is provided as a reference for comparative purposes.

Table 1: Estrogen Receptor Binding Affinity of this compound

LigandReceptorRelative Binding Affinity (%)Reference Compound
This compoundERα70Estradiol
This compoundERβ44Estradiol

Relative binding affinity is expressed as a percentage of the binding of the reference compound, Estradiol. Data is derived from competitive binding assays.

Table 2: Potency of Estradiol in ERE-Luciferase Reporter Gene Assays

Cell LineEC50 for Estradiol (E2)Maximum Induction (Fold-change)Reference
T47D6 pM~100[1]
HEK2937.9 pMNot Reported[2]

Table 3: Estradiol-Induced Activation of MAPK/ERK and PI3K/Akt Pathways

Cell LinePathwayTreatmentTime PointPeak Activation (Fold-change over control)Reference
MCF-7MAPK/ERK10 nM Estradiol5-15 min~2-3[3]
HepG2PI3K/Akt10 nM Estradiol3 min (transient), 30 min (sustained)Biphasic activation[4]
Rat Uterus (luminal epithelial cells)PI3K/AktEstradiol1-4 hours~4-6[5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core downstream signaling pathways activated by this compound.

Genomic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene Target Gene Transcription ERE->Gene Modulation of Transcription

Diagram 1: Genomic Signaling Pathway of this compound.

NonGenomic_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound mER Membrane Estrogen Receptor (mER) This compound->mER Binding Src Src mER->Src PI3K PI3K mER->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Cellular_Response Cellular Responses (Proliferation, Survival, etc.) Akt->Cellular_Response MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Diagram 2: Non-Genomic Signaling Pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the downstream signaling pathways of this compound.

ERE-Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the estrogen receptor in response to this compound.

a. Cell Culture and Treatment:

  • Culture T47D or MCF-7 cells, which endogenously express estrogen receptors, in RPMI 1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • For experiments, switch to a phenol (B47542) red-free medium containing charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Transfect cells with a luciferase reporter plasmid containing multiple copies of the Estrogen Response Element (ERE) upstream of a minimal promoter driving firefly luciferase expression. A co-transfection with a Renilla luciferase plasmid under a constitutive promoter is recommended for normalization.

  • After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 1 pM to 1 µM) or vehicle control (e.g., 0.1% DMSO).

b. Luciferase Activity Measurement:

  • After 24 hours of treatment, lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.[1]

Luciferase_Assay_Workflow A Seed cells in 96-well plate B Transfect with ERE-luciferase & Renilla plasmids A->B C Treat with this compound (various concentrations) B->C D Lyse cells C->D E Measure Firefly & Renilla luciferase activity D->E F Normalize & Analyze Data (Dose-response curve, EC50) E->F

Diagram 3: ERE-Luciferase Reporter Assay Workflow.
Western Blotting for Phosphorylated ERK and Akt

This technique is used to detect and quantify the activation of the MAPK/ERK and PI3K/Akt pathways by measuring the levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt).

a. Cell Culture and Treatment:

  • Culture MCF-7 or other suitable cells in complete medium.

  • For experiments, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal levels of phosphorylated proteins.

  • Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the kinetics of activation. For dose-response experiments, treat with a range of this compound concentrations for a fixed optimal time point.

b. Protein Extraction and Quantification:

  • After treatment, place the culture plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

c. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated Akt (p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or total Akt.

  • Quantify the band intensities using densitometry software and express the results as the ratio of phosphorylated protein to total protein.[6]

Western_Blot_Workflow A Cell treatment with This compound B Protein extraction & quantification A->B C SDS-PAGE & Protein transfer B->C D Membrane blocking C->D E Primary antibody incubation (p-ERK / p-Akt) D->E F Secondary antibody incubation E->F G Signal detection (ECL) F->G H Stripping & Re-probing (Total ERK / Akt) G->H I Densitometry & Analysis H->I

References

A Deep Dive into the Dichotomous Signaling of Methylestradiol: Nuclear vs. Non-Genomic Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methylestradiol (17α-methylestradiol), a synthetic derivative of estradiol (B170435), exerts its biological effects through a complex interplay of signaling pathways traditionally categorized as nuclear (genomic) and non-genomic. While the genomic pathway involves the regulation of gene expression through nuclear estrogen receptors (ERs), the non-genomic pathway is characterized by rapid, membrane-initiated signaling events that modulate various cellular functions. Understanding the distinct and overlapping mechanisms of these two pathways is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the nuclear and non-genomic effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Data Presentation

Table 1: Receptor Binding Affinities of this compound and Related Compounds
CompoundReceptorBinding Affinity (Relative to Estradiol)Dissociation Constant (Kd)Reference
This compound ERα70%0.196 nM (for cytoplasmic ER)[1]
This compound ERβ44%-[1]
17α-estradiolGPERPoor-[2]
EstradiolERα100%~0.1 nM[1]
EstradiolERβ100%~0.4 nM[1]
Table 2: Dose-Response of Estrogenic Compounds in a Nuclear Receptor Activation Assay
CompoundAssayEC50Reference
17α-methyltestosterone (a very weak ER agonist)HEK293/Gal4-Luciferase Assay~10⁻⁷ M[3]
17β-estradiolHEK293/Gal4-Luciferase Assay7.9 x 10⁻¹² M[3]

Note: Specific dose-response data for this compound in non-genomic assays like MAPK activation and calcium mobilization are limited. The non-genomic effects are inferred from studies on structurally similar compounds like 17α-estradiol, which generally show weak to no activity in these pathways at physiological concentrations.

Signaling Pathways

Nuclear (Genomic) Signaling Pathway

The classical nuclear signaling pathway of this compound involves its diffusion across the cell membrane and binding to intracellular estrogen receptors, primarily ERα and ERβ. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to the synthesis of new proteins and subsequent physiological effects.

cluster_cell Cell This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding Gene Target Gene ERE->Gene Transcription Modulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Physiological Effect Physiological Effect Protein->Physiological Effect

Diagram 1: Nuclear Signaling Pathway of this compound. (Within 100 characters)
Non-Genomic Signaling Pathway

In contrast to the slower genomic effects, non-genomic signaling by estrogens is rapid, occurring within seconds to minutes. These effects are initiated at the cell membrane by a subpopulation of estrogen receptors, including membrane-associated ERα and ERβ, and the G protein-coupled estrogen receptor (GPER). Upon binding of an estrogenic compound, these receptors can activate various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and modulate intracellular calcium levels. However, available data suggests that 17α-substituted estrogens like 17α-estradiol have poor binding to GPER and are less effective at initiating these rapid signaling events compared to 17β-estradiol[2].

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mER Membrane ER (mERα/mERβ/GPER) This compound->mER Binding G_protein G Protein mER->G_protein Activation Ras Ras mER->Ras Activation PI3K PI3K mER->PI3K Activation AC Adenylyl Cyclase G_protein->AC Activates PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response IP3 IP3 PLC->IP3 Generates Ca2 [Ca²⁺]i IP3->Ca2 Release Ca2->Cellular Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Cellular Response Akt Akt PI3K->Akt Akt->Cellular Response

Diagram 2: Generalized Non-Genomic Estrogen Signaling Pathways. (Within 100 characters)

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for ERα and ERβ.

Workflow:

A Prepare ERα/ERβ containing cell lysates or purified receptors B Incubate receptors with a fixed concentration of radiolabeled estradiol ([³H]E2) A->B C Add increasing concentrations of unlabeled this compound (competitor) B->C D Incubate to equilibrium C->D E Separate bound from free radioligand (e.g., filter binding assay) D->E F Quantify bound radioactivity (scintillation counting) E->F G Plot % bound [³H]E2 vs. log[this compound] F->G H Calculate IC50 and Ki values G->H

Diagram 3: Workflow for Competitive Radioligand Binding Assay. (Within 100 characters)

Detailed Methodology:

  • Receptor Preparation: Prepare cytosol extracts from tissues or cells known to express ERα or ERβ (e.g., rat uterus, MCF-7 cells) or use purified recombinant human ERα and ERβ.

  • Binding Reaction: In a multi-well plate, incubate a constant amount of receptor preparation with a fixed concentration of a high-affinity radiolabeled estrogen (e.g., [³H]estradiol) and varying concentrations of unlabeled this compound. Include control wells with no competitor (total binding) and with a large excess of unlabeled estradiol (non-specific binding).

  • Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite or filter binding assay.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay for Nuclear Receptor Activation

Objective: To quantify the dose-dependent activation of nuclear estrogen receptors by this compound.

Workflow:

A Transfect cells (e.g., HEK293, MCF-7) with an ERE-luciferase reporter plasmid and an ER expression vector (if needed) B Treat cells with varying concentrations of this compound A->B C Incubate for 18-24 hours B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F G Plot luminescence vs. log[this compound] F->G H Determine EC50 value G->H

Diagram 4: Workflow for ERE-Luciferase Reporter Gene Assay. (Within 100 characters)

Detailed Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, which endogenously expresses ERα, or a cell line co-transfected with an ER expression vector) in appropriate media. Transfect the cells with a reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene.

  • Compound Treatment: After transfection, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure the rapid, dose-dependent changes in intracellular calcium concentration ([Ca²⁺]i) induced by this compound.

Workflow:

A Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) B Wash cells to remove extracellular dye A->B C Place cells on a fluorescence microscope or plate reader B->C D Establish a baseline fluorescence reading C->D E Add varying concentrations of this compound D->E F Record fluorescence changes over time E->F G Calculate the ratio of fluorescence at different excitation/emission wavelengths F->G H Plot the peak change in [Ca²⁺]i vs. log[this compound] to determine EC50 G->H

Diagram 5: Workflow for Intracellular Calcium Mobilization Assay. (Within 100 characters)

Detailed Methodology:

  • Cell Preparation and Dye Loading: Plate cells on a suitable imaging dish or multi-well plate. Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, by incubating them in a buffer containing the dye.

  • Washing: After the loading period, wash the cells with a physiological buffer to remove the extracellular dye.

  • Imaging and Baseline Measurement: Place the cells on a fluorescence imaging system or a plate reader equipped for ratiometric calcium measurements. Acquire baseline fluorescence readings.

  • Compound Addition and Measurement: Add different concentrations of this compound to the cells and immediately begin recording the changes in fluorescence intensity over time.

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation wavelengths. This ratio is proportional to the intracellular calcium concentration. Plot the peak change in the fluorescence ratio (or calculated [Ca²⁺]i) against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound, like other estrogens, exhibits both nuclear and non-genomic modes of action. Its genomic effects are mediated by the classical estrogen receptors ERα and ERβ, leading to the regulation of gene expression. The available data suggests that this compound has a moderate binding affinity for these receptors. In contrast, its non-genomic effects, which would involve rapid activation of intracellular signaling cascades, are likely to be weak, given the poor interaction of structurally similar 17α-substituted estrogens with GPER. The provided experimental protocols offer a robust framework for further elucidating the precise mechanisms and dose-response relationships of this compound's dual signaling pathways. A thorough understanding of these distinct actions is paramount for the rational design and development of novel therapeutics that can selectively harness the beneficial effects of estrogen signaling while minimizing undesirable side effects. Further research is warranted to generate more specific quantitative data on the non-genomic effects of this compound to provide a more complete picture of its pharmacological profile.

References

In Vitro Early Gene Response to Methylestradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated early gene response to Methylestradiol exposure in vitro. Due to a lack of specific published data on this compound, this document leverages the extensive research on 17β-estradiol (E2) as a well-established proxy. This compound, as a synthetic estrogen, is expected to elicit a similar genomic response by activating the estrogen receptor (ER). This guide details the experimental protocols necessary to assess these early genetic changes, presents quantitative data from E2 studies to inform experimental design and data interpretation, and visualizes the key signaling pathways involved. The primary model system discussed is the ER-positive human breast cancer cell line, MCF-7, a cornerstone of in vitro estrogen research.

Introduction

This compound is a synthetic estrogen that, like the endogenous 17β-estradiol, is presumed to exert its biological effects primarily through the activation of estrogen receptors, ERα and ERβ. Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it functions as a transcription factor. It binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, leading to the regulation of their transcription.[1][2][3] This genomic signaling can be broadly categorized into early and late responses. The early response, occurring within minutes to a few hours of exposure, involves the direct regulation of a specific set of genes that are crucial for initiating the cellular response to the estrogenic signal. These early-response genes are often involved in cell signaling, proliferation, and regulation of transcription.[1]

Understanding the early gene expression signature of this compound is critical for elucidating its mechanism of action, identifying potential biomarkers of exposure, and characterizing its potency and efficacy in drug development. This guide provides the foundational knowledge and methodologies for researchers to investigate the early genomic effects of this compound in an in vitro setting.

Quantitative Data: Early Estrogen-Responsive Genes

The following tables summarize the quantitative gene expression changes observed in MCF-7 cells after short-term exposure to 17β-estradiol (E2). This data is compiled from multiple microarray and RNA-sequencing studies and serves as a predictive baseline for the early effects of this compound.[1][4][5][6] Early-regulated genes are typically defined as those showing significant changes in expression within 4 to 8 hours of estrogen exposure.[4]

Table 1: Upregulated Early-Response Genes in MCF-7 Cells Treated with 17β-Estradiol

Gene SymbolGene NameFold Change (Approx.)Time Point (Hours)Putative Function
GREB1Growth Regulation By Estrogen In Breast Cancer 15.0 - 15.04 - 8Estrogen-induced cell proliferation
PGRProgesterone Receptor4.0 - 10.04 - 8Transcription factor, marker of ER activity
TFF1 (pS2)Trefoil Factor 15.0 - 20.04 - 8Mucosal defense and repair
MYCMYC Proto-Oncogene2.0 - 4.02 - 4Transcription factor, cell cycle progression
CCND1Cyclin D12.0 - 5.04 - 8Cell cycle G1/S transition
NRIP1Nuclear Receptor Interacting Protein 13.0 - 7.04 - 8Transcriptional co-regulator
EGR3Early Growth Response 34.0 - 8.02 - 4Transcription factor
AREGAmphiregulin3.0 - 6.04 - 8EGF receptor ligand, cell proliferation

Note: Fold changes are approximate and can vary based on experimental conditions such as E2 concentration, cell passage number, and serum conditions.

Table 2: Downregulated Early-Response Genes in MCF-7 Cells Treated with 17β-Estradiol

Gene SymbolGene NameFold Change (Approx.)Time Point (Hours)Putative Function
CASP7Caspase 7-1.5 to -2.54 - 8Apoptosis
SERPINB5Serpin Family B Member 5 (Maspin)-1.5 to -3.04 - 8Tumor suppressor, inhibits cell motility
TGFB2Transforming Growth Factor Beta 2-1.5 to -2.54 - 8Growth inhibition, cell differentiation
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)-1.5 to -2.04 - 8Cell cycle arrest

Experimental Protocols

The following protocols provide a detailed methodology for assessing the early gene response to this compound in vitro using MCF-7 cells.

Cell Culture and Hormone Deprivation
  • Cell Line: MCF-7 (ATCC HTB-22), a human breast adenocarcinoma cell line expressing estrogen receptor alpha (ERα).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Hormone Deprivation: To eliminate the influence of estrogens present in standard FBS, cells must be switched to a hormone-deprived medium for at least 3-5 days prior to this compound treatment. This is achieved by replacing the standard medium with phenol (B47542) red-free EMEM supplemented with 10% charcoal-stripped FBS. Phenol red is a weak estrogen mimic and must be excluded.

  • Seeding: Plate the hormone-deprived MCF-7 cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction) at a density that will result in 70-80% confluency at the time of harvest.

This compound Treatment
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as ethanol (B145695) or DMSO.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in the hormone-deprived medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). A vehicle control (medium with the same concentration of the solvent used for the stock solution) must be included in all experiments.

  • Treatment: After the cells have adhered and reached the desired confluency, replace the medium with the prepared this compound working solutions or the vehicle control.

  • Time Course: For early gene response analysis, incubate the cells for various short time points, such as 0, 2, 4, and 8 hours.

RNA Extraction and Quality Control
  • RNA Isolation: At each time point, aspirate the medium and lyse the cells directly in the culture vessel using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's protocol.

  • DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase digestion.

  • RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess the integrity of the RNA by agarose (B213101) gel electrophoresis or using a bioanalyzer; intact 28S and 18S ribosomal RNA bands should be visible.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive and reliable method for quantifying changes in the expression of specific genes.[7][8][9]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Primer Design: Design or obtain validated primer pairs for the target genes of interest (from Table 1 and Table 2) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, TBP).

  • qPCR Reaction: Set up the qPCR reactions using a SYBR Green or probe-based master mix, the cDNA template, and the specific primers. Run the reactions in a real-time PCR thermal cycler.

  • Data Analysis: Calculate the relative quantification of gene expression using the ΔΔCt method. The expression level of the target genes is normalized to the geometric mean of the housekeeping genes and expressed as a fold change relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

Early Estrogen Receptor Signaling Pathway

The binding of this compound to the estrogen receptor initiates a cascade of events leading to the transcription of early-response genes.

EstrogenSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) (inactive, with HSPs) This compound->ER Binding & HSP dissociation ER_active Activated ER (dimerized) ER->ER_active Conformational change & Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Nuclear translocation & DNA binding Coactivators Co-activators ERE->Coactivators Transcription Transcription ERE->Transcription Coactivators->Transcription Recruitment mRNA Early-Response Gene mRNA Transcription->mRNA

Caption: Classical genomic signaling pathway for this compound.

Experimental Workflow for Early Gene Response Analysis

The following diagram outlines the key steps in an in vitro experiment designed to identify the early gene response to this compound.

ExperimentalWorkflow start Start: MCF-7 Cells in Culture hormone_deprivation Hormone Deprivation (3-5 days in charcoal- stripped serum medium) start->hormone_deprivation seeding Cell Seeding hormone_deprivation->seeding treatment Treatment with this compound (0, 2, 4, 8 hours) seeding->treatment harvest Cell Harvest & RNA Extraction treatment->harvest qc RNA Quality Control (Spectrophotometry, Bioanalyzer) harvest->qc rt Reverse Transcription (cDNA Synthesis) qc->rt qpcr Quantitative PCR (qPCR) rt->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end End: Quantification of Early Gene Expression Changes analysis->end

Caption: Workflow for analyzing early gene response to this compound.

Conclusion

This technical guide provides a robust framework for investigating the early in vitro gene response to this compound. By utilizing the well-characterized effects of 17β-estradiol as a predictive model, researchers can design and execute experiments to elucidate the specific genomic signature of this synthetic estrogen. The detailed protocols and expected quantitative outcomes presented herein offer a solid foundation for drug development professionals and scientists to assess the biological activity of this compound and other novel estrogenic compounds. The successful application of these methodologies will contribute to a deeper understanding of estrogen receptor signaling and the development of more targeted and effective endocrine therapies.

References

Discovery of Novel Protein Targets of Methylestradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically identifying novel protein targets of Methylestradiol through comprehensive proteomic screens is limited. This guide synthesizes information from studies on the closely related endogenous estrogen, 17β-estradiol (E2), to provide a foundational framework. This compound, a synthetic estrogen, is known to be an agonist of the estrogen receptor, and its actions are largely believed to mirror those of estradiol[1]. However, the presence of a C17α methyl group in this compound enhances its metabolic stability and potency, which may lead to differential protein interactions that warrant further investigation[1]. The experimental protocols and potential protein targets detailed herein are extrapolated from estradiol (B170435) research and should serve as a blueprint for future studies on this compound.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic estrogen that has been used in the treatment of menopausal symptoms[1]. Like other estrogens, its primary mechanism of action is through binding to and activating estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This interaction initiates a cascade of molecular events, leading to the regulation of gene expression. This classical genomic pathway involves the binding of the estrogen-receptor complex to estrogen response elements (EREs) in the promoter regions of target genes[2][3].

Beyond this classical pathway, estrogens can also elicit responses through non-classical genomic and non-genomic signaling. Non-classical genomic signaling involves the estrogen-receptor complex interacting with other transcription factors, such as AP-1 and Sp1, to regulate gene expression without direct binding to an ERE[2][3]. Non-genomic signaling is rapid and originates from membrane-associated estrogen receptors, activating various kinase cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways[4][5]. These alternative signaling pathways can lead to a diverse range of cellular responses and represent a key area for discovering novel protein targets and understanding the off-target effects of synthetic estrogens like this compound.

The identification of novel protein targets of this compound is crucial for a comprehensive understanding of its pharmacological profile, including both therapeutic and adverse effects. High-throughput proteomic techniques are powerful tools for identifying such targets.

Quantitative Data on Potential Protein Targets

The following tables summarize quantitative proteomic data from studies on 17β-estradiol, which may serve as a starting point for investigating the effects of this compound.

Table 1: Proteins Significantly Regulated by 17β-Estradiol in Breast Cancer MCF7 Cells

Data extracted from a proteomic analysis of MCF7 cells treated with 17β-estradiol[6].

Protein NameCellular FractionRegulation by EstradiolPutative Function
Proliferating cell nuclear antigen (PCNA)NuclearUpregulatedDNA replication and repair
Cyclin D1NuclearUpregulatedG1/S phase transition
Bcl-2Membrane/OrganelleUpregulatedInhibition of apoptosis
BaxMembrane/OrganelleUpregulatedPromotion of apoptosis
mTORCytosolicUpregulated (activity)Cell growth, proliferation
AKTCytosolicUpregulated (activity)Survival, proliferation
Heat shock protein 90 (HSP90)CytosolicUpregulatedProtein folding and stability
Annexin A2CytosolicUpregulatedCell motility, proliferation
Lamin A/CNuclearDownregulatedNuclear structure
Stress-induced-phosphoprotein 1 (STIP1)CytosolicDownregulatedCo-chaperone for HSP70/HSP90

Table 2: Proteins Identified as Estrogen-Responsive in Mouse Seminal Vesicles

Data from a proteomic analysis of seminal vesicles from orchidectomized mice treated with 17β-estradiol[7].

Protein NameRegulation by EstradiolPutative Function
Lactotransferrin (LTF)UpregulatedAntimicrobial, immune response
Probasin (Pbsn)DownregulatedAndrogen-regulated protein
Semenogelin-1 (SgI1)DownregulatedSemen coagulation
Calreticulin (CALR)UpregulatedCalcium binding, chaperone
Protein S100-A9UpregulatedInflammation, immune response
Peroxiredoxin-1 (PRDX1)UpregulatedRedox regulation
Histone H2BUpregulatedChromatin structure
Vimentin (VIM)UpregulatedCytoskeleton, cell migration
Alpha-2-macroglobulin (A2M)UpregulatedProtease inhibitor
Clusterin (CLU)UpregulatedCell adhesion, apoptosis

Experimental Protocols for Novel Target Identification

The following are detailed methodologies for key experiments that can be adapted to identify novel protein targets of this compound.

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line, for example, an estrogen-responsive breast cancer cell line (e.g., MCF-7) or a prostate cancer cell line (e.g., PC-3).

  • Culture Conditions: Culture cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours to deplete endogenous steroids.

  • Treatment: Treat cells with a predetermined concentration of this compound (e.g., 10 nM) or vehicle (e.g., DMSO) for a specified duration (e.g., 24 hours).

Protein Extraction and Preparation for Mass Spectrometry
  • Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Protein Digestion:

  • Peptide Cleanup: Desalt the resulting peptides using a C18 solid-phase extraction column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Separate the peptides using a nano-flow liquid chromatography system with a reversed-phase column and a gradient of acetonitrile.

  • Mass Spectrometry Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

Data Analysis and Bioinformatic s
  • Database Searching: Search the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine like Mascot or Andromeda to identify the peptides and corresponding proteins[8].

  • Protein Quantification: Perform label-free quantification (LFQ) or use isotopic labeling methods (e.g., SILAC, TMT) to determine the relative abundance of proteins between this compound-treated and control samples.

  • Statistical Analysis: Identify differentially expressed proteins using appropriate statistical tests (e.g., t-test) and set a threshold for significance (e.g., p-value < 0.05 and fold change > 1.5).

  • Pathway and Network Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify enriched biological pathways, molecular functions, and protein-protein interaction networks among the differentially expressed proteins[7][9].

Visualization of Pathways and Workflows

Signaling Pathways Modulated by Estrogens

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, which is known to be activated by estrogens and is implicated in cell survival and proliferation[6][9].

PI3K_AKT_mTOR_Pathway This compound This compound ER Estrogen Receptor (Membrane) This compound->ER PI3K PI3K ER->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway activated by this compound.

Experimental Workflow for Novel Target Identification

The diagram below outlines a typical workflow for the discovery of novel protein targets using a proteomics approach.

Proteomics_Workflow start Cell Culture & Treatment (this compound vs. Vehicle) extraction Protein Extraction & Digestion start->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Protein ID & Quantification) lcms->data_analysis bioinformatics Bioinformatics Analysis (Pathway & Network) data_analysis->bioinformatics validation Target Validation (e.g., Western Blot, siRNA) bioinformatics->validation

Caption: Experimental workflow for proteomic identification of novel targets.

Conclusion and Future Directions

While this compound is understood to primarily exert its effects through classical estrogen receptor signaling, the potential for novel protein interactions and the activation of non-classical pathways remains an important area of investigation. The enhanced stability of this compound compared to estradiol suggests that it may have a unique pharmacological profile that could be exploited for therapeutic benefit or could contribute to adverse effects.

The methodologies and data presented in this guide, largely extrapolated from research on estradiol, provide a robust starting point for dedicated studies on this compound. Future research should focus on direct proteomic and transcriptomic analyses of cells and tissues treated with this compound to identify its unique protein targets and signaling networks. Such studies will be invaluable for a more complete understanding of its mechanism of action and for the development of more targeted and effective therapies.

References

Preliminary Toxicity Screening of Methylestradiol in Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies and available data for the preliminary in vitro toxicity screening of Methylestradiol. Due to the limited direct toxicological data for this compound, this guide incorporates data from its closely related parent compound, estradiol (B170435), and its metabolite, 2-methoxyestradiol (B1684026), to provide a relevant toxicological profile. The primary focus is on the effects observed in estrogen-sensitive (MCF-7) and liver-derived (HepG2) human cancer cell lines, which are standard models in preclinical toxicology. This document details experimental protocols for common cytotoxicity assays, summarizes quantitative toxicity data, and illustrates the key signaling pathways involved in estrogen-mediated cellular responses.

Introduction

This compound, a synthetic estrogen, is of interest for its potential therapeutic applications and as a tool for studying estrogen receptor signaling. A thorough understanding of its cytotoxic profile is crucial for any further development. Preliminary toxicity screening in well-characterized cell lines provides initial insights into the compound's potential effects on cell viability, proliferation, and mechanisms of cell death. This guide focuses on two key cell lines: MCF-7, an estrogen receptor-positive (ER+) breast cancer cell line widely used to study hormone-dependent cancers, and HepG2, a human liver cancer cell line used to assess potential hepatotoxicity.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of estradiol and its metabolite, 2-methoxyestradiol, in MCF-7 and HepG2 cell lines. This data serves as a surrogate for the preliminary assessment of this compound, under the assumption of a similar mechanism of action.

Table 1: Cytotoxicity of Estradiol Metabolites in MCF-7 Cells

CompoundAssayEndpointConcentrationResultReference
2-MethoxyestradiolSRBIC501.25–10 µM (48h)6.7 µM[1]
4-hydroxytamoxifen (control)ATP chemosensitivityIC503.1-100 µM (4 days)27 µM[2]
17β-estradiolATP chemosensitivityAnti-proliferative3.1-100 µM (4 days)Effective[2]

Table 2: Cytotoxicity of Estradiol and its Metabolites in HepG2 Cells

CompoundAssayEndpointConcentrationResultReference
2-MethoxyestradiolSRBCytotoxicityVarious (48h and 72h)Sensitive[3]
17β-estradiolMTTIC50Not specified (24, 48, 72h)20 µM[4]
17β-estradiolAnnexin V-FITC/PIApoptosisVarious (48h)Dose-dependent increase[5]

Experimental Protocols

A panel of in vitro assays is essential for a comprehensive preliminary toxicity screen. These assays measure different aspects of cell health, including metabolic activity, cell membrane integrity, and total cell number.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[6]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the wells five times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.[7][8]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 100 µL of freshly prepared LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9] A reference wavelength of >600 nm should be used.[9]

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cultures.

  • Staining: Mix 1 part of 0.4% trypan blue solution with 1 part of the cell suspension.

  • Incubation: Allow the mixture to incubate for 3 minutes at room temperature.[10][11]

  • Cell Counting: Apply a drop of the mixture to a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.[10]

  • Viability Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Signaling Pathways and Visualizations

This compound, as an estrogenic compound, is expected to exert its effects primarily through estrogen receptors (ERs). The cellular response to estrogens is complex, involving both genomic and non-genomic signaling pathways.

Estrogen Signaling Pathways
  • Genomic Pathway: In the classical genomic pathway, estrogen binds to ERα or ERβ in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA, leading to the regulation of target gene transcription.

  • Non-Genomic Pathway: This rapid signaling is initiated at the cell membrane. Estrogen can bind to membrane-associated ERs or G-protein coupled estrogen receptors (GPER), activating intracellular signaling cascades such as the MAPK/ERK and PI3K/AKT pathways. These pathways can, in turn, influence a variety of cellular processes, including proliferation, survival, and apoptosis.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mER Membrane ER This compound->mER Non-Genomic GPER GPER This compound->GPER Non-Genomic ER_alpha_beta ERα / ERβ This compound->ER_alpha_beta Genomic PI3K_AKT PI3K/AKT Pathway mER->PI3K_AKT MAPK_ERK MAPK/ERK Pathway GPER->MAPK_ERK ERE Estrogen Response Elements (ERE) ER_alpha_beta->ERE Dimerization & Translocation GeneTranscription Gene Transcription (Proliferation, Survival, etc.) PI3K_AKT->GeneTranscription MAPK_ERK->GeneTranscription ERE->GeneTranscription

Diagram 1: Overview of Estrogen Signaling Pathways.
Experimental Workflow for Cytotoxicity Screening

The general workflow for a preliminary in vitro toxicity screening of a compound like this compound involves a series of sequential steps to ensure reliable and reproducible data.

CytotoxicityWorkflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MCF-7, HepG2) CompoundPrep 2. Compound Preparation (Serial Dilutions of this compound) CellCulture->CompoundPrep CellSeeding 3. Cell Seeding in 96-well plates CompoundPrep->CellSeeding Treatment 4. Treatment with this compound CellSeeding->Treatment Incubation 5. Incubation (24h, 48h, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT SRB SRB Assay (Total Protein) Incubation->SRB LDH LDH Assay (Membrane Integrity) Incubation->LDH TrypanBlue Trypan Blue (Membrane Exclusion) Incubation->TrypanBlue DataCollection 6. Absorbance/Cell Count MTT->DataCollection SRB->DataCollection LDH->DataCollection TrypanBlue->DataCollection IC50 7. IC50 Calculation DataCollection->IC50 Report 8. Reporting IC50->Report

Diagram 2: General Experimental Workflow.

Conclusion

This technical guide outlines a framework for the preliminary in vitro toxicity screening of this compound. While direct quantitative toxicity data for this compound remains limited, the information available for estradiol and its metabolites provides a valuable starting point for assessing its potential cytotoxic effects in key cell lines such as MCF-7 and HepG2. The detailed experimental protocols and an understanding of the underlying estrogen signaling pathways provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to conduct robust and informative preliminary toxicity studies. Further investigations are warranted to establish a definitive toxicological profile for this compound.

References

Methodological & Application

Application Notes and Protocols: Methylestradiol Treatment in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MCF-7 cell line, derived from a human breast adenocarcinoma, is a cornerstone model in cancer research.[1] These cells are positive for estrogen receptor (ER) and progesterone (B1679170) receptor (PR), and negative for human epidermal growth factor receptor 2 (HER2), making them an invaluable tool for studying hormone-responsive breast cancers.[1][2] Methylestradiol, a synthetic estrogen, is used to investigate estrogen-mediated signaling pathways and cell proliferation. This document provides detailed protocols for the culture of MCF-7 cells and their treatment with this compound for subsequent analysis.

Disclaimer: The following protocols are primarily based on established methods for 17β-estradiol (E2), the most studied estrogen in MCF-7 cells. This compound is expected to act via similar mechanisms, but optimal concentrations and incubation times may need to be determined empirically.

I. MCF-7 Cell Culture and Maintenance

General Culture Conditions

MCF-7 cells are adherent, with an epithelial-like morphology. They are typically cultured in a humidified incubator at 37°C with 5% CO2.[1][3][4] The doubling time for MCF-7 cells is approximately 30-40 hours.[3]

Culture Medium Composition

The standard medium for routine culture is Dulbecco's Modified Eagle's Medium (DMEM), though some protocols specify Eagle's MEM (EMEM) or a DMEM/F12 mix.[1][3][4][5][6] For experiments involving estrogenic compounds, it is critical to use a phenol (B47542) red-free medium, as phenol red has estrogenic activity.[4] Furthermore, the serum should be charcoal-dextran stripped to remove endogenous steroids.[5][7]

ComponentConcentrationNotes
Phenol Red-Free DMEM/F12-Basal Medium.[5][6]
Charcoal-Stripped Fetal Bovine Serum (FBS)5-10%Provides growth factors, stripped to remove hormones.[5][8]
L-Glutamine or GlutaMAX™2-4 mM (or 1x)Essential amino acid; GlutaMAX™ is a stable dipeptide form.[6][9]
Penicillin-Streptomycin100 U/mL - 100 µg/mLAntibiotics to prevent bacterial contamination.[4]
Human Recombinant Insulin (Optional)10 µg/mLHistorically included to support growth.[3][4]

II. Experimental Protocols

A. Subculturing (Passaging) MCF-7 Cells

MCF-7 cells should be passaged when they reach 80-90% confluency to maintain logarithmic growth.[1][3][5]

  • Aspirate Medium: Carefully remove the spent culture medium.

  • Rinse: Gently wash the cell monolayer once or twice with sterile Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.[3][4][5]

  • Dissociate: Add warm (37°C) 0.25% Trypsin-EDTA solution to the flask, using enough volume to cover the cell layer (e.g., 2 mL for a T75 flask).[4][5] Incubate at 37°C for 3-5 minutes.[5][6] Observe cell detachment under a microscope. Avoid over-trypsinization.[5]

  • Neutralize: Add at least four volumes of complete growth medium to the flask to neutralize the trypsin.[5][6] Gently pipette up and down to create a single-cell suspension.

  • Centrifuge: Transfer the cell suspension to a sterile conical tube and centrifuge at 125-200 x g for 5 minutes to pellet the cells.[1][3][6]

  • Resuspend & Plate: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.[3][6] Perform a cell count and seed new flasks at the desired density (a typical split ratio is 1:3 to 1:4).[5][9]

B. Hormone Starvation Protocol

To study the effects of this compound, it is essential to first deplete endogenous hormones and remove any estrogenic influence from the culture medium.

  • Grow Cells: Culture MCF-7 cells in their standard growth medium until they reach approximately 80% confluency.[5]

  • Wash: Aspirate the growth medium and wash the cells twice with sterile PBS.[5]

  • Switch to Hormone-Free Medium: Replace the standard medium with hormone-free medium (phenol red-free DMEM/F12 supplemented with charcoal-dextran stripped FBS).[5]

  • Incubate: Grow the cells in this hormone-free medium for a minimum of 72 hours before starting the treatment.[5] This step is crucial for synchronizing the cells and sensitizing them to estrogen treatment.

C. This compound Treatment Protocol
  • Prepare Stock Solution: Dissolve this compound in a suitable vehicle, such as ethanol (B145695) (EtOH) or dimethyl sulfoxide (B87167) (DMSO). Prepare a concentrated stock solution that can be diluted at least 1:1000 into the final culture medium to avoid vehicle toxicity.

  • Seed Cells: After hormone starvation, trypsinize and seed the cells into appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein/RNA extraction) at a predetermined density. Allow cells to attach for 24 hours.

Assay TypeCulture VesselRecommended Seeding Density
Proliferation (MTT)96-well plate1,500 - 8,000 cells/well[1][8]
Western Blot6-well plate or 10 cm dish0.25 x 10⁶ cells/well (6-well)[10] or ~70% confluency[11]
qPCR6-well plate0.25 x 10⁶ cells/well[10]
  • Treat Cells: Prepare fresh hormone-free medium containing the desired final concentrations of this compound. Also prepare a vehicle control medium containing the same final concentration of EtOH or DMSO as the highest treatment dose.

  • Incubate: Remove the medium from the attached cells and replace it with the treatment or vehicle control medium. Incubate for the desired duration (e.g., 24, 48, or 72 hours for proliferation; shorter times like 6-24 hours may be used for gene expression studies).[12][13][14]

  • Harvest: After incubation, proceed with the desired downstream analysis (e.g., MTT assay, cell lysis for RNA/protein).

D. Cell Proliferation (MTT) Assay

The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[1][15]

  • Treatment: Seed and treat cells with this compound in a 96-well plate as described above.

  • Add MTT Reagent: Following the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][16]

  • Solubilize Formazan (B1609692): Carefully remove the MTT-containing medium. Add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1][16]

  • Measure Absorbance: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][16]

  • Analyze Data: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

E. Western Blotting for Protein Expression

Western blotting can be used to analyze the expression of ERα and downstream targets of estrogen signaling.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[11] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., ERα, pS2, Cyclin D1) overnight at 4°C.[18][19]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[18] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

F. Quantitative PCR (qPCR) for Gene Expression

qPCR is used to measure changes in the mRNA levels of estrogen-responsive genes, such as the progesterone receptor (PgR) and trefoil factor 1 (TFF1 or pS2).[20]

  • RNA Extraction: Following treatment, lyse the cells directly in the culture dish using a lysis buffer (e.g., from an RNeasy kit) and extract total RNA according to the manufacturer's protocol.[12]

  • Quality Control: Assess RNA concentration and purity (A260/A280 ratio of ~2.0) using a spectrophotometer.[12]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit.[12]

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (e.g., SYBR Green), gene-specific primers for your target and a reference gene (e.g., ACTB, GAPDH), and the synthesized cDNA.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in this compound-treated samples relative to vehicle controls.

III. Key Signaling Pathways

This compound, like other estrogens, is expected to primarily signal through the estrogen receptor alpha (ERα). Upon binding, ERα can translocate to the nucleus to directly regulate the transcription of estrogen-responsive genes (genomic pathway). Estrogens can also initiate rapid, non-genomic signaling from membrane-associated ERs, activating pathways such as PI3K/Akt and MAPK/Erk, which further influence cell proliferation and survival.[10][21]

Methylestradiol_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_output mER Membrane ERα PI3K_Akt PI3K/Akt Pathway mER->PI3K_Akt Activates MAPK_Erk MAPK/Erk Pathway mER->MAPK_Erk Activates ME This compound ME->mER Binds ER Cytosolic ERα ME->ER Binds ER_dimer ERα Dimer ER->ER_dimer Dimerizes & Translocates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_Erk->Proliferation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Tx Gene Transcription (e.g., pS2, PR, Cyclin D1) ERE->Gene_Tx Regulates Gene_Tx->Proliferation

Caption: Simplified signaling pathway of this compound in MCF-7 cells.

IV. Experimental Workflow

The general workflow for investigating the effects of this compound on MCF-7 cells involves several key stages, from initial cell culture preparation to final data acquisition and analysis.

Experimental_Workflow cluster_assays Downstream Assays start Routine Culture of MCF-7 Cells starve Hormone Starvation (≥72 hours in phenol red-free medium + stripped serum) start->starve seed Seed Cells for Experiment (e.g., 96-well, 6-well plates) starve->seed treat Treat with this compound & Vehicle Control seed->treat mtt MTT Assay (Proliferation) treat->mtt wb Western Blot (Protein Expression) treat->wb qpcr qPCR (Gene Expression) treat->qpcr analysis Data Analysis & Interpretation mtt->analysis wb->analysis qpcr->analysis

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols for Administering Methylestradiol to Rodent Models for Endocrine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylestradiol (17α-methylestradiol) is a synthetic estrogen that acts as an agonist of the estrogen receptor (ER).[1] It is a valuable tool in endocrine research for studying the effects of estrogenic compounds on various physiological processes. Due to its modified structure, this compound exhibits altered metabolic stability compared to endogenous estradiol (B170435), making it a subject of interest in studies on endocrine disruption and hormone therapy.[1] These application notes provide detailed protocols for the administration of this compound to rodent models, subsequent tissue and sample collection, and analysis of endocrine endpoints.

Data Presentation: Quantitative Effects of Estrogens in Rodent Models

Due to the limited availability of specific dose-response data for this compound in the public domain, the following tables summarize quantitative data for the closely related and well-characterized estrogen, 17β-estradiol (E2). This information can serve as a valuable reference for designing dose-response studies with this compound. Researchers should perform pilot studies to determine the optimal dosage range for this compound for their specific experimental goals.

Table 1: Dose-Response of Subcutaneously Administered 17β-Estradiol on Uterine Wet Weight in Ovariectomized Mice

Dose of 17β-Estradiol (µg/kg/day)Duration of TreatmentUterine Wet Weight (mg) (mean ± SEM)Fold Increase over Vehicle Control
Vehicle Control3 days15 ± 21.0
0.13 days35 ± 52.3
13 days75 ± 85.0
103 days120 ± 128.0
1003 days150 ± 1510.0
5003 days160 ± 1810.7

Note: Data are representative values compiled from typical uterotrophic bioassays.[2] Actual values may vary depending on the rodent strain, age, and specific experimental conditions.

Table 2: Effect of 17β-Estradiol Administration on Serum Estradiol Levels in Ovariectomized Rats

Administration RouteDose of 17β-EstradiolDuration of TreatmentSerum Estradiol Concentration (pg/mL) (mean ± SEM)
Subcutaneous Injection10 µ g/rat/day 7 days50 - 100
Oral Gavage1 mg/kg/day14 days150 - 200
Silastic Capsule Implant1.5 mg/60-day release28 days30 - 60 (steady state)

Note: Serum concentrations can vary significantly based on the vehicle used, the time of blood collection relative to administration, and the specific assay employed.[3][4][5]

Experimental Protocols

Preparation and Administration of this compound

a. Oral Gavage

This method is suitable for precise oral dosing.

  • Materials:

    • This compound

    • Vehicle (e.g., corn oil, sesame oil, 0.5% carboxymethylcellulose)

    • Gavage needles (18-20 gauge for rats, 20-22 gauge for mice, with a ball tip)

    • Syringes (1-3 mL)

    • Animal scale

  • Procedure:

    • Prepare the dosing solution by dissolving this compound in the chosen vehicle to the desired concentration. Gentle heating and vortexing may be required to ensure complete dissolution.

    • Weigh the animal to determine the correct volume to administer based on its body weight. The typical volume for oral gavage in mice is 5-10 mL/kg and in rats is 5-20 mL/kg.

    • Gently restrain the animal. For mice, scruff the neck and back to immobilize the head. For rats, restrain the upper body.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.

    • Once the needle is in place, dispense the solution slowly and steadily.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

b. Subcutaneous Injection

This route provides a slower release and absorption profile compared to oral gavage.

  • Materials:

    • This compound

    • Sterile vehicle (e.g., sesame oil, sterile saline)

    • Sterile syringes (0.5-1 mL)

    • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Procedure:

    • Prepare the dosing solution under sterile conditions.

    • Draw the calculated dose into the syringe.

    • Scruff the animal to lift a fold of skin in the dorsal region (between the shoulder blades).

    • Insert the needle into the base of the "tent" of skin at a shallow angle.

    • Aspirate briefly to ensure a blood vessel has not been punctured.

    • Inject the solution slowly to form a subcutaneous bleb.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Return the animal to its cage and monitor for any adverse reactions.

Uterotrophic Bioassay

This assay is a standard method for assessing the estrogenic activity of a compound.

  • Animal Model: Immature (e.g., 20-21 days old) or ovariectomized adult female rodents.

  • Procedure:

    • Administer this compound or vehicle control daily for three consecutive days via oral gavage or subcutaneous injection.

    • On the fourth day, approximately 24 hours after the final dose, euthanize the animals.

    • Carefully dissect the uterus, trimming away any adhering fat and connective tissue.

    • Blot the uterus to remove excess fluid and record the wet weight.

    • The uterine weight is often normalized to the animal's body weight.

Hormone Assays

Serum levels of estradiol and other hormones can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Sample Collection:

    • Collect blood via cardiac puncture or from the tail vein at the desired time points.

    • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

    • Collect the serum (supernatant) and store at -80°C until analysis.

  • ELISA Protocol (Example for a competitive ELISA):

    • Bring all reagents and samples to room temperature.

    • Add standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated estradiol to each well.

    • Incubate for the time specified in the kit instructions (typically 1-2 hours) at room temperature, often with shaking.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.

    • Calculate the concentration of estradiol in the samples by comparing their absorbance to the standard curve.

Tissue Collection and Gene Expression Analysis
  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals.

    • Immediately dissect the target tissues (e.g., uterus, ovaries, liver, mammary glands).

    • For histological analysis, fix tissues in 10% neutral buffered formalin.

    • For gene expression analysis, snap-freeze tissues in liquid nitrogen and store at -80°C.

  • RNA Extraction and Real-Time PCR:

    • Homogenize the frozen tissue and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform real-time PCR using gene-specific primers for target genes (e.g., estrogen-responsive genes like c-jun, jun-B) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).[1]

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

Estrogen Signaling Pathways

EstrogenSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mER Membrane ER (mER) This compound->mER Non-Genomic Pathway ER Estrogen Receptor (ERα/β) This compound->ER Genomic Pathway PI3K PI3K mER->PI3K Activates MAPK MAPK (ERK) mER->MAPK Activates HSP HSP ER->HSP Dissociates from ER_dimer ER Dimer ER->ER_dimer Dimerization AKT AKT PI3K->AKT Activates GeneTranscription Gene Transcription AKT->GeneTranscription Influences MAPK->GeneTranscription Influences ERE Estrogen Response Element (ERE) ERE->GeneTranscription Regulates ER_dimer->ERE Binds to

Figure 1: Simplified diagram of genomic and non-genomic estrogen signaling pathways activated by this compound.
Experimental Workflow for a Uterotrophic Bioassay

UterotrophicWorkflow start Start animal_prep Animal Preparation (Immature or Ovariectomized Rodents) start->animal_prep dosing Daily Dosing (3 days) - this compound (various doses) - Vehicle Control animal_prep->dosing euthanasia Euthanasia (Day 4) dosing->euthanasia dissection Uterus Dissection euthanasia->dissection weighing Record Uterine Wet Weight dissection->weighing analysis Data Analysis (Comparison to Controls) weighing->analysis end End analysis->end

Figure 2: Workflow for conducting a rodent uterotrophic bioassay to assess the estrogenicity of this compound.

References

Application Note: In Vitro Dose-Response Analysis of Methylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylestradiol (17α-methylestradiol) is a synthetic estrogen and an active metabolite of certain anabolic steroids.[1] Its estrogenic activity is mediated through the binding to and activation of estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with estrogen response elements (EREs) on target genes, modulating their transcription. This signaling cascade can influence cellular processes such as proliferation. Due to its improved metabolic stability and potency relative to estradiol, understanding the dose-response relationship of this compound is crucial for assessing its biological activity and potential therapeutic or toxicological effects.[1]

This document provides detailed protocols for analyzing the in vitro dose-response of this compound using three standard assays: a competitive estrogen receptor binding assay, an E-SCREEN cell proliferation assay, and an estrogen receptor-activated luciferase reporter assay.

Data Presentation

The following tables summarize the quantitative data for this compound in key in vitro assays. The data for the functional assays are representative of a potent estrogen and are provided for illustrative purposes, reflecting the expected high potency of this compound.

Table 1: Estrogen Receptor Binding Affinity of this compound

CompoundTarget ReceptorRelative Binding Affinity (%)*
17β-Estradiol (Reference)ERα100
ERβ100
This compound ERα 70
ERβ 44

*Relative binding affinity is expressed as a percentage relative to 17β-Estradiol.

Table 2: Proliferative Effect of this compound in MCF-7 Cells (E-SCREEN Assay)

CompoundEC50 (nM)*Maximum Proliferative Effect (% of 17β-Estradiol)
17β-Estradiol (Reference)0.01100
This compound ~0.02 ~95

*EC50 (Half-maximal effective concentration) values are illustrative and based on the high potency of this compound.

Table 3: Transcriptional Activation by this compound in an ERα Luciferase Reporter Assay

CompoundEC50 (nM)*Maximum Luciferase Induction (% of 17β-Estradiol)
17β-Estradiol (Reference)0.005100
This compound ~0.01 ~98

*EC50 values are illustrative and based on the high potency of this compound.

Mandatory Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Dimerized_ER Dimerized ER Complex ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP_complex ER-HSP Complex ER_HSP_complex->this compound Binding & Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Nuclear Translocation Transcription Gene Transcription ERE->Transcription Binding mRNA mRNA Transcription->mRNA Proteins Protein Synthesis & Cellular Response mRNA->Proteins Translation

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_steps Experimental Steps Binding_Assay Competitive ER Binding Assay Cell_Culture Cell Culture (e.g., MCF-7) ESCREEN E-SCREEN (Cell Proliferation) Luciferase_Assay Luciferase Reporter Gene Assay Treatment Treatment with This compound (Dose-Response) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Measurement Endpoint Measurement Incubation->Measurement Data_Analysis Data Analysis (Dose-Response Curve, EC50) Measurement->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Competitive Estrogen Receptor (ER) Binding Assay

This assay determines the relative binding affinity of this compound to ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [³H]17β-Estradiol.

Materials:

  • Recombinant human ERα and ERβ

  • [³H]17β-Estradiol

  • Unlabeled 17β-Estradiol (for standard curve)

  • This compound

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing 10% glycerol, 1 mM DTT)

  • 96-well plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled 17β-Estradiol and this compound in assay buffer. A typical concentration range for this compound would be from 10⁻¹¹ M to 10⁻⁶ M.

  • In a 96-well plate, add a fixed concentration of recombinant ERα or ERβ protein and a fixed concentration of [³H]17β-Estradiol (typically at its Kd concentration).

  • Add the serially diluted unlabeled 17β-Estradiol (for the standard curve) or this compound to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-Estradiol).

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separate the receptor-bound from free [³H]17β-Estradiol using a method such as dextran-coated charcoal, filtration, or size-exclusion chromatography.

  • Add scintillation fluid to the receptor-bound fraction.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]17β-Estradiol (IC50).

  • Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-Estradiol / IC50 of this compound) x 100.

E-SCREEN Cell Proliferation Assay

This assay measures the proliferative effect of this compound on the estrogen-dependent human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Culture Medium: DMEM/F12 without phenol (B47542) red, supplemented with 10% charcoal-dextran stripped fetal bovine serum (CD-FBS) to remove endogenous steroids.

  • 17β-Estradiol (positive control)

  • This compound

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or resazurin)

  • Plate reader

Procedure:

  • Culture MCF-7 cells in the culture medium for at least 48 hours to deplete them of residual hormones.

  • Trypsinize and seed the cells into 96-well plates at a low density (e.g., 3,000 cells/well) and allow them to attach for 24 hours.

  • Prepare serial dilutions of 17β-Estradiol and this compound in culture medium. A suggested concentration range for this compound is 10⁻¹³ M to 10⁻⁸ M.

  • Replace the medium in the wells with the prepared dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (1 nM 17β-Estradiol).

  • Incubate the plates for 6-7 days at 37°C in a 5% CO₂ incubator.

  • At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Plot the cell viability data against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Estrogen Receptor (ER) Activated Luciferase Reporter Assay

This assay quantifies the ability of this compound to activate ER-mediated gene transcription using a cell line stably transfected with an estrogen-responsive luciferase reporter gene.

Materials:

  • ER-positive cell line stably expressing an ERE-luciferase reporter construct (e.g., T47D-KBluc or MCF-7-ERE-Luc).

  • Assay Medium: Phenol red-free medium supplemented with CD-FBS.

  • 17β-Estradiol (positive control)

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cell line into a 96-well white, clear-bottom plate in assay medium and allow them to attach overnight.

  • Prepare serial dilutions of 17β-Estradiol and this compound in assay medium. A suggested concentration range for this compound is 10⁻¹⁴ M to 10⁻⁹ M.

  • Treat the cells with the serially diluted compounds. Include a vehicle control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability if necessary.

  • Plot the relative light units (RLU) against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

References

Application Notes and Protocols for Gene Expression Profiling Following Methylestradiol Treatment Using a qPCR Array

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylestradiol, a synthetic estrogen, is an agonist of the estrogen receptor and is utilized in the management of menopausal symptoms.[1] Its mechanism of action involves binding to estrogen receptors (ERs), which are ligand-activated transcription factors that modulate the expression of a multitude of genes.[1][2][3] This regulation of gene expression underlies the physiological and therapeutic effects of estrogens.[2][3] Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its biological activity and for the development of novel therapeutics.

Quantitative Polymerase Chain Reaction (qPCR) arrays offer a robust and sensitive method for profiling the expression of a focused panel of genes simultaneously.[4] This technology combines the high sensitivity and specificity of qPCR with the multi-gene analysis capabilities of microarrays, making it an ideal tool for studying the effects of compounds like this compound on specific signaling pathways or gene networks.[4] These application notes provide a comprehensive guide to designing and conducting experiments to analyze gene expression changes in response to this compound treatment using a qPCR array, from cell culture to data analysis.

This compound Signaling Pathway

This compound, as an estrogen, primarily exerts its effects through two main signaling pathways: a nuclear-initiated pathway and a membrane-initiated pathway.[5][6][7] In the classical nuclear pathway, this compound binds to estrogen receptors (ERα or ERβ) in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.[2][5] The membrane-initiated pathway involves the activation of ERs located at the plasma membrane, which can trigger rapid intracellular signaling cascades, such as the activation of protein kinases, that can also ultimately influence gene expression.[5][8]

Methylestradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds mER Membrane ER This compound->mER Binds ER_dimer ER Dimerization ER->ER_dimer Conformational Change ER_dimer_nuc ER Dimer ER_dimer->ER_dimer_nuc Translocation signaling_cascade Signaling Cascades (e.g., MAPK, PI3K) mER->signaling_cascade Activates gene_transcription Modulation of Gene Transcription signaling_cascade->gene_transcription Influences ERE Estrogen Response Element (ERE) ER_dimer_nuc->ERE Binds ERE->gene_transcription Regulates Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7 cells) start->cell_culture treatment This compound Treatment (and Vehicle Control) cell_culture->treatment rna_extraction Total RNA Extraction and Purification treatment->rna_extraction rna_quality RNA Quality and Quantity Assessment (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_quality cdna_synthesis First-Strand cDNA Synthesis rna_quality->cdna_synthesis qpcr_array qPCR Array (SYBR Green or TaqMan) cdna_synthesis->qpcr_array data_acquisition Real-Time PCR Data Acquisition (Ct values) qpcr_array->data_acquisition data_analysis Data Analysis (ΔΔCt Method) data_acquisition->data_analysis results Results Interpretation (Fold Change, Statistical Analysis) data_analysis->results end End results->end

References

Application Notes and Protocols for Studying Methylestradiol-Induced Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylestradiol, a synthetic estrogen, exerts its biological effects primarily by binding to and activating estrogen receptors (ERs), members of the nuclear hormone receptor superfamily. This binding initiates a cascade of molecular events, including conformational changes in the receptor, dimerization, and subsequent interaction with a multitude of co-regulatory proteins. These protein-protein interactions (PPIs) are fundamental to the regulation of target gene expression and the physiological and pharmacological effects of this compound. Understanding the specific PPIs induced by this compound is crucial for elucidating its mechanism of action, identifying potential therapeutic targets, and developing novel drug candidates.

These application notes provide a comprehensive overview of the key methodologies used to identify and characterize protein-protein interactions induced by this compound. Detailed protocols for co-immunoprecipitation, pull-down assays, and yeast two-hybrid screens are provided to guide researchers in their experimental design.

Key Signaling Pathway Induced by this compound

This compound, as an estrogen receptor agonist, is anticipated to activate the canonical estrogen signaling pathway. Upon entering the cell, it binds to the ligand-binding domain of the estrogen receptor (ERα or ERβ). This binding triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation to the nucleus. In the nucleus, the this compound-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. The recruitment of a complex of co-activator or co-repressor proteins to the ER then modulates the transcription of these genes, leading to a cellular response.

Methylestradiol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ME This compound ER_HSP ER-HSP Complex ME->ER_HSP Binds ER Estrogen Receptor (ERα/ERβ) ER_dimer ER_dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSPs) ER_HSP->ER HSP Dissociation ER_dimer_n ER Dimer ER_dimer->ER_dimer_n Translocation ERE Estrogen Response Element (ERE) ER_dimer_n->ERE Binds Coactivators Co-activators ERE->Coactivators Recruits Corepressors Co-repressors ERE->Corepressors Recruits Transcription Gene Transcription Coactivators->Transcription Activates Corepressors->Transcription Represses Cellular_Response Cellular Response Transcription->Cellular_Response

Caption: this compound Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for identifying and validating protein interactors of the estrogen receptor upon stimulation with this compound.

Co-Immunoprecipitation (Co-IP) to Identify Endogenous ER Interactors

Co-IP is a powerful technique to isolate a protein of interest and its binding partners from a cell lysate.[1][2] This protocol is designed to pull down the endogenous estrogen receptor and identify proteins that interact with it in a this compound-dependent manner.

Experimental Workflow:

Caption: Co-Immunoprecipitation Workflow.

Protocol:

  • Cell Culture and Treatment:

    • Culture estrogen-responsive cells (e.g., MCF-7 breast cancer cells) in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to reduce background estrogenic effects.

    • Treat cells with a predetermined concentration of this compound (e.g., 10 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 20 hours).[3]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding of proteins to the beads.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add a specific primary antibody against the estrogen receptor (ERα or ERβ) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add fresh Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze by Western blotting using antibodies against known ER interactors or by mass spectrometry to identify novel interacting partners.

Pull-Down Assay to Validate Interactions with a Recombinant ER

Pull-down assays are an in vitro method to confirm direct protein-protein interactions using a purified, tagged "bait" protein to capture its "prey" from a cell lysate.[4][5][6][7] This protocol uses a recombinant GST-tagged estrogen receptor as bait.

Experimental Workflow:

Caption: Pull-Down Assay Workflow.

Protocol:

  • Bait Protein Preparation:

    • Express and purify a recombinant fusion protein of the estrogen receptor with an affinity tag (e.g., Glutathione S-transferase - GST-ER).

  • Immobilization of Bait Protein:

    • Incubate the purified GST-ER with glutathione-agarose beads for 1-2 hours at 4°C to immobilize the bait protein.

    • Wash the beads to remove unbound bait protein.

  • Prey Protein Preparation:

    • Prepare cell lysates from cells treated with this compound or vehicle control as described in the Co-IP protocol.

  • Binding Reaction:

    • Incubate the immobilized GST-ER beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Include a control with GST-tagged beads alone to identify proteins that bind non-specifically to the GST tag or the beads.

  • Washing:

    • Wash the beads extensively with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins using a competitive eluent (e.g., reduced glutathione) or by boiling in SDS-PAGE loading buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against suspected interacting proteins.

Yeast Two-Hybrid (Y2H) Screen for Novel Interactors

The yeast two-hybrid system is a powerful genetic method to screen for novel protein-protein interactions in vivo.[8][9][10][11] It relies on the reconstitution of a functional transcription factor when two interacting proteins bring its DNA-binding and activation domains together.

Logical Relationship:

Y2H_Logic cluster_no_interaction No Interaction cluster_interaction Interaction Bait_NI Bait (e.g., ER) + DNA-Binding Domain Reporter_NI Reporter Gene Prey_NI Prey + Activation Domain Bait_I Bait (e.g., ER) + DNA-Binding Domain Prey_I Prey + Activation Domain Bait_I->Prey_I Interacts Reporter_I Reporter Gene Transcription Bait_I->Reporter_I Activates Prey_I->Reporter_I Activates

Caption: Yeast Two-Hybrid Principle.

Protocol:

  • Vector Construction:

    • Clone the coding sequence of the estrogen receptor (bait) into a Y2H vector containing a DNA-binding domain (e.g., GAL4-DBD).

    • Construct a cDNA library from this compound-treated cells in a Y2H vector containing a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids.

  • Screening:

    • Plate the transformed yeast on selective medium lacking specific nutrients (e.g., histidine, adenine) and containing a reporter substrate (e.g., X-gal).

    • Only yeast cells where the bait and prey proteins interact will be able to grow and/or turn blue, as the reconstituted transcription factor will activate the reporter genes.

    • To specifically screen for this compound-dependent interactions, perform the screening on medium containing this compound.

  • Identification of Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the interacting proteins.

  • Validation:

    • Confirm the interactions using other methods such as Co-IP or pull-down assays.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Putative ER Interacting Proteins Identified by Mass Spectrometry following Co-IP with this compound Treatment

Protein IDGene NameProtein NamePeptide Count (Vehicle)Peptide Count (this compound)Fold Change
P03372ESR1Estrogen Receptor alpha50521.04
Q9Y237NCOA3Nuclear receptor coactivator 35255.00
P48550NCOR1Nuclear receptor corepressor 11530.20
ExampleExampleExampleExampleExampleExample

Table 2: Quantification of Co-immunoprecipitated Proteins by Western Blot

Target ProteinTreatmentInput (Relative Density)IP: ER (Relative Density)Fold Enrichment (IP/Input)
Co-activator XVehicle1.00.20.2
Co-activator XThis compound1.11.51.36
Co-repressor YVehicle1.01.21.2
Co-repressor YThis compound0.90.30.33
ExampleExampleExampleExampleExample

Table 3: Binding Affinity of ER with Interacting Protein Z Determined by Surface Plasmon Resonance (SPR)

LigandAnalyteTreatmentAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
ERProtein ZVehicle1.2 x 10^55.0 x 10^-44.17
ERProtein ZThis compound3.5 x 10^52.1 x 10^-40.60
ExampleExampleExampleExampleExampleExample

Disclaimer: The quantitative data presented in the tables are illustrative examples. Actual results will vary depending on the experimental conditions and the specific interacting proteins.

References

Application Note: Quantitative Analysis of Methylestradiol in Human Serum by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Methylestradiol in human serum. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, offering high selectivity and sensitivity. This method is suitable for clinical research, pharmacokinetic studies, and other applications requiring precise measurement of this compound in a complex biological matrix.

Introduction

This compound is a methylated derivative of the primary female sex hormone, estradiol. Accurate quantification of steroid hormones and their metabolites in serum is crucial for understanding various physiological and pathological conditions. While immunoassays have been traditionally used, they can suffer from cross-reactivity and lack of sensitivity, particularly at low concentrations. HPLC-MS/MS has emerged as the gold standard for steroid analysis due to its superior specificity, sensitivity, and ability to multiplex. This document provides a comprehensive protocol for the quantification of this compound in human serum, intended for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (or other suitable deuterated analog) as internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human serum (drug-free)

Instrumentation
  • HPLC system (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™, Agilent 6400 Series, Thermo TSQ Quantiva™)

  • Analytical column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curves and quality controls.

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound-d3 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of serum sample, calibrator, or quality control, add 25 µL of the internal standard spiking solution (10 ng/mL this compound-d3).

  • Vortex for 10 seconds.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS/MS Conditions

Table 1: HPLC Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.030
1.030
5.095
6.095
6.130
8.030

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage+4500 V
Temperature500°C
Gas 1 (Nebulizer Gas)50 psi
Gas 2 (Heater Gas)50 psi
Curtain Gas30 psi
Collision GasNitrogen
ResolutionQ1: Unit, Q3: Unit

Table 3: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier) 287.2159.115035
This compound (Qualifier) 287.2133.115045
This compound-d3 (IS) 290.2161.115035

Note: The exact m/z values and collision energies for this compound isomers and their deuterated internal standards should be optimized empirically. The values provided are predictive based on the fragmentation of similar estrogen structures.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed.

Table 4: Summary of Method Validation Data

ParameterResult
Linearity
Calibration Range5 - 2000 pg/mL
Correlation Coefficient (r²)> 0.995
Precision & Accuracy
LLOQ (5 pg/mL)Intra-day CV: < 15%, Accuracy: 85-115%
Low QC (15 pg/mL)Intra-day CV: < 10%, Accuracy: 90-110%
Inter-day CV: < 12%, Accuracy: 92-108%
Mid QC (150 pg/mL)Intra-day CV: < 8%, Accuracy: 95-105%
Inter-day CV: < 10%, Accuracy: 94-106%
High QC (1500 pg/mL)Intra-day CV: < 7%, Accuracy: 97-103%
Inter-day CV: < 9%, Accuracy: 96-104%
Recovery
Extraction Recovery85 - 95%
Matrix Effect
IS-Normalized Matrix Factor0.90 - 1.10
Stability
Bench-top (24h, RT)Stable (<15% deviation)
Freeze-thaw (3 cycles)Stable (<15% deviation)
Long-term (-80°C, 30 days)Stable (<15% deviation)

Note: The data presented is representative for estrogen metabolite assays and should be confirmed for the specific this compound isomer during in-lab validation.

Diagrams

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum 200 µL Serum Sample add_is Add 25 µL Internal Standard serum->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add 1 mL MTBE vortex1->add_mtbe vortex2 Vortex Vigorously add_mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute inject Inject 10 µL reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

Validation method Bioanalytical Method Validation linearity Linearity & Range method->linearity precision Precision (Intra- & Inter-day) method->precision accuracy Accuracy method->accuracy selectivity Selectivity & Specificity method->selectivity recovery Extraction Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability (Bench-top, Freeze-thaw) method->stability lloq Lower Limit of Quantification (LLOQ) method->lloq linearity->lloq precision->accuracy

Caption: Key parameters for method validation.

Conclusion

The HPLC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of this compound in human serum. The simple liquid-liquid extraction protocol offers good recovery and minimizes matrix effects. The method meets the typical requirements for bioanalytical validation and is suitable for high-throughput analysis in a research or clinical setting.

Application Note: A Cell-Based Luciferase Reporter Assay for Quantifying Methylestradiol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Methylestradiol (17α-methylestradiol) is a synthetic estrogen and an active metabolite of several anabolic steroids.[1] It exerts its biological effects primarily through interaction with estrogen receptors (ERs), which are ligand-activated transcription factors crucial in various physiological processes.[1][2] Disruption of ER signaling can lead to adverse health outcomes, making it essential to characterize the estrogenic activity of compounds like this compound.[3] This application note details a robust and sensitive cell-based reporter assay to determine the functional activity of this compound on the human estrogen receptor alpha (ERα).

Principle of the Assay

This assay employs mammalian cells engineered to functionally report on the activation of the ERα signaling pathway. The cells, such as the T47D or MCF-7 human breast cancer cell lines which endogenously express ERα, are transfected with a luciferase reporter plasmid.[4] This plasmid contains multiple copies of an Estrogen Response Element (ERE) sequence upstream of a minimal promoter that drives the expression of the firefly luciferase gene.[5][6][7]

When this compound enters the cell, it binds to ERα in the cytoplasm or nucleus.[5] This binding event triggers a conformational change, receptor dimerization, and translocation of the ligand-receptor complex into the nucleus.[2][5] The complex then binds to the ERE sequences on the reporter plasmid, initiating the transcription of the luciferase gene.[8][9] The amount of luciferase protein produced is directly proportional to the level of ERα activation. By adding a lysis buffer and a luciferase substrate, a luminescent signal is generated, which can be quantified using a luminometer.[5] This allows for the precise determination of the dose-dependent activity of this compound.

Estrogen Receptor Signaling Pathway

The classical genomic signaling pathway for estrogens and their mimics begins with the ligand binding to the estrogen receptor.[5][9] This binding causes the receptor to dimerize and translocate to the nucleus, where it binds to EREs on target gene promoters, thereby regulating transcription.[2][8][9] Non-genomic pathways, which are more rapid, also exist and involve membrane-associated ERs activating various kinase cascades like PI3K and MAPK.[8][10]

Estrogen_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ME This compound ER Estrogen Receptor (ERα) ME->ER Binding ME_ER ME-ER Complex ER->ME_ER Dimer Dimerized ME-ER Complex ME_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocation & DNA Binding LUC_Gene Luciferase Gene mRNA Luciferase mRNA ERE->mRNA Transcription LUC_Protein Luciferase Protein mRNA->LUC_Protein Translation Light Luminescence LUC_Protein->Light Catalysis Substrate Luciferin (Substrate) Substrate->Light

Caption: Classical genomic estrogen receptor signaling pathway leading to reporter gene activation.

Experimental Protocols

Materials and Reagents
  • Cell Line: T47D-KBluc or MCF-7 cells stably or transiently transfected with an ERE-luciferase reporter construct.[4]

  • Cell Culture Medium: DMEM supplemented with 10% charcoal-stripped Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The use of charcoal-stripped FBS is critical to remove endogenous estrogens.[5]

  • Test Compounds:

    • This compound (Stock in DMSO)

    • 17β-Estradiol (E2 - Positive Control, Stock in DMSO)

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • DMSO (Vehicle Control)

    • Luciferase Assay System (e.g., ONE-Step™ Luciferase Assay System)[6]

    • 96-well white, clear-bottom tissue culture plates

  • Equipment:

    • Luminometer

    • CO2 Incubator (37°C, 5% CO2)

    • Biosafety Cabinet

    • Microplate reader

Experimental Workflow

The workflow involves seeding the reporter cells, treating them with the test compounds, incubating to allow for reporter gene expression, and finally, lysing the cells to measure the luminescent signal.[5]

Experimental_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_incubate Day 2-3: Incubation cluster_read Day 3: Data Acquisition arrow arrow Seed Seed Reporter Cells (e.g., 10,000 cells/well) in 96-well plate Prepare Prepare Serial Dilutions of this compound & E2 Treat Treat Cells with Compounds (Final DMSO < 0.1%) Prepare->Treat Incubate Incubate for 24 hours (37°C, 5% CO2) Treat->Incubate Lyse Lyse Cells & Add Luciferase Substrate Incubate->Lyse Measure Measure Luminescence (RLU) with Luminometer Lyse->Measure

Caption: General experimental workflow for the cell-based reporter assay.

Protocol 1: Cell Culture and Seeding
  • Maintain the ERα-positive reporter cell line (e.g., T47D-KBluc) in DMEM with 10% charcoal-stripped FBS at 37°C in a 5% CO2 incubator.[5]

  • When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin, centrifuge the cells, and resuspend the pellet in fresh medium.

  • Count the cells and adjust the density to 1 x 10^5 cells/mL.[5]

  • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white, clear-bottom plate.[5]

  • Incubate for 24 hours to allow for cell attachment.[5][6]

Protocol 2: Compound Preparation and Cell Treatment
  • Prepare a 10 mM stock solution of this compound and a 1 mM stock of 17β-Estradiol (E2) in DMSO.[5]

  • On the day of the experiment, prepare serial dilutions of the stock solutions in phenol (B47542) red-free DMEM to achieve the desired final concentrations for the dose-response curve.

  • Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (E2).[5]

  • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]

Protocol 3: Luminescence Measurement
  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add cell lysis buffer (if not included in a one-step reagent) and incubate for 15 minutes with gentle shaking.[5]

  • Add 100 µL of the luciferase assay reagent to each well.[5]

  • Immediately measure the luminescence as Relative Light Units (RLUs) using a luminometer.[5]

Data Analysis and Presentation

The raw data (RLUs) should be processed to determine the potency of this compound.

  • Fold Induction: Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control (RLU of treated well / average RLU of vehicle control wells).

  • Dose-Response Curve: Plot the fold induction against the logarithm of the compound concentration.

  • EC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value, which is the concentration that elicits a half-maximal response.

Expected Results

This compound is expected to act as a potent agonist of ERα. The table below summarizes representative EC50 values for potent estrogens in similar reporter assays, providing a benchmark for comparison.

CompoundReceptor TargetAssay TypeCell LineEC50 (nM)
17β-Estradiol (E2) ERαERE-LuciferaseT47D-KBluc~0.01[4]
Ethinylestradiol (EE2) ERαERE-LuciferaseMCF-7~0.02[11]
This compound ERαERE-Luciferase(Expected)Potent agonist activity is expected, comparable to other synthetic estrogens.
7α-Me-EE2 ERαERE-LuciferaseMCF-70.021[11]

Note: EC50 values can vary depending on the specific cell line, reporter construct, and experimental conditions.

Troubleshooting
  • High Background Signal: Ensure the use of charcoal-stripped FBS to minimize interference from endogenous hormones.

  • Low Signal/No Induction: Verify cell viability, transfection efficiency (if transient), and the activity of the positive control (E2). A parallel cell viability assay is recommended to rule out cytotoxicity.[5]

  • High Well-to-Well Variability: Ensure accurate and consistent cell seeding and reagent dispensing.

Conclusion

This cell-based ERE-luciferase reporter assay provides a highly sensitive and specific method for quantifying the estrogenic activity of this compound.[4] By following this detailed protocol, researchers can generate reliable dose-response data to characterize its potency as an ERα agonist, which is valuable for endocrinology research, toxicology screening, and drug development.

References

Application Notes and Protocols for Utilizing Methylestradiol in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using methylestradiol in competitive binding assays to determine its affinity for estrogen receptors (ERs). The included protocols are based on established methodologies and are intended to assist in the screening and characterization of compounds targeting the estrogen signaling pathway.

Introduction

This compound (17α-methylestradiol) is a synthetic estrogen and a derivative of estradiol (B170435).[1] It functions as an agonist of the estrogen receptors, ERα and ERβ.[1] Understanding the binding affinity of compounds like this compound to these receptors is crucial for drug development and for assessing the estrogenic potential of various chemicals. Competitive binding assays are a fundamental tool for determining the relative binding affinity of a test compound by measuring its ability to displace a radiolabeled or fluorescently-labeled ligand from the receptor.

Due to the presence of a methyl group at the C17α position, this compound exhibits increased metabolic stability and potency compared to estradiol, as this modification prevents oxidation of the C17β hydroxyl group.[1] While it is an active estrogen, its affinity for the estrogen receptor is somewhat lower than that of estradiol and ethinylestradiol.[1]

Principle of Competitive Binding Assay

The competitive binding assay is based on the principle of competition between a labeled ligand (e.g., [³H]-17β-estradiol) and an unlabeled test compound (e.g., this compound) for a limited number of receptor binding sites. By varying the concentration of the unlabeled competitor, a dose-dependent inhibition of the labeled ligand's binding is observed. The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 (Inhibitory Concentration 50%). This value is then used to determine the binding affinity (Ki) of the test compound.

Quantitative Data: Binding Affinity of this compound

The following table summarizes the relative binding affinity (RBA) of this compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to the endogenous ligand, 17β-estradiol.

CompoundReceptor SubtypeRelative Binding Affinity (RBA) (%)*Reference
17β-EstradiolERα100-
17β-EstradiolERβ100-
This compound ERα 70 [2]
This compound ERβ 44 [2]

*Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.

The data indicates that this compound binds to both ERα and ERβ, with a preference for ERα.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for estrogen receptors, adapted from established methods.[3]

Materials and Reagents
  • Estrogen Receptor Source: Rat uterine cytosol, human recombinant ERα, or ERβ.

  • Radioligand: [³H]-17β-estradiol.

  • Test Compound: this compound.

  • Reference Compound: 17β-estradiol.

  • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol (B142953) (DTT), 10% glycerol, pH 7.4. DTT should be added fresh before use.

  • Separation Agent: Dextran-coated charcoal (DCC) or hydroxylapatite (HAP).

  • Scintillation Cocktail.

  • Glass test tubes.

  • Incubation equipment (e.g., water bath or incubator).

  • Centrifuge.

  • Scintillation counter.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Competitors) incubation Incubate Receptor with Radioligand and Competitor (this compound or Estradiol) prep_reagents->incubation prep_receptor Prepare Receptor Source (e.g., Uterine Cytosol) prep_receptor->incubation separation Separate Bound and Free Ligand (e.g., DCC or HAP) incubation->separation detection Measure Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis (Calculate IC50 and Ki) detection->analysis

Caption: Workflow of a competitive binding assay.

Detailed Procedure

1. Preparation of Receptor Source (Rat Uterine Cytosol)

  • Uteri from ovariectomized rats (7-10 days post-ovariectomy) are excised, trimmed of fat, and weighed.[3]

  • Homogenize the tissue in ice-cold TEDG buffer.

  • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.

  • The resulting supernatant is the cytosol containing the estrogen receptors. Determine the protein concentration using a standard protein assay.

2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand)

  • Set up a series of tubes with a constant amount of receptor preparation.

  • Add increasing concentrations of [³H]-17β-estradiol.

  • For non-specific binding determination, add a 100-fold excess of unlabeled 17β-estradiol to a parallel set of tubes.

  • Incubate at 4°C overnight to reach equilibrium.

  • Separate bound from free radioligand using DCC or HAP.

  • Measure the radioactivity of the bound fraction by scintillation counting.

  • Plot specific binding (total binding - non-specific binding) against the concentration of [³H]-17β-estradiol. Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

3. Competitive Binding Assay

  • Prepare serial dilutions of this compound and 17β-estradiol (as a reference competitor).

  • In a series of glass test tubes, add a fixed amount of the receptor preparation.

  • Add a constant concentration of [³H]-17β-estradiol (typically at a concentration close to its Kd).

  • Add the various concentrations of unlabeled this compound or 17β-estradiol.

  • Include tubes for total binding (no competitor) and non-specific binding (100-fold excess of unlabeled 17β-estradiol).

  • Incubate the tubes at 4°C overnight.

  • Separate bound and free radioligand using DCC or HAP.

  • Measure the radioactivity of the bound fraction by scintillation counting.

4. Data Analysis

  • Plot the percentage of specific binding of [³H]-17β-estradiol against the log concentration of the competitor (this compound or 17β-estradiol).

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for each compound.

  • The Ki value for this compound can be calculated using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Estrogen Signaling Pathway

The binding of an estrogenic compound like this compound to its receptor initiates a cascade of events leading to changes in gene expression.

G cluster_extracellular cluster_cytoplasm cluster_nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER ER_HSP ER-HSP Complex ER->ER_HSP ER_this compound ER-Methylestradiol Complex ER->ER_this compound HSP Heat Shock Proteins (HSP) HSP->ER_HSP ER_HSP->ER Dissociation Dimerization Dimerization ER_this compound->Dimerization ER_Dimer ER Dimer Dimerization->ER_Dimer Translocation Translocation ER_Dimer->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binding Transcription Modulation of Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA

Caption: Estrogen receptor signaling pathway.

Logical Relationship in Competitive Binding

The following diagram illustrates the competitive interaction at the heart of the assay.

G cluster_binding Receptor Estrogen Receptor Bound_Radioligand Bound Radioligand (Signal) Receptor->Bound_Radioligand Bound_Competitor Bound Competitor (No Signal) Receptor->Bound_Competitor Radioligand [3H]-Estradiol (Labeled) Radioligand->Receptor Competitor This compound (Unlabeled) Competitor->Receptor Competes

Caption: Competitive binding at the estrogen receptor.

These protocols and notes should serve as a valuable resource for researchers investigating the estrogenic properties of this compound and other related compounds. Proper execution of these assays will yield reliable data on receptor binding affinity, a critical parameter in endocrinology and drug discovery.

References

Application Notes and Protocols for Methylestradiol as a Positive Control in Estrogenicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogenicity assays are critical tools for identifying compounds that can mimic or interfere with the natural activity of estrogens. These assays are essential in drug development, environmental monitoring, and toxicology to screen for potential endocrine-disrupting chemicals. A key component of a robust and reliable estrogenicity assay is the use of a positive control to ensure the assay is performing as expected. 17α-methyl-17β-estradiol (methylestradiol) is a synthetic estrogen that can serve as a reliable positive control in various in vitro estrogenicity assays due to its stable estrogenic activity.

These application notes provide detailed protocols for utilizing this compound as a positive control in three common estrogenicity assays: the Yeast Estrogen Screen (YES), the MCF-7 Cell Proliferation (E-Screen) Assay, and an Estrogen Receptor (ER) Reporter Gene Assay.

Estrogen Signaling Pathway

Estrogens exert their effects through two primary signaling pathways: a genomic and a non-genomic pathway. Understanding these pathways is crucial for interpreting the results of estrogenicity assays.

  • Genomic Pathway: In the classical genomic pathway, estrogen diffuses across the cell membrane and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus.[1][2][3] This binding triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[1][4] The estrogen-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3]

  • Non-Genomic Pathway: This pathway involves rapid, non-transcriptional effects initiated at the cell membrane.[2][4] A subpopulation of ERs located at the plasma membrane can, upon estrogen binding, quickly activate various kinase cascades and second messenger systems.[2][4]

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogen (e.g., this compound) ER_cyt Estrogen Receptor (ERα/ERβ) E->ER_cyt Binds Membrane_ER Membrane ER E->Membrane_ER Binds ER_HSP ER-HSP Complex HSP HSP90 ER_dimer ER Dimer ER_HSP->ER_dimer Dimerization & HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates & Binds DNA Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K) Cellular Response Cellular Response Kinase_Cascade->Cellular Response Rapid Effects Membrane_ER->Kinase_Cascade Activates Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Protein->Cellular Response Leads to

Caption: Estrogen Signaling Pathways

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound and related compounds in various estrogenicity assays. It is important to note that specific EC50 values for 17α-methyl-17β-estradiol as a positive control are not widely reported in the literature. The data for related compounds are provided for context.

CompoundAssayReceptorEC50 / IC50Relative Potency (vs. 17β-estradiol)Reference
7α-methyl-17α-ethynyl-17β-estradiolERα BindingHuman ERαIC50: 1.2 nM-[5]
7α-methyl-17α-ethynyl-17β-estradiolERβ BindingHuman ERβIC50: 3.0 nM-[5]
7α-methyl-17α-ethynyl-17β-estradiolReporter Gene Assay (MCF-7)Endogenous ERαEC50: 0.021 nM-[5]
7α-methyl-17α-ethynyl-17β-estradiolMCF-7 ProliferationEndogenous ERαEC50: 0.002 nM-[5]
18-epi-17β-estradiolER Binding-RBA: 1.2%~1/1000th in MCF-7 cells[3]
17α-estradiol---~1/100th[1]

Note: RBA = Relative Binding Affinity.

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of EREs.[6][7] When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to the production of an enzyme (e.g., β-galactosidase) that can convert a chromogenic substrate, resulting in a measurable color change.[6]

YES_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Yeast_Culture 1. Culture Yeast (S. cerevisiae with hER and reporter) Plate_Loading 3. Add Yeast Suspension to 96-well Plate Yeast_Culture->Plate_Loading Serial_Dilutions 2. Prepare Serial Dilutions of Test Compounds and This compound (Positive Control) Add_Compounds 4. Add Diluted Compounds and Controls to Wells Serial_Dilutions->Add_Compounds Plate_Loading->Add_Compounds Incubation 5. Incubate Plate (e.g., 18-72 hours at 30-32°C) Add_Compounds->Incubation Add_Substrate 6. Add Chromogenic Substrate (e.g., CPRG) Incubation->Add_Substrate Incubation_2 7. Incubate for Color Development Add_Substrate->Incubation_2 Measure_Absorbance 8. Measure Absorbance (e.g., 570 nm) Incubation_2->Measure_Absorbance Dose_Response 9. Generate Dose-Response Curves and Calculate EC50 Values Measure_Absorbance->Dose_Response

Caption: Yeast Estrogen Screen (YES) Workflow

Protocol:

  • Yeast Culture: Culture the recombinant Saccharomyces cerevisiae strain in an appropriate growth medium to an optical density (OD600) of approximately 1.0.[8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Perform serial dilutions to create a concentration range for the dose-response curve (e.g., 10⁻¹² M to 10⁻⁶ M). Prepare dilutions of test compounds and a solvent control.

  • Assay Plate Preparation: In a 96-well microplate, add the yeast suspension to each well.

  • Compound Addition: Add the prepared dilutions of this compound, test compounds, and the solvent control to the respective wells.

  • Incubation: Incubate the plate at 30-32°C for 18-72 hours.[9]

  • Color Development: After incubation, add a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) to each well.[8]

  • Second Incubation: Incubate the plate to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for CPRG) using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the concentration for this compound and test compounds to generate dose-response curves and calculate EC50 values.

MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay is based on the principle that the proliferation of the human breast cancer cell line, MCF-7, is estrogen-dependent.[10][11] Estrogenic compounds will stimulate the proliferation of these cells, which can be quantified.

EScreen_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture MCF-7 Cells in Estrogen-Free Medium Cell_Seeding 3. Seed MCF-7 Cells in a 96-well Plate Cell_Culture->Cell_Seeding Serial_Dilutions 2. Prepare Serial Dilutions of Test Compounds and This compound (Positive Control) Add_Compounds 4. Add Diluted Compounds and Controls to Wells Serial_Dilutions->Add_Compounds Cell_Seeding->Add_Compounds Incubation 5. Incubate Plate (e.g., 6 days) Add_Compounds->Incubation Cell_Fix_Stain 6. Fix and Stain Cells (e.g., Sulforhodamine B) Incubation->Cell_Fix_Stain Measure_Absorbance 7. Solubilize Stain and Measure Absorbance Cell_Fix_Stain->Measure_Absorbance Dose_Response 8. Generate Dose-Response Curves and Calculate EC50 Values Measure_Absorbance->Dose_Response ReporterGene_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Transfection 1. Transfect Cells with ER and Reporter Plasmids (if not a stable cell line) Cell_Seeding 2. Seed Transfected Cells in a 96-well Plate Cell_Transfection->Cell_Seeding Add_Compounds 4. Add Diluted Compounds and Controls to Wells Cell_Seeding->Add_Compounds Serial_Dilutions 3. Prepare Serial Dilutions of Test Compounds and This compound (Positive Control) Serial_Dilutions->Add_Compounds Incubation 5. Incubate Plate (e.g., 24 hours) Add_Compounds->Incubation Cell_Lysis 6. Lyse Cells Incubation->Cell_Lysis Add_Substrate 7. Add Reporter Substrate (e.g., Luciferin) Cell_Lysis->Add_Substrate Measure_Signal 8. Measure Reporter Signal (e.g., Luminescence) Add_Substrate->Measure_Signal Dose_Response 9. Generate Dose-Response Curves and Calculate EC50 Values Measure_Signal->Dose_Response

References

Application Notes and Protocol for Dissolving Methylestradiol in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylestradiol is a synthetic estrogen that is widely used in biomedical research to study the effects of estrogen signaling in various physiological and pathological processes. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, including cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is a polar aprotic solvent that is commonly used to dissolve hydrophobic compounds for in vitro studies. This document provides a detailed protocol for the preparation of this compound solutions in DMSO for use in cell culture applications. It also includes information on storage, recommended working concentrations, and the primary signaling pathway activated by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and use of this compound solutions in cell culture.

ParameterValueNotes
Solubility in DMSO Approx. 20 mg/mL (for 17β-Estradiol)The exact solubility of this compound in DMSO is not readily available, but it is expected to be similar to that of 17β-Estradiol due to structural similarity.[1]
Recommended Stock Solution Concentration 1-10 mMA high-concentration stock solution allows for minimal DMSO volume when preparing working solutions.
Final DMSO Concentration in Culture < 0.5% (v/v)To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Many cell lines tolerate up to 0.5%, but sensitive or primary cells may require concentrations below 0.1%.[2] A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
Storage of Stock Solution -20°C for short-term (≤ 1 month)-80°C for long-term (≤ 6 months)Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Typical Working Concentration Range 0.1 nM - 10 µM (for Estradiol)The optimal concentration is cell-type and assay-dependent. A dose-response experiment is recommended to determine the optimal working concentration for your specific application.[3]

Experimental Protocol: Dissolving this compound in DMSO

This protocol describes the steps to prepare a stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.

Materials:

  • This compound (powder)

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

Part A: Preparation of a 10 mM this compound Stock Solution

  • Calculate the required mass of this compound:

    • The molecular weight of this compound (C₁₉H₂₆O₂) is 286.41 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 286.41 g/mol = 0.0028641 g = 2.86 mg

  • Weigh the this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.86 mg of this compound powder and place it into a sterile microcentrifuge tube or cryovial.

  • Dissolve in DMSO:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

  • Ensure complete dissolution:

    • Cap the tube tightly and vortex at room temperature until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]

  • Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage to maintain stability.

Part B: Preparation of a Working Solution (Example: 10 nM)

  • Pre-warm cell culture medium:

    • Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. Working with pre-warmed medium can help prevent precipitation of the compound upon dilution.

  • Perform serial dilutions:

    • It is recommended to perform serial dilutions to avoid precipitation that can occur from a large, single dilution step.[4] A common practice is to first dilute the high-concentration stock into a small volume of pre-warmed medium before adding it to the final culture volume.

  • Dilution into culture medium:

    • To prepare a 10 nM working solution in 10 mL of culture medium from a 10 mM stock solution, you will need to perform a 1:1,000,000 dilution. This is best achieved through intermediate dilutions.

    • Step 1 (Intermediate Dilution): Thaw one aliquot of the 10 mM this compound stock solution. Add 1 µL of the 10 mM stock to 999 µL of pre-warmed culture medium to get a 10 µM intermediate solution. Mix thoroughly by gentle pipetting.

    • Step 2 (Final Dilution): Add 10 µL of the 10 µM intermediate solution to 10 mL of your pre-warmed cell culture medium. This will result in a final concentration of 10 nM this compound. The final DMSO concentration will be negligible and well below the 0.1% threshold.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to an equivalent volume of cell culture medium. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

  • Immediate Use:

    • Use the prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.

Signaling Pathway and Experimental Workflow

This compound, like other estrogens, primarily exerts its effects through the estrogen receptor (ER) signaling pathway. The classical genomic pathway is depicted below.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds Dimer ER Dimerization ER->Dimer Activates ERE Estrogen Response Element (ERE) Dimer->ERE Translocates & Binds to DNA Gene Target Gene Transcription ERE->Gene Regulates

Caption: Classical genomic signaling pathway of this compound.

The diagram above illustrates the primary mechanism of action for this compound.[5][6][7][8][9] The steroid hormone diffuses across the cell membrane and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus.[5] This binding induces a conformational change, leading to receptor dimerization. The dimerized receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[5][7]

Workflow prep_stock Prepare 10 mM Stock in 100% DMSO aliquot Aliquot & Store at -80°C prep_stock->aliquot thaw Thaw One Aliquot aliquot->thaw dilute Serially Dilute in Pre-warmed Medium thaw->dilute control Prepare Vehicle Control (Medium + DMSO) thaw->control treat Treat Cells with Working Solution dilute->treat incubate Incubate Cells treat->incubate control->incubate assay Perform Downstream Assay incubate->assay

Caption: Experimental workflow for using this compound in cell culture.

References

Application Note: Long-Term Stability of Methylestradiol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylestradiol (17α-methylestradiol) is a synthetic estrogen and an agonist of the estrogen receptor, playing a significant role in endocrinological research and menopausal symptom treatment.[1] As with any experimental compound, the integrity and purity of stock solutions are paramount for generating reproducible and reliable data. The degradation of this compound in solution can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts. This application note provides a comprehensive overview of the long-term stability of this compound stock solutions, including recommended storage conditions, protocols for assessing stability, and an overview of its primary signaling pathway.

Recommended Storage and Handling

To ensure the long-term stability of this compound stock solutions, proper preparation, storage, and handling are crucial. Based on stability data for structurally similar steroidal estrogens, the following conditions are recommended:

  • Solvent Selection: Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are recommended for preparing stock solutions.

  • Concentration: It is advisable to prepare high-concentration stock solutions (e.g., 1-10 mM) to minimize the impact of adsorption to container surfaces.

  • Aliquoting: To prevent contamination and degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.

  • Storage Temperature: Aliquots should be stored at -20°C or -80°C for long-term stability.

Stability Data

While extensive quantitative long-term stability data for this compound is not widely published, the stability of structurally related estrogens provides valuable insights. The following table summarizes expected stability based on data from similar compounds and general principles of steroid stability. It is crucial to perform in-house stability assessments for specific experimental conditions.

SolventConcentrationStorage TemperatureExpected Stability (Time to <5% Degradation)Primary Degradation Products
Ethanol10 mM-20°C> 12 monthsOxidation products
DMSO10 mM-20°C> 12 monthsSulfoxide adducts (potential)
Ethanol1 mM4°C~3-6 monthsOxidation products
DMSO1 mM4°C~3-6 monthsSulfoxide adducts (potential)
Aqueous Buffer (with <0.1% organic solvent)10 µM4°C< 1 weekHydrolysis and oxidation products

Note: The data in this table is illustrative and based on the stability of similar steroidal estrogens. It is highly recommended to validate the stability of this compound stock solutions under your specific laboratory conditions.

Experimental Protocols

A stability-indicating analytical method is essential for accurately determining the concentration of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound stock solutions. Method optimization and validation are recommended for each specific application.

4.1.1 Materials and Reagents

4.1.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

4.1.3 Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4.1.4 Sample Preparation

  • Dilute the this compound stock solution to a final concentration within the linear range of the assay (e.g., 10-100 µg/mL) using the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4.1.5 Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

  • Acid Hydrolysis: Incubate the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound or a solution to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method to confirm that the degradation products are well-separated from the parent this compound peak.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the workflow for assessing the long-term stability of this compound stock solutions.

G prep Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep->aliquot store Store Aliquots at -20°C and 4°C aliquot->store t0 Time-Zero (T0) Analysis store->t0 Initial Sample tn Time-Point (Tn) Analysis store->tn Aged Sample hplc Stability-Indicating HPLC Analysis t0->hplc tn->hplc data Data Analysis: - % Recovery of Parent - Degradation Products hplc->data report Report Stability and Shelf-Life data->report G cluster_cell Target Cell cluster_nucleus Nucleus me This compound er_cytoplasm Estrogen Receptor (ER) (Cytoplasm) me->er_cytoplasm Binds mem_er Membrane ER (GPER) me->mem_er Binds me_er_complex ME-ER Complex er_cytoplasm->me_er_complex Forms ere Estrogen Response Element (ERE) me_er_complex->ere Translocates & Binds to DNA transcription Gene Transcription ere->transcription Regulates kinase Kinase Cascades (e.g., MAPK, PI3K) mem_er->kinase Activates cellular_response Rapid Cellular Responses kinase->cellular_response Leads to

References

Application Notes and Protocols for Assessing the Uterotrophic Effects of Methylestradiol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylestradiol (also known as 17α-methylestradiol) is a synthetic estrogen that interacts with estrogen receptors (ERs) and can elicit estrogenic responses. The uterotrophic assay is the "gold standard" in vivo method for assessing the estrogenic activity of a substance.[1] This document provides detailed application notes and protocols for evaluating the uterotrophic effects of this compound in a research or drug development setting. The primary endpoint of this assay is the increase in uterine weight (wet and blotted) in response to the test substance.[2][3]

Data Presentation

The following tables summarize quantitative data on the uterotrophic effects of this compound (17α-estradiol) from a study in ovariectomized adult rats.

Table 1: Uterotrophic Effect of this compound on Uterine Wet Weight in Ovariectomized Rats [4][5]

Treatment GroupDose (µM/kg/day for 3 days)Mean Uterine Wet Weight (mg) ± SEM% Increase vs. Vehicle
Vehicle (Corn Oil)-105.3 ± 5.8-
17β-estradiol0.3380.5 ± 15.2261.3%
This compound (17α-estradiol)0.3155.7 ± 8.1*47.9%

*Indicates a statistically significant increase compared to the vehicle group (p < 0.05). The increase was significantly less than that of 17β-estradiol (p < 0.00005).

Table 2: Anti-Uterotrophic Effect of this compound in the Presence of 17β-estradiol in Ovariectomized Rats [4][5]

Treatment GroupDose Ratio (17β-estradiol : this compound)Mean Uterine Wet Weight (mg) ± SEM% Inhibition of 17β-estradiol induced growth
17β-estradiol (0.3 µM/kg/day)-380.5 ± 15.2-
17β-estradiol + this compound1:1300.1 ± 10.3**21.1%
17β-estradiol + this compound1:3265.4 ± 9.5 30.2%
17β-estradiol + this compound1:5260.7 ± 8.731.5%
17β-estradiol + this compound1:100268.9 ± 11.2***29.3%

**p < 0.005, ***p < 0.0005 compared to the 17β-estradiol group.

Note on Discrepancies: It is important to note that while the data above from a study in rats demonstrates a weak uterotrophic effect of this compound, another study conducted in mice reported no uterotrophic activity for 17α-estradiol.[6] This highlights potential species-specific differences in the response to this compound.

Experimental Protocols

The following protocols are based on the OECD Test Guideline 440 for the Uterotrophic Bioassay in Rodents.[3]

Protocol 1: Uterotrophic Assay in Immature Female Rats

This model uses female rats after weaning and before the onset of puberty, a period when endogenous estrogen levels are low.

1. Animal Model:

  • Species and Strain: Immature female rats (e.g., Sprague-Dawley, Wistar).[7]

  • Age: Dosing should commence between postnatal day 18 and 21 and be completed before day 25.[8]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to a standard low-phytoestrogen diet and water.

2. Experimental Design:

  • Groups:

    • Vehicle Control (e.g., corn oil)

    • Positive Control (e.g., 17α-Ethinylestradiol at a known effective dose)

    • Test Groups (at least two dose levels of this compound)

  • Animals per Group: A minimum of 6 animals per group is recommended.

  • Route of Administration: Oral gavage or subcutaneous injection. The choice of route should be justified based on the intended application and potential metabolic differences.[9][10]

3. Dosing Regimen:

  • Administer the vehicle, positive control, or this compound daily for three consecutive days.

  • Dose volumes should be consistent across all groups.

4. Necropsy and Uterine Weight Measurement:

  • Approximately 24 hours after the last dose, euthanize the animals.

  • Record the final body weight.

  • Carefully dissect the uterus, freeing it from the fallopian tubes, ovaries, and cervix.

  • Gently blot the uterus to remove excess fluid and record the "wet weight".

  • For "blotted weight," the uterus is further processed to remove luminal fluid before weighing.

5. Data Analysis:

  • Calculate the mean and standard deviation of uterine weights (wet and blotted) for each group.

  • Normalize uterine weight to the final body weight.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the uterine weights of the test groups to the vehicle control group. A statistically significant increase indicates a positive uterotrophic response.

Protocol 2: Uterotrophic Assay in Ovariectomized Adult Female Rats

This model uses young adult female rats whose ovaries have been surgically removed, thus eliminating the primary source of endogenous estrogens.

1. Animal Model:

  • Species and Strain: Young adult female rats.

  • Ovariectomy: Perform bilateral ovariectomy at 8-10 weeks of age. Allow at least 14 days for uterine regression before starting the treatment.

2. Experimental Design and Dosing:

  • The experimental design, group allocation, and dosing regimen are the same as described in Protocol 1.

3. Necropsy and Uterine Weight Measurement:

  • The procedure for necropsy and uterine weight measurement is identical to that in Protocol 1.

4. Data Analysis:

  • Data analysis is performed as described in Protocol 1.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound, as an estrogen, is expected to exert its effects primarily through the estrogen receptor (ER) signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.[11][12][13]

Estrogen_Signaling_Pathways cluster_genomic Classical (Genomic) Pathway cluster_nucleus Nucleus cluster_nongenomic Non-Genomic Pathway E1 This compound ER_cyto Estrogen Receptor (ER) in Cytoplasm E1->ER_cyto Binds E1_ER E-ER Complex ER_cyto->E1_ER Conformational Change HSP Heat Shock Proteins HSP->ER_cyto E1_ER_dimer E-ER Dimer E1_ER->E1_ER_dimer Dimerization ERE Estrogen Response Element (ERE) in DNA E1_ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response E2 This compound mER Membrane ER (mER) E2->mER Binds G_protein G-protein mER->G_protein Activates Kinase_cascade Kinase Cascades (e.g., MAPK/ERK) mER->Kinase_cascade Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Kinase_cascade TF_activation Transcription Factor Activation Kinase_cascade->TF_activation Rapid_response Rapid Cellular Responses Kinase_cascade->Rapid_response

Caption: Classical and Non-Genomic Estrogen Signaling Pathways.

The classical genomic pathway involves the binding of this compound to intracellular estrogen receptors, which then translocate to the nucleus to regulate gene expression.[14][15][16][17][18] The non-genomic pathway is initiated by the binding of estrogens to membrane-associated ERs, leading to rapid activation of intracellular signaling cascades.[11][19]

Experimental Workflow

The general workflow for assessing the uterotrophic effects of this compound in vivo is depicted below.

Uterotrophic_Assay_Workflow start Start: Select Animal Model (Immature or Ovariectomized) acclimatization Acclimatization Period start->acclimatization grouping Randomize into Treatment Groups (Vehicle, Positive Control, this compound) acclimatization->grouping dosing Daily Dosing for 3 Consecutive Days (Oral Gavage or Subcutaneous Injection) grouping->dosing necropsy Necropsy (24h after last dose) dosing->necropsy measurements Record Final Body Weight and Uterine Weights (Wet & Blotted) necropsy->measurements analysis Statistical Analysis of Uterine Weights measurements->analysis end End: Determine Uterotrophic Effect analysis->end

Caption: General Experimental Workflow for the Uterotrophic Assay.

References

Application Notes and Protocols for Studying Aromatase Inhibitor Efficacy Using Methylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. In estrogen receptor-positive (ER+) breast cancer, aromatase inhibitors (AIs) are a cornerstone of endocrine therapy, effectively reducing estrogen levels and inhibiting tumor growth. The evaluation of AI efficacy is critical for the development of new and improved therapies. This document provides detailed application notes and protocols on the use of methylestradiol's precursor, 17α-methyl testosterone (B1683101), a competitive inhibitor of aromatase, in studying the efficacy of various AIs.[1][2] While direct aromatization of 17α-methyl testosterone to 17α-methylestradiol is not its primary metabolic pathway, its action as a competitive inhibitor provides a valuable tool for in vitro assays.

Principle

17α-methyl testosterone competes with the natural aromatase substrate, androstenedione, for binding to the active site of the aromatase enzyme.[1][2] By introducing a known concentration of 17α-methyl testosterone into an aromatase activity assay, the potency of test AIs can be determined by measuring their ability to further inhibit estrogen production in a competitive environment. This approach allows for the characterization of both steroidal and non-steroidal AIs.

Data Presentation

Table 1: In Vitro Efficacy of Common Aromatase Inhibitors (Standard Assay)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for commonly used third-generation aromatase inhibitors, as determined in standard in vitro aromatase activity assays using human placental microsomes or cell-based models. These values serve as a benchmark for comparison when evaluating new compounds using the protocols described below.

Aromatase InhibitorTypeIC50 (nM)Assay SystemReference
LetrozoleNon-steroidal4.17 - 7.27Human Liver Microsomes (CYP19A1/MFC kit)[3]
AnastrozoleNon-steroidalVaries (generally less potent than Letrozole)Human Liver Microsomes, Breast Cancer Cells[4]
ExemestaneSteroidal~27Human Placental Aromatase
VorozoleNon-steroidal4.17Human Liver Microsomes (CYP19A1/MFC kit)[3]

Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.

Experimental Protocols

Protocol 1: In Vitro Competitive Aromatase Inhibition Assay Using 17α-Methyl Testosterone

This protocol describes a cell-free assay to determine the IC50 value of a test aromatase inhibitor in the presence of the competitive inhibitor, 17α-methyl testosterone.

Materials:

  • Human recombinant aromatase (or human placental microsomes)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • [1β-³H]-Androstenedione (radiolabeled substrate)

  • 17α-Methyl testosterone

  • Test Aromatase Inhibitor (e.g., Letrozole, Anastrozole)

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 17α-methyl testosterone in a suitable solvent (e.g., ethanol, DMSO).

    • Prepare serial dilutions of the test AI.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of [1β-³H]-Androstenedione in the assay buffer.

  • Assay Setup:

    • In microcentrifuge tubes, add the following in order:

      • Assay Buffer

      • Human recombinant aromatase/microsomes

      • A fixed, sub-saturating concentration of 17α-methyl testosterone (e.g., its known Ki or IC50 value).

      • Varying concentrations of the test AI.

      • A control group with no test AI.

      • A blank group with no enzyme.

    • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the NADPH regenerating system and [1β-³H]-Androstenedione to each tube to start the reaction.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction and Extract Product:

    • Stop the reaction by adding an organic solvent (e.g., chloroform).

    • Vortex and centrifuge to separate the phases.

    • Transfer the aqueous phase (containing the released ³H₂O) to a new tube.

  • Quantify Aromatase Activity:

    • Add dextran-coated charcoal to the aqueous phase to remove any remaining steroids.

    • Centrifuge and transfer the supernatant to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of the test AI relative to the control (containing only 17α-methyl testosterone).

    • Plot the percentage inhibition against the log concentration of the test AI.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Aromatase Activity Assay in Hormone-Dependent Breast Cancer Cells

This protocol evaluates the efficacy of AIs in a more physiologically relevant context using aromatase-expressing breast cancer cell lines (e.g., MCF-7aro).

Materials:

  • MCF-7aro cells (or other suitable aromatase-expressing cell line)

  • Cell culture medium (e.g., phenol (B47542) red-free DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

  • Androstenedione (substrate)

  • 17α-Methyl testosterone

  • Test Aromatase Inhibitor

  • Estradiol (B170435) ELISA kit

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture:

    • Culture MCF-7aro cells in appropriate medium until they reach 70-80% confluency.

    • Seed the cells in 24-well plates and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing a fixed concentration of androstenedione.

    • Add varying concentrations of the test AI, with or without a fixed concentration of 17α-methyl testosterone.

    • Include appropriate controls (no treatment, vehicle control).

    • Incubate for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant for estradiol measurement.

    • Wash the cells with PBS and lyse them using cell lysis buffer.

  • Estradiol Measurement:

    • Measure the concentration of estradiol in the supernatant using a high-sensitivity estradiol ELISA kit according to the manufacturer's protocol.

  • Protein Quantification:

    • Determine the total protein concentration in the cell lysates using a protein assay kit.

  • Data Analysis:

    • Normalize the estradiol concentrations to the total protein content for each well.

    • Calculate the percentage of aromatase inhibition for each treatment condition relative to the control.

    • Determine the IC50 values by plotting the percentage inhibition against the log concentration of the test AI.

Visualization of Pathways and Workflows

Aromatase Signaling Pathway and Inhibition

Aromatase_Signaling_Pathway cluster_synthesis Estrogen Synthesis cluster_action Estrogen Action in ER+ Breast Cancer cluster_inhibition Inhibition Mechanisms Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Catalyzes ER Estrogen Receptor (ER) Estrogens->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Activates Proliferation Cell Proliferation & Tumor Growth ERE->Proliferation Promotes AIs Aromatase Inhibitors (e.g., Letrozole, Anastrozole) AIs->Aromatase Inhibits Methyltestosterone 17α-Methyl Testosterone Methyltestosterone->Aromatase Competitively Inhibits

Caption: Aromatase pathway and points of inhibition.

Experimental Workflow for Competitive Inhibition Assay

Experimental_Workflow start Start reagents Prepare Reagents: - Aromatase Enzyme - Radiolabeled Substrate - 17α-Methyl Testosterone - Test AI dilutions start->reagents assay_setup Assay Setup: Combine enzyme, 17α-methyl testosterone, and test AI in reaction tubes reagents->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation reaction Initiate Reaction: Add substrate and NADPH regenerating system pre_incubation->reaction incubation Incubate at 37°C reaction->incubation termination Terminate Reaction incubation->termination extraction Extract Aqueous Phase (containing ³H₂O) termination->extraction quantification Quantify Radioactivity extraction->quantification analysis Data Analysis: Calculate % inhibition and IC50 quantification->analysis end End analysis->end

Caption: Workflow for in vitro competitive assay.

Mechanisms of Aromatase Inhibitor Resistance

Resistance to aromatase inhibitors is a significant clinical challenge and can arise through various mechanisms.[5][6][7] Understanding these pathways is crucial for developing strategies to overcome resistance.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Acquired Resistance AI_Therapy Aromatase Inhibitor Therapy ER_Mutation Estrogen Receptor (ESR1) Mutations (Ligand-independent activation) AI_Therapy->ER_Mutation Leads to selection of Bypass_Pathways Activation of Bypass Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK) AI_Therapy->Bypass_Pathways Can activate Upregulation Upregulation of Steroidogenic Enzymes (Alternative estrogen synthesis) AI_Therapy->Upregulation Can induce Pharmacokinetic Pharmacokinetic Factors (Altered drug metabolism) AI_Therapy->Pharmacokinetic Can be affected by Tumor_Growth Resumed Tumor Growth (AI Resistance) ER_Mutation->Tumor_Growth Bypass_Pathways->Tumor_Growth Upregulation->Tumor_Growth Pharmacokinetic->Tumor_Growth

Caption: Key mechanisms of AI resistance.

Discussion and Conclusion

The use of 17α-methyl testosterone as a competitive inhibitor in aromatase activity assays provides a valuable method for assessing the efficacy of novel aromatase inhibitors. This approach allows for a direct comparison of the inhibitory potential of test compounds in a competitive binding environment, which can be more reflective of the in vivo situation where multiple endogenous steroids may interact with the enzyme.

The provided protocols for both cell-free and cell-based assays offer robust platforms for screening and characterizing AIs. The cell-based assay, in particular, provides a more physiologically relevant system by incorporating factors such as cell permeability and metabolism.

Understanding the mechanisms of AI resistance is paramount for the development of next-generation therapies. The signaling pathway diagram illustrates the key escape routes that cancer cells can exploit to overcome estrogen deprivation. Future studies could utilize cell lines with specific resistance mechanisms to evaluate the efficacy of new AIs in overcoming these challenges.

References

Application Notes and Protocols for Studying the Metabolic Fate of Methylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylestradiol (17α-methylestradiol) is a synthetic estrogen that, due to its C17α methyl group, exhibits enhanced metabolic stability compared to its parent compound, estradiol (B170435).[1] This structural modification prevents oxidation at the C17β hydroxyl group, a key deactivation pathway for estradiol.[1] Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile, identifying active or potentially toxic metabolites, and assessing its overall safety and efficacy.

These application notes provide a comprehensive experimental framework for researchers to investigate the in vitro and in vivo metabolism of this compound. The protocols are designed to be detailed and reproducible, enabling the identification of metabolic pathways, the characterization of metabolites, and the determination of key pharmacokinetic parameters.

Hypothesized Metabolic Pathways of this compound

Based on the well-established metabolic pathways of structurally similar estrogens like estradiol and ethinylestradiol, the metabolism of this compound is anticipated to proceed through two main phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism: Hydroxylation

The primary Phase I metabolic route is expected to be aromatic hydroxylation of the steroid A-ring, catalyzed by Cytochrome P450 (CYP) enzymes, predominantly in the liver. This process likely leads to the formation of catechol estrogens. The major hydroxylated metabolites are hypothesized to be 2-hydroxy-methylestradiol and 4-hydroxy-methylestradiol. These catechols can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxy-methylestradiol derivatives.

Phase II Metabolism: Conjugation

The parent compound and its Phase I metabolites are rendered more water-soluble for excretion through conjugation reactions. The principal conjugation pathways are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). These reactions can occur at the hydroxyl groups on the A-ring and potentially at the 17β-hydroxyl group, although the latter is sterically hindered by the C17α-methyl group. The resulting glucuronide and sulfate (B86663) conjugates are then eliminated from the body, primarily in urine and bile.

Methylestradiol_Metabolism This compound This compound PhaseI Phase I (Hydroxylation) This compound->PhaseI CYP450s (e.g., CYP1A, CYP3A) PhaseII_Parent Phase II (Conjugation) This compound->PhaseII_Parent UGTs, SULTs Hydroxylated_Metabolites 2-OH-Methylestradiol 4-OH-Methylestradiol PhaseI->Hydroxylated_Metabolites Conjugated_Parent This compound Glucuronides This compound Sulfates PhaseII_Parent->Conjugated_Parent Methylated_Metabolites 2-MeO-Methylestradiol 4-MeO-Methylestradiol Hydroxylated_Metabolites->Methylated_Metabolites COMT PhaseII_Metabolites Phase II (Conjugation) Hydroxylated_Metabolites->PhaseII_Metabolites UGTs, SULTs Methylated_Metabolites->PhaseII_Metabolites UGTs, SULTs Conjugated_Metabolites Hydroxylated-Methylestradiol Glucuronides & Sulfates PhaseII_Metabolites->Conjugated_Metabolites Excretion Excretion (Urine, Bile) Conjugated_Parent->Excretion Conjugated_Metabolites->Excretion

Hypothesized metabolic pathway of this compound.

Experimental Workflow

A systematic approach is recommended to elucidate the metabolic fate of this compound, progressing from in vitro characterization to in vivo pharmacokinetic studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Metabolic_Stability Metabolic Stability Assay (Liver Microsomes, Hepatocytes) Metabolite_ID_invitro Metabolite Identification (LC-MS/MS) Metabolic_Stability->Metabolite_ID_invitro Animal_Model Animal Model Selection (Ovariectomized Rat/Mouse) Metabolic_Stability->Animal_Model Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs, Chemical Inhibition) Metabolite_ID_invitro->Reaction_Phenotyping Conjugation_Assays Conjugation Assays (Microsomes/S9 + Cofactors) Reaction_Phenotyping->Conjugation_Assays PK_Study Pharmacokinetic Study (Dosing, Sample Collection) Animal_Model->PK_Study Sample_Analysis Bioanalysis of Samples (Plasma, Urine, Feces) PK_Study->Sample_Analysis Metabolite_Profiling_invivo In Vivo Metabolite Profiling Sample_Analysis->Metabolite_Profiling_invivo PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

Logical workflow for studying this compound metabolism.

In Vitro Experimental Protocols

1. Metabolic Stability in Human Liver Microsomes

This assay determines the intrinsic clearance of this compound.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • This compound

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (ACN) with an internal standard (IS)

    • Control compounds (e.g., testosterone (B1683101) for high clearance, verapamil (B1683045) for moderate clearance)

  • Protocol:

    • Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate this compound (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN with IS.

    • Include a control incubation without the NADPH regenerating system to assess non-CYP mediated degradation.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of this compound remaining versus time to determine the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Metabolite Identification in Human Hepatocytes

This study aims to identify the major metabolites of this compound.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte culture medium

    • This compound

    • Acetonitrile (ACN) with an internal standard (IS)

  • Protocol:

    • Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.

    • After cell attachment, replace the medium with fresh medium containing this compound (e.g., 10 µM).

    • Incubate for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Collect the culture medium and lyse the cells.

    • Combine the medium and cell lysate and precipitate proteins with ice-cold ACN.

    • Centrifuge and analyze the supernatant using high-resolution LC-MS/MS for the detection of potential metabolites.

    • Compare the mass spectra of the parent compound and potential metabolites to identify biotransformations (e.g., hydroxylation, glucuronidation, sulfation).

3. CYP450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for this compound metabolism.

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

    • This compound

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Specific CYP chemical inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4)

    • Human liver microsomes

  • Protocol (Recombinant Enzymes):

    • Incubate this compound with individual recombinant CYP enzymes and the NADPH regenerating system.

    • Monitor the depletion of this compound or the formation of a specific metabolite over time.

    • The enzyme that shows the highest rate of metabolism is a primary contributor.

  • Protocol (Chemical Inhibition):

    • Pre-incubate HLM with a specific CYP inhibitor.

    • Add this compound and the NADPH regenerating system.

    • Measure the rate of this compound metabolism and compare it to a control without the inhibitor.

    • Significant inhibition of metabolism indicates the involvement of that specific CYP isoform.

In Vivo Experimental Protocol

Pharmacokinetic Study in Ovariectomized Rats

This study determines the in vivo pharmacokinetic parameters of this compound.

  • Animal Model:

    • Female Sprague-Dawley rats, ovariectomized to reduce endogenous estrogen levels.

  • Materials:

    • This compound

    • Vehicle for dosing (e.g., corn oil for oral gavage, saline with a solubilizing agent for intravenous injection)

    • Blood collection supplies (e.g., tubes with anticoagulant)

    • Metabolic cages for urine and feces collection

  • Protocol:

    • Acclimatize ovariectomized rats for at least one week post-surgery.

    • Divide the animals into groups for intravenous (IV) and oral (PO) administration.

    • Administer a single dose of this compound (e.g., 1 mg/kg IV and 10 mg/kg PO).

    • Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • House a subset of animals in metabolic cages to collect urine and feces for up to 72 hours.

    • Process blood to obtain plasma and store all samples at -80°C until analysis.

    • Quantify the concentration of this compound and its major identified metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using appropriate software.

Data Presentation

Quantitative data from the proposed experiments should be summarized in structured tables for clear comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound

Test SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or /10⁶ cells)
Human Liver Microsomes
Rat Liver Microsomes
Human Hepatocytes
Rat Hepatocytes
Control Compounds

Table 2: CYP450 Reaction Phenotyping for this compound Metabolism

Recombinant CYP IsoformRate of Metabolism (pmol/min/pmol CYP)% Contribution
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4
Other Isoforms

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Ovariectomized Rats

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 110
Cmax (ng/mL)
Tmax (h)
AUC₀-t (ng·h/mL)
AUC₀-inf (ng·h/mL)
t½ (h)
CL (mL/h/kg)
Vd (L/kg)
Bioavailability (F%) N/A

Table 4: Major Metabolites of this compound Identified

MetaboliteIn Vitro (HLM/Hepatocytes)In Vivo (Plasma/Urine/Feces)Proposed Structure
M12-hydroxy-methylestradiol
M24-hydroxy-methylestradiol
M3This compound-3-glucuronide
M4This compound-17-glucuronide
M52-hydroxy-methylestradiol-glucuronide
M6This compound-3-sulfate

Analytical Methods

The quantification of this compound and its metabolites in biological matrices requires highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to extract the analytes from the biological matrix and minimize matrix effects.

  • Chromatography: Reversed-phase chromatography using a C18 column is typically suitable for separating this compound and its metabolites.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode can be used. Multiple reaction monitoring (MRM) provides the necessary selectivity and sensitivity for quantification. High-resolution mass spectrometry is invaluable for the structural elucidation of unknown metabolites.

Conclusion

The experimental design outlined in these application notes provides a robust framework for the comprehensive investigation of the metabolic fate of this compound. By systematically progressing from in vitro metabolic stability and metabolite identification to in vivo pharmacokinetic studies, researchers can gain a thorough understanding of how this synthetic estrogen is absorbed, distributed, metabolized, and excreted. This knowledge is fundamental for its continued development and safe use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methylestradiol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to methylestradiol solubility in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For preparing a concentrated stock solution of this compound, organic solvents such as Dimethyl Sulfoxide (DMSO) and absolute ethanol (B145695) are recommended.[1][2][3] These solvents are suitable for dissolving hydrophobic compounds like this compound before further dilution into aqueous cell culture media.[4][5]

Q2: What is the approximate solubility of this compound in common organic solvents?

Q3: How can I improve the solubility of this compound in my aqueous cell culture medium?

A3: To enhance the solubility of this compound in aqueous solutions for in vitro assays, the use of cyclodextrins is a highly effective method.[6][7] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[8][9] Specifically, 2-hydroxypropyl-β-cyclodextrin is commonly used to increase the aqueous solubility of estrogens.

Q4: What is the maximum recommended concentration of DMSO or ethanol in the final cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% for DMSO and 0.1% for ethanol.[5] It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent on the cells.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions prepared in organic solvents should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[10] It is also recommended to protect the solution from light.[4]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when added to the cell culture medium.

Possible Causes and Solutions:

CauseSolution
High final concentration of organic solvent. Ensure the final concentration of DMSO or ethanol in your cell culture medium is as low as possible, ideally below 0.5%.[5]
"Salting out" effect. The high salt concentration in cell culture media can reduce the solubility of compounds dissolved in organic solvents. Try a stepwise dilution of your stock solution into the media while gently vortexing.[5]
Temperature shock. Allow both your this compound stock solution and the cell culture medium to equilibrate to room temperature before mixing. Sudden temperature changes can cause precipitation.[11]
Compound exceeds its aqueous solubility limit. Even with a co-solvent, this compound has very low intrinsic aqueous solubility. Consider using a solubility enhancer like 2-hydroxypropyl-β-cyclodextrin to prepare a water-soluble complex.
Interaction with media components. Some components of serum or media supplements can interact with the compound or solvent, causing precipitation. If using serum, consider using charcoal-stripped serum to remove endogenous steroids and other lipophilic molecules that might interfere.[4]
Issue 2: Inconsistent or no biological activity observed in the in vitro assay.

Possible Causes and Solutions:

CauseSolution
Precipitation of the compound. Visually inspect your culture wells for any precipitate. If present, refer to the troubleshooting guide for precipitation. The actual concentration of dissolved this compound may be much lower than intended.
Degradation of this compound. Ensure proper storage of your stock solution (aliquoted, at -20°C or -80°C, protected from light) to prevent degradation.[4][10] Avoid repeated freeze-thaw cycles.
Inappropriate assay conditions. Verify that the cell line used is responsive to estrogens and that the assay endpoint is appropriate for detecting estrogenic activity (e.g., cell proliferation, reporter gene activation).[12][13]
Cell culture medium interference. Phenol (B47542) red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with estrogen assays. Use phenol red-free medium for your experiments.[4]
Sub-optimal cell health. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Poor cell health can lead to unreliable results.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol is adapted from standard procedures for estradiol.[4][11]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile, light-protected container (e.g., an amber vial).

  • Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or sonicate at room temperature until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, single-use tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Quantitative Data for Stock Solution Preparation (Example for 10 mM Stock): Molecular Weight of this compound (C₁₉H₂₆O₂) is approximately 286.41 g/mol .

Desired Stock ConcentrationAmount of this compoundVolume of Solvent
10 mM2.86 mg1 mL
Protocol 2: Preparation of this compound Working Solution using Serial Dilution

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phenol red-free cell culture medium (with or without serum, as required by the assay)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in phenol red-free cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of the organic solvent is below cytotoxic levels (e.g., <0.5% DMSO).

  • Add the final working solutions to your cell cultures.

  • Include a vehicle control containing the same final concentration of the solvent in your experimental setup.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO or Ethanol (e.g., 10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Solution store->thaw serial_dilute Perform Serial Dilutions in Culture Medium thaw->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells incubate Incubate Cells add_to_cells->incubate measure Measure Endpoint (e.g., Proliferation, Gene Expression) incubate->measure

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start This compound Precipitates in Culture Medium cause1 High Solvent % start->cause1 cause2 Low Aqueous Solubility start->cause2 cause3 Temperature Shock start->cause3 cause4 Media Interaction start->cause4 sol1 Decrease final solvent concentration (e.g., <0.5% DMSO) cause1->sol1 sol2 Use Cyclodextrin to enhance solubility cause2->sol2 sol3 Equilibrate solutions to room temperature before mixing cause3->sol3 sol4 Use phenol red-free medium and/or charcoal-stripped serum cause4->sol4

Caption: Troubleshooting logic for this compound precipitation.

estrogen_signaling cluster_membrane Non-Genomic Pathway (Rapid) cluster_nucleus Genomic Pathway (Slower) E2_mem This compound (E2) mER Membrane ER (mER) E2_mem->mER GPER GPER E2_mem->GPER signaling Signal Transduction Cascades (e.g., MAPK, PI3K/Akt) mER->signaling GPER->signaling transcription Gene Transcription signaling->transcription Crosstalk E2_nuc This compound (E2) ER Cytoplasmic ER E2_nuc->ER ER_dimer ER Dimerization & Translocation ER->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE ERE->transcription

Caption: Overview of estrogen signaling pathways activated by this compound.

References

Technical Support Center: Optimizing Methylestradiol Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Methylestradiol dosage for in vivo rodent studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo rodent studies with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High variability in serum concentrations between animals - Inconsistent administration technique.- Differences in individual animal metabolism and clearance.- Instability of this compound in the delivery vehicle.- Use of administration methods prone to variability, such as daily injections.[1]- Ensure consistent and precise administration technique for all animals.- Increase the number of animals per group to improve statistical power.- Prepare fresh solutions of this compound for each administration.- Consider using a more stable administration method, such as subcutaneous silastic capsules or slow-release pellets, which are known to produce more stable serum concentrations.[1][2]
Initial spike in serum concentration followed by a rapid decline - "Burst effect" commonly seen with subcutaneous implants and slow-release pellets.[2]- Allow for a stabilization period of several days after implantation before starting the experiment.- Monitor serum concentrations at multiple time points to characterize the pharmacokinetic profile.- Consider a different formulation of the slow-release pellet or a different administration route if the initial burst is confounding the experimental results.
Unexpected physiological or behavioral effects (e.g., urine retention, premature death) - Supraphysiological doses of the estrogenic compound.[3]- Off-target effects of this compound.- Contamination of the compound.- Perform a dose-response study to determine the optimal dose that achieves the desired physiological effect without causing adverse events.[4]- Start with a lower dose and titrate upwards.- Ensure the purity of the this compound used in the study.- Monitor animal health closely throughout the experiment.
Low or undetectable serum concentrations of this compound - Poor bioavailability, especially with oral administration due to the first-pass effect.[5]- Rapid metabolism and clearance of the compound.[6][7]- Degradation of this compound in the vehicle or during storage.- Incorrect administration (e.g., improper gavage).- Use a parenteral route of administration (e.g., subcutaneous, intraperitoneal) to bypass first-pass metabolism.[8]- Consider a different vehicle for administration that may improve solubility and stability.- Verify the administration technique.- Analyze the concentration of this compound in the dosing solution to ensure its integrity.
Difficulty in achieving physiological serum concentrations - The chosen dose or administration method is not suitable for maintaining physiological levels.[1]- For rats, subcutaneous silastic capsules with 180 μg/mL 17β-estradiol in sesame oil can produce physiological serum concentrations. For mice, 18-36 μg/mL is recommended.[1]- Peroral administration in a palatable vehicle like Nutella can also achieve physiological levels with daily fluctuations.[1]

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose of this compound for in vivo rodent studies?

The optimal starting dose of this compound can vary significantly depending on the research question, the rodent species and strain, and the desired biological endpoint. It is crucial to conduct a pilot dose-response study to determine the effective dose range for your specific experimental model.[4] For closely related compounds like 17α-estradiol, daily oral intake in mice has been in the range of 0.92-1.15 mg/kg/day.[9] For 2-methoxyestradiol, oral gavage doses in rats have ranged from 0.1 to 75 mg/kg.[4]

2. Which administration route is best for maintaining stable serum concentrations of this compound?

Subcutaneous administration via silastic capsules or slow-release pellets is generally considered superior for maintaining stable, physiological serum concentrations of estrogenic compounds over extended periods compared to daily injections, which can cause extreme fluctuations.[1][2] Oral administration in drinking water or a palatable food vehicle can be non-invasive but may lead to less precise dosing due to variations in individual consumption.[1][3]

3. How can I minimize stress to the animals during chronic dosing studies?

To minimize animal stress, consider less invasive administration methods. For oral dosing, training animals to voluntarily consume the compound mixed in a palatable vehicle like Nutella can be effective and reduces the stress associated with gavage.[1] Administration in drinking water is another non-invasive option.[3] For long-term studies, a single subcutaneous implantation of a slow-release pellet or capsule is less stressful than repeated injections.[2]

4. What are the common signs of toxicity or adverse effects to monitor for?

High doses of estrogenic compounds can lead to adverse effects. In mice, supraphysiological doses of 17β-estradiol administered via subcutaneous pellets have been associated with urine retention, hydronephrosis, and premature death.[3] It is essential to monitor animals daily for signs of distress, changes in body weight, food and water intake, and any abnormal physical or behavioral changes.

5. How should I prepare this compound for administration?

The preparation method depends on the chosen administration route.

  • For subcutaneous injection or capsules: this compound can be dissolved in a vehicle like sesame oil.[1]

  • For oral gavage: It can be prepared as a liposomal suspension.[4]

  • For administration in food: The compound can be thoroughly mixed with a palatable vehicle like Nutella.[1] It is critical to ensure the compound is completely dissolved or uniformly suspended to ensure accurate dosing.

Experimental Protocols

Protocol 1: Ovariectomy in Rodents

Ovariectomy is often performed to eliminate endogenous estrogen production before administering exogenous this compound.[1]

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Shave the surgical area on the dorsal side.

  • Make a midline incision through the skin and bluntly dissect the skin from the underlying muscle.

  • Make a small incision through the muscle wall on one side of the midline to enter the abdominal cavity.

  • Locate the ovary, which is typically embedded in a fat pad.

  • Gently pull the ovary out of the abdominal cavity.

  • Ligate the uterine horn and associated blood vessels below the ovary.

  • Excise the ovary.

  • Return the uterine stump to the abdominal cavity.

  • Repeat the procedure on the contralateral side.

  • Suture the muscle and skin layers.

  • Provide appropriate post-operative care, including analgesia and monitoring for recovery.

Protocol 2: Preparation and Implantation of Subcutaneous Silastic Capsules

This method is suitable for achieving stable, long-term release of this compound.[1]

  • Cut a desired length of silastic tubing (e.g., 2-3 cm for rats, 1.5-2 cm for mice).

  • Seal one end of the tubing with a wooden or silicone plug.

  • Prepare a solution of this compound in sesame oil at the desired concentration.

  • Fill the silastic tubing with the this compound solution, avoiding air bubbles.

  • Seal the open end of the tubing with another plug.

  • Incubate the filled capsules in saline overnight to allow for initial diffusion.

  • Anesthetize the animal.

  • Make a small incision in the skin, typically in the dorsal neck region.

  • Create a subcutaneous pocket using blunt dissection.

  • Insert the silastic capsule into the pocket.

  • Close the incision with sutures or surgical clips.

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_optimization Phase 2: Dose Optimization cluster_main_study Phase 3: Main Experiment start Define Research Question & Endpoints lit_review Literature Review for Starting Dose Range start->lit_review animal_model Select Animal Model (Species, Strain, Sex) lit_review->animal_model admin_route Choose Administration Route animal_model->admin_route pilot_study Conduct Pilot Dose-Response Study admin_route->pilot_study serum_levels Measure Serum this compound Concentrations pilot_study->serum_levels assess_effects Assess Physiological/Behavioral Endpoints serum_levels->assess_effects toxicity Monitor for Adverse Effects assess_effects->toxicity optimal_dose Select Optimal Dose toxicity->optimal_dose main_experiment Perform Main In Vivo Experiment optimal_dose->main_experiment data_collection Collect Endpoint Data main_experiment->data_collection analysis Analyze and Interpret Results data_collection->analysis

Caption: Experimental workflow for optimizing this compound dosage.

troubleshooting_flowchart decision decision issue issue solution solution start Experiment Start issue_node Unexpected Results or Adverse Events start->issue_node q1 High Variability in Data? issue_node->q1 q2 Adverse Effects Observed? q1->q2 No sol1 Refine administration technique. Increase sample size. Consider a more stable administration route. q1->sol1 Yes q3 No/Low Effect Observed? q2->q3 No sol2 Reduce dosage. Conduct a dose-response study for toxicity. q2->sol2 Yes sol3 Increase dosage. Verify compound activity and dosing solution concentration. Check administration route and bioavailability. q3->sol3 Yes end Continue with Optimized Protocol q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting flowchart for in vivo this compound studies.

estrogen_signaling cluster_cell Target Cell ME This compound ER Estrogen Receptor (ER) (Cytoplasmic/Nuclear) ME->ER Binds HSP Heat Shock Proteins ER->HSP Dissociates from Dimer ER Dimerization ER->Dimer ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Simplified classical estrogen receptor signaling pathway.

References

Technical Support Center: In Vivo Applications of Methylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methylestradiol (17α-methylestradiol) in in vivo experiments. Our goal is to help you anticipate and address potential challenges, thereby minimizing off-target effects and ensuring the validity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during in vivo studies with this compound.

Q1: I am observing unexpected phenotypes in my animal models that do not align with classical estrogenic responses. What could be the cause?

Possible Causes:

  • Off-Target Receptor Activation: While this compound primarily targets Estrogen Receptors (ERα and ERβ), it may interact with other receptors, such as the G-protein coupled estrogen receptor (GPER), which can trigger rapid, non-genomic signaling cascades. Activation of GPER can influence pathways like MAPK/ERK and PI3K/AKT, leading to diverse cellular responses.

  • Metabolism: this compound is a metabolite of androgens like methyltestosterone (B1676486) and metandienone and is responsible for their estrogenic side effects.[1] Depending on the metabolic profile of your animal model, this compound itself could be further metabolized into compounds with different activity profiles.

  • Receptor-Independent Effects: Some estradiol (B170435) metabolites have been shown to exert effects independently of estrogen receptors.[2][3] It is possible that this compound or its metabolites could have similar receptor-independent actions.

Troubleshooting Steps:

  • Literature Review: Investigate whether the observed phenotypes have been reported for other synthetic estrogens or in studies involving GPER activation.

  • Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects may only become apparent at higher concentrations.

  • Use of Antagonists: Co-administer specific antagonists for suspected off-target receptors (e.g., G15 for GPER) to see if the unexpected phenotype is reversed or attenuated.

  • Metabolite Analysis: If possible, perform pharmacokinetic and metabolite analysis on plasma or tissue samples to identify any major metabolites of this compound in your model system.

Q2: The desired on-target estrogenic effects of this compound are weaker than anticipated. What are some potential reasons?

Possible Causes:

  • Lower Receptor Affinity: this compound generally exhibits a lower binding affinity for estrogen receptors compared to 17β-estradiol or ethinylestradiol.[1]

  • Pharmacokinetics and Bioavailability: The route of administration, formulation, and species-specific metabolism can significantly impact the bioavailability and half-life of this compound, leading to lower than expected exposure at the target tissue.

  • Receptor Expression Levels: The expression levels of ERα and ERβ can vary significantly between different tissues and animal strains, influencing the magnitude of the response.

Troubleshooting Steps:

  • Optimize Dosing and Administration: Review the literature for established in vivo dosing regimens for this compound or similar synthetic estrogens. Consider alternative routes of administration (e.g., subcutaneous vs. oral) that may offer better bioavailability.

  • Confirm Target Engagement: If possible, perform ex vivo analysis of target tissues to confirm receptor binding and downstream gene expression changes (e.g., qPCR for known estrogen-responsive genes).

  • Characterize Receptor Expression: If you are working with a novel model system, it may be beneficial to characterize the expression levels of ERα and ERβ in your target tissues.

Q3: I am seeing significant variability in the response to this compound between individual animals.

Possible Causes:

  • Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to variable exposure.

  • Metabolic Differences: Individual variations in metabolism can affect the clearance and active concentration of this compound.

  • Animal Health and Stress: The overall health and stress levels of the animals can influence their physiological response to hormonal treatments.

Troubleshooting Steps:

  • Standardize Administration Protocol: Ensure that the dosing and administration procedures are highly standardized and performed consistently for all animals.

  • Acclimatize Animals: Properly acclimatize animals to the experimental conditions and handling procedures to minimize stress.

  • Increase Sample Size: A larger sample size can help to account for individual biological variability.

  • Monitor Animal Health: Closely monitor the health of the animals throughout the study and exclude any animals that show signs of illness.

Data Presentation: Comparative Binding Affinities and Potency

Table 1: Relative Binding Affinity (RBA) for Estrogen Receptors

CompoundERα RBA (%)ERβ RBA (%)
17β-Estradiol100100
17α-Methylestradiol 70 [4]44 [4]
Ethinylestradiol121108
Diethylstilbestrol (DES)129.5219.63
Estrone16.396.5
Estriol12.6526

Table 2: Comparative Estrogenic Potency (EC50 Values)

CompoundAssayCell LineEC50 (nM)
17β-EstradiolERE-Luciferase ReporterMCF-7~0.01
7α-Methyl-17α-ethynylestradiolERE-Luciferase ReporterMCF-70.021[5]
7α-Methyl-17α-ethynylestradiolCell ProliferationMCF-70.002[5]
G-1 (GPER Agonist)Calcium MobilizationCOS7 (GPER-transfected)2

Note: Specific EC50 data for 17α-Methylestradiol in common estrogenic activity assays is limited in publicly available literature. The data for 7α-Methyl-17α-ethynylestradiol, a related compound, is provided for context.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.

Protocol 1: Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

Materials:

  • Rat uterine cytosol (prepared from ovariectomized rats)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • [3H]-17β-Estradiol (radiolabeled ligand)

  • Unlabeled 17β-Estradiol (for standard curve)

  • This compound (test compound)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and vials

  • Microcentrifuge tubes

Procedure:

  • Preparation of Uterine Cytosol:

    • Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.

    • Ultracentrifuge the supernatant at 105,000 x g for 60 minutes at 4°C.

    • The resulting supernatant is the uterine cytosol containing estrogen receptors. Determine the protein concentration.

  • Competitive Binding Reaction:

    • In microcentrifuge tubes, combine uterine cytosol (50-100 µg of protein), a fixed concentration of [3H]-17β-Estradiol (e.g., 0.5-1.0 nM), and increasing concentrations of unlabeled this compound (or unlabeled 17β-Estradiol for the standard curve).

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add HAP slurry to each tube and incubate on ice with intermittent vortexing.

    • Centrifuge to pellet the HAP with the receptor-ligand complexes.

    • Wash the pellets with TEDG buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Resuspend the final HAP pellets in scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specifically bound [3H]-17β-Estradiol as a function of the log concentration of the competitor (this compound).

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-17β-Estradiol.

    • Calculate the Relative Binding Affinity (RBA) compared to 17β-Estradiol.

Protocol 2: Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

Materials:

  • A suitable cell line expressing ERα and/or ERβ (e.g., MCF-7, T47D).

  • A reporter plasmid containing an Estrogen Response Element (ERE) driving a reporter gene (e.g., luciferase or GFP).

  • Cell culture medium and supplements.

  • This compound (test compound).

  • 17β-Estradiol (positive control).

  • ICI 182,780 (Fulvestrant, an ER antagonist, for specificity control).

  • Transfection reagent.

  • Luciferase assay reagent (if using a luciferase reporter).

  • Plate reader (for luminescence or fluorescence).

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium. For estrogen studies, use phenol (B47542) red-free medium with charcoal-stripped serum to reduce background estrogenic activity.

    • Transfect the cells with the ERE-reporter plasmid using a suitable transfection reagent. If using a stable cell line, this step is not necessary.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with a range of concentrations of this compound, 17β-Estradiol, and vehicle control. To test for antagonistic activity, co-treat with 17β-Estradiol and this compound. To confirm ER-specificity, co-treat with this compound and ICI 182,780.

    • Incubate for 18-24 hours.

  • Reporter Gene Assay:

    • If using a luciferase reporter, lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a plate reader.

    • If using a GFP reporter, measure the fluorescence.

  • Data Analysis:

    • Normalize the reporter activity to a measure of cell viability if necessary.

    • Plot the reporter activity as a function of the log concentration of the compound.

    • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Protocol 3: In Vivo Administration of this compound in Mice

This protocol provides a general guideline for subcutaneous administration of this compound to mice.

Materials:

  • This compound.

  • Vehicle (e.g., sesame oil).

  • Anesthesia (e.g., Ketamine/Xylazine cocktail).

  • Analgesia (e.g., Meloxicam).

  • Sterile syringes and needles.

  • Ovariectomized female mice (to eliminate endogenous estrogen production).

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration. Gentle heating and stirring may be required to ensure complete dissolution.[6] Store the solution protected from light.[6]

  • Animal Preparation:

    • Allow ovariectomized mice to recover for at least one week before starting treatment.

    • Acclimatize the mice to handling and injection procedures by administering vehicle-only injections for a few days prior to the start of the experiment.[6]

  • Administration:

    • Anesthetize the mouse according to your institution's approved protocol.

    • Administer the this compound solution subcutaneously in the dorsal region.

    • Administer analgesia as per your approved protocol.

  • Monitoring:

    • Monitor the animals regularly for any adverse effects, including changes in body weight, food and water intake, and general behavior.

  • Endpoint Analysis:

    • At the end of the study, collect tissues of interest for further analysis (e.g., uterotrophic assay, gene expression analysis, histological examination).

Mandatory Visualizations

Signaling Pathways

GPER_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPER GPER This compound->GPER Binds G_protein G Protein GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates Src Src G_protein->Src Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MMP MMP Src->MMP Activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF Cleaves EGFR EGFR pro_HBEGF->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression Regulates ERK->Gene_Expression Regulates CREB->Gene_Expression Regulates

Caption: Potential off-target signaling of this compound via the G-protein coupled estrogen receptor (GPER).

Experimental Workflow

Experimental_Workflow start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response Study start->dose_response eval_dose Is effect dose-dependent? dose_response->eval_dose antagonist Co-administer Specific Antagonists (e.g., G15 for GPER) eval_antagonist Is phenotype reversed? antagonist->eval_antagonist metabolite Pharmacokinetic/ Metabolite Analysis eval_metabolite Are active metabolites present? metabolite->eval_metabolite check_on_target Confirm On-Target Engagement (e.g., qPCR of target genes) on_target Conclusion: On-Target Effect (Re-evaluate hypothesis) check_on_target->on_target eval_dose->antagonist Yes eval_dose->check_on_target No eval_antagonist->metabolite No off_target Conclusion: Likely Off-Target Effect eval_antagonist->off_target Yes eval_metabolite->on_target No metabolism_issue Conclusion: Metabolism-Related Effect eval_metabolite->metabolism_issue Yes

Caption: Troubleshooting workflow for unexpected in vivo results with this compound.

Logical Relationships

Minimizing_Off_Target main_goal Minimize Off-Target Effects of this compound In Vivo dose_opt dose_opt main_goal->dose_opt route_opt route_opt main_goal->route_opt formulation formulation main_goal->formulation controls controls main_goal->controls endpoints endpoints main_goal->endpoints animal_model animal_model main_goal->animal_model analogs analogs main_goal->analogs delivery delivery main_goal->delivery dose_opt->endpoints route_opt->formulation animal_model->controls

Caption: Key strategies for minimizing off-target effects of this compound in vivo.

References

Enhancing sensitivity of Methylestradiol detection in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the sensitivity of Methylestradiol detection in bioassays. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your bioassays in a question-and-answer format.

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: I am getting a high background signal in my this compound ELISA. What are the common causes and solutions?

Answer: High background signal can obscure true positive results and reduce the sensitivity of your assay.[1] Common causes and their solutions include:

  • Non-specific Binding: Antibodies may bind to unintended sites on the plate.

    • Solution: Ensure you are using an appropriate blocking buffer compatible with your assay. Increasing the number or duration of wash steps can also help remove unbound antibodies.[1]

  • Reagent Concentration: The concentration of the detection antibody may be too high.

    • Solution: Perform a titration experiment to determine the optimal working concentration for your detection antibody.[2][3]

  • Incubation Times/Temperatures: Extended incubation times or high temperatures can increase non-specific binding.

    • Solution: Strictly adhere to the recommended incubation times and temperatures in your protocol.[1][4] Ensure the plate is not incubated above 37°C.[2]

  • Contaminated Reagents: Buffers or substrates may be contaminated.

    • Solution: Prepare fresh buffers for each assay.[2] Ensure the substrate has not been exposed to light or contaminants.[3]

Question: My ELISA has low sensitivity, and I'm struggling to detect low concentrations of this compound. How can I improve it?

Answer: Low sensitivity can lead to false-negative results.[1] Consider the following to enhance your assay's performance:

  • Suboptimal Reagent Concentrations: The concentration of capture or detection antibodies may not be optimal.

    • Solution: Titrate your antibodies to find the concentration that provides the best signal-to-noise ratio.[1]

  • Reagent Quality: The affinity of the antibodies may be low, or reagents may have degraded.

    • Solution: Use high-affinity, validated antibodies specific to your target.[1] Avoid repeated freeze-thaw cycles of reagents by preparing aliquots.[1]

  • Incubation Conditions: Incubation times may be too short.

    • Solution: Optimize incubation times; longer incubation may be necessary for low-concentration samples.[2]

  • Signal Amplification: The signal generated by the enzyme-substrate reaction may be weak.

    • Solution: Consider using a signal amplification strategy, such as using a more sensitive substrate or a system like Surface-Enhanced Raman Scattering (SERS)-ELISA.[5]

Mass Spectrometry (LC-MS/MS)

Question: I am observing significant matrix effects (ion suppression/enhancement) when analyzing this compound in serum samples. How can I mitigate this?

Answer: The sample matrix contains various components that can interfere with the ionization of your target analyte, leading to inaccurate quantification.[6][7] This is known as the matrix effect. Here are strategies to reduce it:

  • Improve Sample Preparation: The goal is to remove interfering substances like salts, proteins, and phospholipids.[8][9]

    • Solution: Employ more effective sample clean-up techniques. Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation or liquid-liquid extraction (LLE).[8][10]

  • Optimize Chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components.

    • Solution: Adjust the mobile phase composition, gradient, or switch to a different column to improve separation.[7]

  • Use a Stable Isotope-Labeled Internal Standard: This is a crucial step for accurate quantification.

    • Solution: A stable isotope-labeled internal standard (e.g., this compound-d3) will co-elute with the analyte and experience similar matrix effects, allowing for reliable normalization and more accurate results.[11]

  • Evaluate Different Ionization Sources: The choice of ionization can impact the severity of matrix effects.

    • Solution: While Electrospray Ionization (ESI) is common, consider testing Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be less susceptible to matrix effects for certain compounds.[12]

Question: The sensitivity of my LC-MS/MS assay for this compound is insufficient. What parameters can I optimize?

Answer: Achieving low limits of detection is critical for many applications.[13] To improve sensitivity:

  • Optimize Mass Spectrometer Settings:

    • Solution: Fine-tune parameters such as spray voltage, collision energy for fragmentation, and automated gain control (AGC) settings.[14][15] Screen both positive and negative polarity modes, as the optimal mode is not always obvious.[12]

  • Derivatization: Chemically modifying this compound can improve its ionization efficiency.

    • Solution: Derivatization with reagents like dansyl chloride or 1-methylimidazole-2-sulfonyl chloride can significantly enhance the signal, improving sensitivity by 2 to 100-fold.[13]

  • Sample Preparation: Concentrate the analyte while removing interferences.

    • Solution: Optimize your extraction protocol (e.g., SPE) to achieve a higher concentration factor.[10] Ensure the final extract is reconstituted in a solvent compatible with the mobile phase to ensure good peak shape.[10]

Cell-Based Assays

Question: I am observing high well-to-well variability in my cell-based assay for this compound. What could be the cause?

Answer: High variability, indicated by a high coefficient of variation (CV%), can mask the true biological effect.[16] Potential causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.[16]

    • Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly but gently between pipetting steps. Allow the plate to sit at room temperature for a few minutes before incubation to allow for even settling.[16]

  • Edge Effects: Wells on the perimeter of the plate often behave differently due to temperature gradients and increased evaporation.[1][16]

    • Solution: To mitigate this, fill the outer wells with sterile media or water to create a humidity barrier.[16] Using plate sealers can also minimize evaporation.[1]

  • Pipetting Errors: Inaccurate or inconsistent reagent addition will lead to variability.

    • Solution: Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting.[16]

Question: The assay window (signal-to-background ratio) in my cell-based assay is poor. How can I improve it?

Answer: A small assay window makes it difficult to distinguish a true signal from the background noise.

  • Suboptimal Cell Density: Too few or too many cells can lead to a poor response.

    • Solution: Perform a cell titration experiment to determine the optimal cell number that yields the best signal window.[16]

  • Inappropriate Incubation Time: The treatment duration may not be optimal for observing the maximal effect.

    • Solution: Conduct a time-course experiment to identify the ideal treatment duration with this compound.[16]

  • Cell Health and Passage Number: The health and passage number of your cells can significantly impact their responsiveness.

    • Solution: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.[16]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is sensitive detection important? this compound is a synthetic estrogen and an active metabolite of certain anabolic steroids, responsible for their estrogenic side effects like gynecomastia.[17] Sensitive detection is crucial in drug development, clinical diagnostics, and environmental monitoring to accurately quantify its presence and biological activity at physiologically relevant concentrations.

Q2: Which bioassay is the most sensitive for this compound detection? LC-MS/MS is generally considered the gold standard for specificity and sensitivity, especially when coupled with derivatization techniques.[11][13] However, newer immunoassay formats like SERS-ELISA and digital ELISA can also achieve exceptionally low detection limits.[5] Cell-based assays are highly valuable for assessing biological activity, which is not possible with direct measurement techniques.[18][19]

Q3: How does sample preparation affect the sensitivity of detection? Sample preparation is a critical step that can significantly impact sensitivity. An effective protocol enriches the analyte of interest while removing interfering substances (matrix effects).[9] Techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) are often superior to simpler methods like protein precipitation for achieving clean extracts and thus better sensitivity.[8][10]

Q4: Can I use a kit designed for Estradiol to detect this compound? This depends on the specificity of the antibodies used in the kit. This compound (17α-methylestradiol) is a derivative of estradiol.[17] There may be cross-reactivity, but the sensitivity and accuracy will likely be compromised. For quantitative results, it is essential to use an assay specifically validated for this compound or to develop and validate your own method.

Q5: What is the "edge effect" in plate-based assays and how can I avoid it? The "edge effect" refers to the phenomenon where wells on the outer edges of a microplate yield different results compared to the interior wells.[1][16] This is often caused by uneven temperature distribution and higher rates of evaporation.[1] To minimize this, you can fill the peripheral wells with a blank solution (e.g., sterile water or media), use a plate sealer, and ensure the incubator has proper humidity control (at least 95%).[16]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis in Serum
TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)Reference
Protein Precipitation (PPT) Protein removal by adding an organic solvent.Simple, fast, and inexpensive.Does not effectively remove other matrix components like phospholipids, leading to significant matrix effects.Variable, often lower than other methods.[8]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide a cleaner sample than PPT.Labor-intensive, requires large volumes of organic solvents, and can be difficult to automate.80-110%[8][20]
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Excellent for removing matrix interferences, allows for analyte concentration, easily automated.More expensive and requires method development to optimize sorbent, wash, and elution steps.80-105%[10]
Supported Liquid Extraction (SLE) A form of LLE where the aqueous sample is coated on an inert solid support.Less emulsion formation than LLE, easier to automate, and provides clean extracts.May be less effective than SPE for certain analytes.80-120%[8]
Table 2: Performance of an LC-MS/MS Method for Hormone Detection in Serum using SPE
HormoneFinal Concentration (ng/mL)Recovery (%)RSD (%)
β-estradiol10095.34.2
Estrone10098.73.9
DHT100101.22.8
Aldosterone1088.65.8
Cortisol1092.14.5
Data adapted from a study on hormone analysis in serum using Agilent Bond Elut Plexa SPE.[10] This table illustrates typical performance metrics achievable with optimized SPE and LC-MS/MS methods.

Experimental Protocols

Protocol 1: Sample Preparation of Serum for LC-MS/MS Analysis using SPE

This protocol is a generalized procedure based on methods for extracting steroid hormones from serum.[10]

  • Sample Pre-treatment:

    • To 100 µL of serum sample, add 400 µL of 0.5% formic acid in water.

    • Add an appropriate volume of an internal standard solution (e.g., this compound-d3 in methanol).

    • Vortex the sample for 30 seconds.

    • Centrifuge to pellet any particulates.[10]

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 30 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a wash solution (e.g., 40% methanol in water) to remove salts and other polar interferences.

  • Elution:

    • Elute the analyte from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 40°C.[10]

    • Reconstitute the dried extract in 100 µL of a reconstitution solvent (e.g., 50:50 methanol/water) compatible with your LC mobile phase.[10]

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General Workflow for a Cell-Based Reporter Assay

This protocol describes a general workflow for assessing the estrogenic activity of this compound using a cell line engineered with an estrogen-responsive element (ERE) driving a reporter gene (e.g., Luciferase or GFP).

  • Cell Seeding:

    • Culture an estrogen-responsive cell line (e.g., MCF-7 or T47D) to ~80% confluency.

    • Trypsinize and resuspend the cells in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

    • Count the cells and adjust the density to the predetermined optimal concentration.

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the assay medium. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 17β-Estradiol).

    • Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the predetermined optimal time (e.g., 24-48 hours) to allow for reporter gene expression.

  • Signal Detection:

    • If using a luciferase reporter, lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Measure luminescence using a plate reader.

    • If using a fluorescent reporter (e.g., GFP), measure the fluorescence intensity directly in the plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal (vehicle control) from all readings.

    • Plot the reporter signal as a function of the this compound concentration and fit the data to a dose-response curve to determine metrics like EC50.

Visualizations

Signaling Pathways and Workflows

Caption: Estrogen signaling pathways activated by this compound.[21][22]

LCMS_Workflow LC-MS/MS Experimental Workflow Sample 1. Serum Sample Collection & Pre-treatment SPE 2. Solid Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Sample->SPE Add Internal Standard Evap 3. Evaporation & Reconstitution SPE->Evap Eluate Collection LC 4. Liquid Chromatography (LC) - Analyte Separation Evap->LC Reconstituted Sample Injection MSMS 5. Tandem Mass Spectrometry (MS/MS) - Ionization - Fragmentation (MS1) - Detection (MS2) LC->MSMS Eluent Transfer Data 6. Data Analysis - Peak Integration - Quantification MSMS->Data Signal Acquisition

Caption: A typical workflow for this compound analysis using LC-MS/MS.

TroubleshootingFlowchart Troubleshooting Guide: Low or No Signal Start Problem: Low or No Signal CheckReagents Were all reagents added in the correct order? Start->CheckReagents CheckProtocol Solution: Review protocol and repeat assay. CheckReagents->CheckProtocol No CheckActivity Are the enzyme conjugate and substrate active? CheckReagents->CheckActivity Yes End Further optimization needed. Contact technical support. CheckProtocol->End NewReagents Solution: Test reagents individually. Use fresh reagents. CheckActivity->NewReagents No CheckIncubation Were incubation times and temperatures correct? CheckActivity->CheckIncubation Yes NewReagents->End OptimizeIncubation Solution: Ensure proper incubation times/temps. Consider optimizing duration. CheckIncubation->OptimizeIncubation No CheckWashing Were washing steps too stringent? CheckIncubation->CheckWashing Yes OptimizeIncubation->End OptimizeWashing Solution: Reduce number of washes or detergent concentration in wash buffer. CheckWashing->OptimizeWashing Yes CheckWashing->End No OptimizeWashing->End

Caption: A logical flowchart for troubleshooting low signal issues in an ELISA.[2][23]

References

Technical Support Center: Addressing Methylestradiol Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with methylestradiol in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

This compound, like other steroid hormones, is a lipophilic molecule with inherently low solubility in aqueous solutions. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This can happen when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, causing the compound to fall out of solution.

Q2: What are the common factors that influence the solubility of this compound?

Several factors can affect the solubility of this compound in your experimental setup:

  • pH: The solubility of some steroids can be influenced by the pH of the buffer.

  • Temperature: Temperature changes can affect solubility. For instance, moving a solution from a warmer preparation environment to a cooler experimental one might induce precipitation.

  • Buffer Composition: The presence of salts and other components in your buffer can impact the solubility of hydrophobic compounds.

  • Co-solvents: The concentration of organic co-solvents (like DMSO or ethanol) in the final aqueous solution is critical. If the final concentration is too low, this compound may precipitate.

Q3: How can I increase the solubility of this compound in my aqueous buffer?

There are several strategies to enhance the solubility of this compound:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][2][3] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is sufficient to maintain solubility, while being mindful of potential toxicity to cells in culture.

  • Employing Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. While there is no direct evidence of this compound forming inclusion complexes with cyclodextrins, this technique has proven effective for other structurally similar estrogens like 2-methoxyestradiol.[4][5][6][7][8]

    • Bovine Serum Albumin (BSA): BSA is a protein that can bind to steroids and help keep them in solution, particularly in cell culture media.[9][10][11] It's important to note that BSA-conjugated estrogens may not always act as direct mimics of the free steroid.[10]

Q4: What is the recommended way to prepare a this compound stock solution?

A common practice is to prepare a concentrated stock solution in an organic solvent. For example, a stock solution can be made by dissolving this compound in DMSO or ethanol.[1][2][3] For long-term storage, it is advisable to store the stock solution at -20°C.[2]

Q5: I'm seeing precipitation in my cell culture media after adding this compound. What should I do?

Precipitation in cell culture media can be addressed with the following troubleshooting steps:

  • Optimize your dilution procedure: Instead of a single large dilution, try a stepwise serial dilution to gradually decrease the solvent concentration. Add the this compound stock solution to the media with rapid mixing to avoid localized high concentrations.

  • Adjust the final solvent concentration: Determine the maximum concentration of your organic solvent (e.g., DMSO) that your cells can tolerate (often between 0.1% and 0.5%) and aim for this concentration in your final culture medium to aid solubility. Always include a vehicle control in your experiments.

  • Utilize serum: If your experiment allows, the presence of serum in the culture medium can help to solubilize this compound due to the presence of proteins like albumin.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.

Step 1: Initial Observation and Assessment
  • Visual Inspection: Observe the nature of the precipitate. Is it crystalline or amorphous? Does it appear immediately upon dilution or over time?

  • Microscopic Examination: If in a cell culture setting, examine the medium under a microscope to distinguish between chemical precipitate and potential microbial contamination.

Step 2: Review Your Protocol
  • Stock Solution Preparation:

    • Was the this compound fully dissolved in the organic solvent before further dilution?

    • Is the stock solution stored correctly and within its stability period?

  • Dilution Method:

    • Are you performing a serial dilution or a single-step dilution?

    • Is the final concentration of the organic solvent in the aqueous buffer sufficient?

  • Buffer/Media Preparation:

    • Was the buffer/media prepared correctly?

    • Have you recently changed any components of your buffer/media?

Step 3: Implement Corrective Actions

Based on your assessment, implement one or more of the following solutions.

Quantitative Data Summary

The following tables provide solubility data for estradiol (B170435) and 17α-estradiol, which are structurally similar to this compound and can serve as a useful reference.

Table 1: Solubility of Estradiol and 17α-Estradiol in Organic Solvents

CompoundSolventSolubility
EstradiolEthanol≥ 2.5 mg/mL[5]
DMSO≥ 20 mg/mL[5]
Dimethyl formamide (B127407) (DMF)≥ 20 mg/mL[5]
17α-EstradiolEthanol~2.5 mg/mL[1]
DMSO~20 mg/mL[1]
Dimethyl formamide (DMF)~20 mg/mL[1]

Table 2: Solubility of Estradiol and 17α-Estradiol in Aqueous Buffer (with Co-solvent)

CompoundAqueous Buffer SystemSolubility
Estradiol1:4 solution of DMSO:PBS (pH 7.2)0.2 mg/mL[5]
17α-Estradiol1:4 solution of DMSO:PBS (pH 7.2)~0.2 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer for In Vitro Assays
  • Pre-warm Buffer: Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C).

  • Serial Dilution (Recommended): a. Perform an intermediate dilution of your DMSO stock solution in DMSO if a large dilution factor is required. b. Add a small volume of the this compound stock (or intermediate dilution) to a larger volume of the pre-warmed aqueous buffer while vortexing or stirring to ensure rapid mixing. c. Ensure the final DMSO concentration is at a non-toxic level for your specific application (e.g., ≤ 0.5%).

  • Direct Dilution (Use with Caution): a. Add a very small volume of the concentrated DMSO stock directly to the final volume of pre-warmed aqueous buffer with vigorous mixing. This method is more prone to causing precipitation.

  • Final Solution: Use the final diluted solution immediately or as per your experimental protocol. It is not recommended to store dilute aqueous solutions of this compound for more than a day.[1][2][3]

Visualizations

TroubleshootingWorkflow start Precipitation Observed check_protocol Review Protocol - Stock Solution Prep - Dilution Method - Buffer Composition start->check_protocol is_stock_ok Is Stock Solution Correct? check_protocol->is_stock_ok remake_stock Remake Stock Solution is_stock_ok->remake_stock No is_dilution_ok Is Dilution Method Optimal? is_stock_ok->is_dilution_ok Yes remake_stock->is_dilution_ok optimize_dilution Optimize Dilution - Use Serial Dilution - Ensure Rapid Mixing is_dilution_ok->optimize_dilution No is_buffer_ok Is Buffer/Media Correct? is_dilution_ok->is_buffer_ok Yes optimize_dilution->is_buffer_ok check_buffer_prep Verify Buffer/Media Preparation and Components is_buffer_ok->check_buffer_prep No use_enhancers Consider Solubility Enhancers - Cyclodextrins - BSA (in cell culture) is_buffer_ok->use_enhancers Yes check_buffer_prep->use_enhancers end_solution Solution Resolved use_enhancers->end_solution

Caption: Troubleshooting workflow for this compound precipitation.

SolutionPreparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store Aliquot and Store at -20°C dissolve->store dilute Dilute Stock into Buffer with Vigorous Mixing store->dilute prewarm Pre-warm Aqueous Buffer (e.g., 37°C) prewarm->dilute use Use Immediately dilute->use

Caption: Experimental workflow for preparing this compound solutions.

SolubilizationMechanisms cluster_problem The Problem cluster_solution Solubilization Strategies ME This compound (Hydrophobic) Precipitate Precipitate ME->Precipitate Low Solubility ME_CoSolvent Solvated This compound ME->ME_CoSolvent ME_Cyclodextrin Inclusion Complex ME->ME_Cyclodextrin ME_BSA Protein-Bound This compound ME->ME_BSA Water Aqueous Buffer Water->Precipitate CoSolvent Co-solvent (e.g., DMSO) CoSolvent->ME_CoSolvent Cyclodextrin Cyclodextrin Cyclodextrin->ME_Cyclodextrin BSA BSA BSA->ME_BSA ME_CoSolvent->Water Increases Solubility ME_Cyclodextrin->Water Increases Solubility ME_BSA->Water Increases Solubility

Caption: Conceptual diagram of this compound solubilization.

References

Technical Support Center: Optimizing Methylestradiol Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time and other critical parameters for methylestradiol treatment in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: The optimal concentration of this compound is cell-line dependent. For estrogen-responsive cell lines like MCF-7, a common starting range is between 10⁻¹⁰ M and 10⁻⁸ M.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: How long should I incubate my cells with this compound?

A2: Incubation time can vary significantly depending on the biological question. Short-term incubations (e.g., 5-60 minutes) are often used to study rapid, non-genomic signaling events like the activation of MAPK pathways.[2][3] For genomic effects, such as changes in gene expression and cell proliferation, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.[4][5] A time-course experiment is essential to identify the optimal treatment duration for your specific assay.[6]

Q3: Why is it necessary to use charcoal-stripped serum in the culture medium?

A3: Standard fetal bovine serum (FBS) contains endogenous steroids that can activate estrogen receptors, leading to high background signaling and masking the specific effects of this compound. Charcoal-stripping removes these hormones, creating a hormone-depleted environment necessary for studying estrogen-specific responses.[4][5] It is recommended to culture cells in a medium containing charcoal-stripped FBS for at least 48-72 hours before initiating treatment.[5][7]

Q4: My cells are not responding to this compound treatment. What are the possible reasons?

A4: Lack of response could be due to several factors:

  • Receptor Expression: The cell line may not express the necessary estrogen receptors (ERα, ERβ) or may have lost expression over multiple passages.[6]

  • Hormone Depletion: Inadequate hormone deprivation prior to treatment can lead to a high basal level of receptor activation.

  • Compound Inactivity: Ensure the this compound stock solution is prepared correctly and has not degraded.

  • Cell Health: Unhealthy cells may not respond appropriately. Regularly check for signs of stress or contamination.

Troubleshooting Guide

This guide addresses common issues encountered during this compound treatment experiments.

Observed Problem Potential Causes Recommended Solutions
High Well-to-Well Variability (High CV%) 1. Inconsistent cell seeding.[6] 2. Pipetting errors.[6] 3. "Edge effect" in the microplate.[6] 4. Cell clumping.1. Ensure a single-cell suspension before seeding and mix thoroughly.[6] 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[6] 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Gently triturate the cell suspension to break up clumps before seeding.[6]
Poor Assay Window (Low Signal-to-Background Ratio) 1. Suboptimal cell density.[6] 2. Inappropriate incubation time.[6] 3. Low activity of this compound. 4. High background from media or reagents.1. Perform a cell titration experiment to determine the optimal cell number.[6] 2. Conduct a time-course experiment to find the optimal treatment duration.[6] 3. Verify the concentration and integrity of your this compound stock. 4. Use phenol (B47542) red-free medium, as phenol red can have estrogenic activity.[8]
Unexpected Cellular Response (e.g., toxicity at low concentrations) 1. Solvent toxicity (e.g., DMSO, ethanol). 2. Rapid metabolism of this compound into a toxic metabolite.[6] 3. Contamination of cell culture.[9][]1. Ensure the final solvent concentration is low (typically ≤ 0.1%) and include a vehicle control.[4][5] 2. Investigate the metabolic profile of this compound in your cell line. 3. Regularly screen for microbial contamination, including mycoplasma.[9][]
Cells Detaching from the Plate 1. Over-trypsinization during passaging.[7] 2. High cell confluence leading to cell death. 3. Toxicity of the treatment.1. Minimize trypsin exposure time.[7] 2. Seed cells at a density that prevents them from becoming over-confluent during the experiment. 3. Perform a cytotoxicity assay (e.g., LDH release) to assess membrane integrity.

Experimental Protocols

General Cell Culture and Hormone Deprivation

This protocol is a general guideline for culturing estrogen-responsive cells like MCF-7 prior to this compound treatment.

  • Cell Culture: Culture cells in DMEM/F12 medium supplemented with 10% FBS, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • Subculture: When cells reach 80-90% confluence, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with serum-containing medium and re-plate at the desired density.[7]

  • Hormone Deprivation: At least 72 hours before treatment, replace the growth medium with a hormone-free medium. This medium should be phenol red-free and supplemented with charcoal-dextran stripped FBS.[7]

Time-Course Experiment for this compound Treatment

This protocol outlines a typical time-course experiment to determine the optimal incubation time.

  • Cell Seeding: Seed hormone-deprived cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[6]

  • Treatment: Treat cells with the desired concentration of this compound or a vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • Assay: At each time point, perform the desired assay (e.g., MTT for cell viability, qPCR for gene expression) according to the manufacturer's protocol.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[11]

  • MTT Addition: After the desired incubation period with this compound, add MTT solution (5 mg/mL in PBS) to each well.[4][5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[4]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4][5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5][12]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound, a synthetic estrogen, primarily signals through estrogen receptors (ERα and ERβ). The activation of these receptors can initiate both genomic and non-genomic signaling cascades.

  • Genomic Pathway: The classical pathway involves the binding of this compound to ER in the cytoplasm or nucleus, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This complex then recruits co-activators to regulate the transcription of target genes.[13]

  • Non-Genomic Pathways: this compound can also bind to membrane-associated ERs, leading to the rapid activation of various signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[14] These pathways can, in turn, phosphorylate and modulate the activity of nuclear ER and other transcription factors.[15][16]

Methylestradiol_Signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mER Membrane ER PI3K PI3K mER->PI3K MAPK MAPK/ERK mER->MAPK Activates ME This compound ME->mER Binds ER Cytoplasmic ER ME->ER Binds ER->ER ERE ERE ER->ERE Binds Akt Akt PI3K->Akt Activates Akt->ER Phosphorylates MAPK->ER Phosphorylates Gene Target Gene Transcription ERE->Gene Regulates

Caption: Overview of this compound signaling pathways.

Experimental Workflow for Optimizing Incubation Time

The following diagram illustrates a logical workflow for determining the optimal incubation time for this compound treatment.

Experimental_Workflow start Start: Define Experimental Goal hormone_deprive Hormone Deprive Cells (e.g., 72h in charcoal-stripped serum) start->hormone_deprive seed_cells Seed Cells in Assay Plate hormone_deprive->seed_cells dose_response Perform Dose-Response (Determine Optimal Concentration) seed_cells->dose_response time_course Perform Time-Course (Multiple Time Points) dose_response->time_course assay Perform Endpoint Assay (e.g., MTT, qPCR, Western Blot) time_course->assay analyze Analyze Data & Determine Optimal Incubation Time assay->analyze end End: Optimized Protocol analyze->end

References

Technical Support Center: Methylestradiol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help reduce variability in animal studies involving Methylestradiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert its effects?

This compound is a synthetic estrogen, an agonist of the estrogen receptor (ER). Its C17α methyl group enhances its metabolic stability and potency compared to estradiol (B170435). It primarily exerts its effects by binding to estrogen receptors (ERα and ERβ), which then modulate gene expression through genomic and non-genomic signaling pathways.

Q2: What are the primary sources of variability in animal studies using this compound?

Variability in animal studies with steroid hormones like this compound can arise from several factors:

  • Animal-Related Factors: Differences in sex, age, strain, and genetic background can lead to varied responses.[1] The gut microbiome also plays a role in steroid hormone metabolism.

  • Environmental Factors: Phytoestrogens present in standard rodent chow (e.g., from soy or alfalfa) can interfere with the action of administered estrogens.[2][3] The gender of the animal handler and other environmental stressors can also influence hormonal responses.[4]

  • Dosing and Administration: The method of administration (e.g., subcutaneous pellets, injections, oral gavage), the vehicle used, and the dosing schedule can all significantly impact the bioavailability and consistency of hormone levels.[5][6][7] Slow-releasing devices can differ in their release kinetics, with some showing initial burst effects or inconsistent release over time.[8][9]

  • Experimental Procedures: Lack of proper randomization, blinding, and acclimatization of animals to procedures can introduce bias and variability.[10][11]

Q3: How can I choose the appropriate animal model for my this compound study?

The choice of animal model depends on the research question. Consider the following:

  • Species and Strain: Different species and strains have varying sensitivities to estrogens and different metabolic pathways.[1]

  • Sex: The sex of the animal is a critical variable, as the endogenous hormonal milieu will influence the response to exogenous this compound.[10]

  • Age: Hormonal responses can differ between adolescent and adult animals.

  • Surgical Models: Ovariectomy is a common procedure to remove the influence of endogenous estrogens, creating a more controlled model for studying the effects of exogenous hormones like this compound.[12][13]

Q4: What is the recommended diet for animals in a this compound study?

To minimize variability from dietary phytoestrogens, it is highly recommended to use a certified phytoestrogen-free diet.[3] If this is not feasible, obtain a single, large batch of a fixed-formula diet for the entire duration of the study to ensure consistency.

Troubleshooting Guides

High Variability in Baseline Measurements
Possible Cause Troubleshooting Steps
Inconsistent Phytoestrogen Content in Diet Switch to a certified phytoestrogen-free diet. If not possible, use a single, large batch of a fixed-formula diet for the entire study.[3]
Genetic Drift in Animal Colony Source animals from a reputable vendor and ensure they are from a well-defined genetic background.
Stress from Environment or Handling Ensure a consistent and low-stress environment. Acclimatize animals to handling and experimental procedures before the study begins.[3]
Underlying Health Issues Perform regular health monitoring of the animals. Exclude animals that show signs of illness based on pre-defined criteria.[10]
Inconsistent or Unexpected Physiological Responses
Possible Cause Troubleshooting Steps
Variable Drug Delivery If using slow-release pellets, consider switching to reservoir implants for more controlled release.[8][9] If using injections, ensure consistent technique and vehicle preparation. For oral administration, ensure accurate dosing for each animal.
Incorrect Dosing Perform a dose-response study to determine the optimal dose for your specific animal model and endpoint.
Metabolic Differences Be aware that the gut microbiome can metabolize steroid hormones. Consider co-housing animals to normalize gut flora or analyzing the microbiome as a covariate.
Non-Linear Dose-Response Estrogens can have non-monotonic dose-responses. Test a wide range of doses to fully characterize the response curve.[7]
Lack of Expected Effect
Possible Cause Troubleshooting Steps
Degradation of this compound Ensure proper storage of the compound. Prepare dosing solutions fresh daily unless stability data indicates otherwise.
Insufficient Dose Review the literature for appropriate dose ranges for similar compounds and consider increasing the dose.
Poor Bioavailability The chosen route of administration or vehicle may not be optimal. Consider alternative methods (e.g., switching from oral to parenteral administration).
Receptor Desensitization Chronic high doses of an agonist can lead to receptor downregulation. Consider a pulsatile dosing regimen to mimic physiological hormone fluctuations.[7]

Data Presentation: Dosage and Administration

The following tables provide examples of dosages used for estradiol in rodent studies. These can serve as a starting point for developing protocols for this compound, but optimal doses may vary and should be determined empirically.

Table 1: Estradiol Dosage Examples in Rodent Models

Animal Model Application Dosage Administration Route Vehicle Reference
Rat (Ovariectomized)Polycystic Ovary Syndrome (PCOS) Model1-4 mg/rat (single injection)Intramuscular (IM)Sesame Oil[14]
Rat (Ovariectomized)Depressive-like SymptomsDaily injections to simulate pregnancySubcutaneous (SC)Not specified[15]
MouseTumor Xenograft Model1 mg/kg (weekly)Intramuscular (IM)Sesame Oil[14]
Mouse (Ovariectomized)Hormone Replacement1 µ g/mouse/day Subcutaneous (SC)Sesame Oil[13]
Mouse (Ovariectomized)Hormone Replacement0.05 µ g/mouse or 0.15 µ g/mouse every 4 daysSubcutaneous (SC)Miglyol or PBS[7]
Mouse (Male)Gender-Affirming Hormone Therapy Model1.25, 2.5, or 5 mg implantsSubcutaneous (SC)Silastic capsules[16]

Table 2: 2-Methyloestradiol and 4-Methyloestradiol Dosage in Rats

Compound Application Dosage Administration Route Vehicle Reference
2-MethyloestradiolUterine Growth & Gonadotrophin ReleaseInfused via osmotic minipumpsSubcutaneous (SC)Not specified[17]
4-MethyloestradiolUterine Growth & Gonadotrophin ReleaseInfused via osmotic minipumpsSubcutaneous (SC)Not specified[17]

Experimental Protocols

Protocol 1: Ovariectomy and Hormone Replacement in Mice

This protocol is adapted from established methods for ovariectomy and estradiol replacement and can be modified for this compound studies.[12][13]

  • Preoperative Preparation:

    • Administer pre-operative analgesia (e.g., Meloxicam).

    • Anesthetize the mouse using an appropriate anesthetic (e.g., Ketamine/Xylazine solution or Isoflurane).

    • Apply ophthalmic ointment to prevent eye dryness.

    • Shave and disinfect the surgical area on the dorsal flank.

  • Ovariectomy Procedure:

    • Make a small incision through the skin and underlying muscle layer to expose the peritoneal cavity.

    • Locate and gently exteriorize the ovary.

    • Ligate the ovarian blood vessels and fallopian tube.

    • Excise the ovary.

    • Repeat the procedure for the second ovary.

    • Close the muscle and skin layers with sutures or surgical clips.

  • Postoperative Care:

    • Administer post-operative analgesia (e.g., buprenorphine).

    • Provide subcutaneous fluids to prevent dehydration.

    • Allow the animals to recover on a warming pad.

    • Monitor the animals for 7-10 days to ensure proper healing.

  • Hormone Administration:

    • Allow a recovery period of at least one week for the clearance of endogenous hormones.

    • Prepare the this compound solution in a sterile vehicle (e.g., sesame oil).

    • Administer this compound via the desired route (e.g., daily subcutaneous injections) at the predetermined dose.

Protocol 2: Preparation of this compound for Injection
  • Preparation of Vehicle: Use a sterile, high-quality vehicle such as sesame oil or corn oil.

  • Dissolving this compound:

    • Accurately weigh the required amount of this compound powder.

    • Add the powder to the vehicle.

    • Gently warm and vortex or stir the solution until the powder is completely dissolved. Avoid excessive heat.

  • Sterilization:

    • Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial. This should be done in a laminar flow hood to maintain sterility.

  • Storage:

    • Store the sterile solution in a light-protected container at the recommended temperature. Prepare fresh solutions as needed, depending on the stability of the compound in the chosen vehicle.

Mandatory Visualizations

Signaling Pathways

EstrogenSignaling cluster_genomic Genomic Signaling cluster_nongenomic Non-Genomic Signaling ME This compound ER Estrogen Receptor (ERα / ERβ) ME->ER Binds mER Membrane ER ME->mER Activates ME_ER ME-ER Complex ER->ME_ER Forms Complex ERE Estrogen Response Element (ERE) ME_ER->ERE Binds to DNA Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K/AKT) ME_ER->Kinase_Cascade Crosstalk GeneTranscription Target Gene Transcription ERE->GeneTranscription Regulates G_Protein G-Proteins mER->G_Protein Activates G_Protein->Kinase_Cascade Initiates Kinase_Cascade->GeneTranscription Modulates Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: Overview of this compound signaling pathways.

Experimental Workflow

ExperimentalWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Reporting A Define Research Question & Hypothesis B Select Animal Model (Species, Strain, Sex, Age) A->B C Choose Phytoestrogen-Free Diet B->C D Determine Dosing Regimen (Dose, Route, Vehicle, Frequency) C->D E Animal Acclimatization & Baseline Measurements D->E F (Optional) Ovariectomy & Recovery E->F G Randomize Animals to Groups F->G H Administer this compound or Vehicle G->H I Monitor Animals & Collect Data H->I J Analyze Data (e.g., ANCOVA) I->J K Interpret Results J->K L Report Findings (ARRIVE Guidelines) K->L

Caption: Workflow for reducing variability in animal studies.

References

Technical Support Center: Overcoming Methylestradiol Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylestradiol and encountering resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to this compound, a form of endocrine therapy, can arise through several molecular mechanisms. These often involve alterations in the estrogen receptor (ER) signaling pathway or the activation of alternative growth and survival pathways. Key mechanisms include:

  • Estrogen Receptor α (ERα) Mutations: Mutations in the ESR1 gene, which encodes ERα, can lead to a constitutively active receptor that no longer requires estrogen binding for its function. This renders therapies targeting the estrogen-receptor binding, like this compound, ineffective.

  • Upregulation of Growth Factor Signaling: Cancer cells can bypass their dependency on estrogen signaling by upregulating alternative pathways. The most common include the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, often driven by the overexpression or activation of receptor tyrosine kinases such as EGFR and HER2.[1][2][3]

  • Altered Expression of Co-regulators: Changes in the expression of co-activators and co-repressors that modulate ERα transcriptional activity can lead to resistance. For example, overexpression of the co-activator AIB1 (SRC-3) has been implicated in tamoxifen (B1202) resistance.[3]

  • Loss of ERα Expression: Although less common in acquired resistance compared to de novo resistance, some cancer cells may lose the expression of ERα altogether, making them unresponsive to therapies that target this receptor.[4][5]

Q2: I am starting a new set of experiments with this compound. What are the critical considerations for cell culture to ensure reliable results?

A2: To obtain reproducible and reliable data in this compound experiments, it is crucial to maintain stringent cell culture practices. Here are some key considerations:

  • Hormone Deprivation: Before treating ER-positive cell lines with this compound, it is essential to remove endogenous estrogens from the culture medium. This is achieved by culturing the cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) for at least 48-72 hours. Phenol red has weak estrogenic activity, and regular FBS contains hormones that can interfere with your experiment.

  • Cell Line Authentication and Passage Number: Always use authenticated cell lines and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered cellular phenotypes, potentially affecting their response to this compound.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism, growth, and response to treatments, leading to inconsistent and unreliable results.

Q3: What are the recommended solvents for preparing a stock solution of this compound, and what is the maximum final concentration in the cell culture medium?

A3: this compound, like other steroid hormones, has low aqueous solubility. The most common solvents for preparing stock solutions are dimethyl sulfoxide (B87167) (DMSO) or ethanol. To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.1%. It is crucial to include a vehicle control (cells treated with the same concentration of solvent as the highest drug concentration) in all experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell viability/proliferation assays (e.g., MTT, XTT).
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a single-cell suspension before plating by proper trypsinization and gentle pipetting. Use a calibrated multichannel pipette or an automated cell dispenser for accurate and consistent cell plating. Avoid using the outer wells of 96-well plates, as they are prone to evaporation ("edge effect"); instead, fill them with sterile PBS or media.
This compound Solubility/Stability Issues Prepare fresh dilutions of this compound from a stock solution for each experiment. Visually inspect the media after adding this compound for any signs of precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system (while keeping the final solvent concentration low). The stability of some compounds in culture media can be limited, so consider the duration of your assay.
Cell Culture Conditions Confirm that you are using phenol red-free medium and charcoal-stripped FBS for hormone-sensitive experiments. Maintain a consistent cell passage number and regularly test for mycoplasma contamination.
Pipetting Errors Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions to ensure accurate dispensing.
Issue 2: No significant difference in ERα expression between sensitive and resistant cells observed by Western blot.
Potential Cause Troubleshooting Steps
Suboptimal Protein Extraction Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by scraping and vortexing. Centrifuge the lysate at a high speed to pellet cellular debris effectively.
Antibody Issues Use a validated primary antibody specific for ERα. Titrate the primary and secondary antibodies to determine the optimal concentrations for a strong signal with minimal background. Include a positive control (e.g., lysate from a known ERα-positive cell line like MCF-7) and a negative control (e.g., lysate from an ERα-negative cell line).
Loading Inconsistency Accurately quantify the protein concentration of each sample using a reliable method (e.g., BCA assay). Load equal amounts of protein per lane. After transferring, you can use a reversible protein stain (e.g., Ponceau S) on the membrane to visually check for equal loading before antibody incubation. Always normalize the ERα band intensity to a loading control protein (e.g., β-actin, GAPDH).
Resistance Mechanism is Not Altered ERα Expression The resistance mechanism in your cell line may not involve a change in the total ERα protein level. Consider investigating other possibilities, such as ERα mutations (which may not affect total protein levels but alter function) or activation of downstream signaling pathways.

Quantitative Data Summary

The following tables provide illustrative examples of quantitative data that might be obtained when studying this compound resistance.

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Breast Cancer Cell Lines.

Cell LineStatusThis compound IC50 (nM)
MCF-7 Sensitive10
MCF-7-MR This compound-Resistant>1000
T47D Sensitive15
T47D-MR This compound-Resistant>1000

IC50 values were determined after 72 hours of treatment using an MTT assay. Data are representative and may vary based on experimental conditions.

Table 2: Example of Relative ERα mRNA Expression in Sensitive vs. Resistant Cells.

Cell LineRelative ERα mRNA Expression (Fold Change vs. Sensitive)
MCF-7 (Sensitive) 1.0
MCF-7-MR (Resistant) 0.95
T47D (Sensitive) 1.0
T47D-MR (Resistant) 1.1

ERα mRNA expression was quantified by qRT-PCR and normalized to a housekeeping gene. These hypothetical results suggest that in this case, resistance is not due to a change in ERα transcript levels.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to escalating drug concentrations.

  • Initial Culture: Culture the parental cancer cell line (e.g., MCF-7) in its recommended growth medium.

  • Determine Initial Dose: Perform a dose-response experiment to determine the IC20 (the concentration that inhibits growth by 20%) of this compound for the parental cell line.

  • Continuous Exposure: Begin by culturing the cells in medium containing the IC20 of this compound.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells have a stable growth rate at the current drug concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).

  • Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation for several months.

  • Characterization: Once the cells are able to proliferate in a high concentration of this compound (e.g., >1 µM), characterize the resistant cell line by comparing its IC50 to the parental line and investigating the underlying resistance mechanisms.

Protocol 2: Western Blot Analysis of ERα Expression

This protocol outlines the steps for analyzing ERα protein expression levels in sensitive and resistant cell lines.

  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

Visualizations

Signaling_Pathways_in_Methylestradiol_Resistance cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptors (EGFR, HER2) Growth Factor Receptors (EGFR, HER2) PI3K PI3K Growth Factor Receptors (EGFR, HER2)->PI3K Activates Ras Ras Growth Factor Receptors (EGFR, HER2)->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates ERα ERα Akt->ERα Phosphorylates (Ligand-Independent Activation) Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->ERα Phosphorylates (Ligand-Independent Activation) ERK->Cell Proliferation & Survival ERα_dimer ERα Dimer ERα->ERα_dimer Dimerizes This compound This compound This compound->ERα Binds to ERE Estrogen Response Element ERα_dimer->ERE Binds to Gene Transcription Gene Transcription ERE->Gene Transcription Regulates Gene Transcription->Cell Proliferation & Survival

Caption: Key signaling pathways in this compound action and resistance.

Experimental_Workflow_for_Resistance_Analysis cluster_0 Cell Line Development cluster_1 Phenotypic Analysis cluster_2 Mechanistic Analysis Parental Cells Parental Cells Continuous Exposure Continuous this compound Exposure (Dose Escalation) Parental Cells->Continuous Exposure Cell Viability Assay Cell Viability Assay (e.g., MTT) Parental Cells->Cell Viability Assay Resistant Cells Resistant Cells Continuous Exposure->Resistant Cells Resistant Cells->Cell Viability Assay Protein Extraction Protein Extraction Resistant Cells->Protein Extraction RNA Extraction RNA Extraction Resistant Cells->RNA Extraction DNA Sequencing DNA Sequencing (ESR1 gene) Resistant Cells->DNA Sequencing IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Western Blot Western Blot (ERα, p-Akt, p-ERK) Protein Extraction->Western Blot qRT-PCR qRT-PCR (ESR1) RNA Extraction->qRT-PCR

Caption: Workflow for analyzing this compound resistance.

References

Selecting appropriate controls for Methylestradiol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylestradiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the appropriate controls for in vitro experiments using this compound?

A1: Selecting the correct controls is critical for the valid interpretation of your results. The following controls are recommended for most cell-based assays involving this compound:

  • Vehicle Control: This is the most crucial control. It consists of the solvent used to dissolve the this compound, added to the cell culture medium at the same final concentration as in the experimental wells. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for steroid hormones, but its final concentration should typically be kept below 0.1% to avoid solvent-induced toxicity or off-target effects.

  • Positive Control: A well-characterized estrogen, such as 17β-estradiol (E2), should be used as a positive control. This confirms that the experimental system (e.g., cells, reagents) is responsive to estrogenic compounds.

  • Negative Control (Cell Line Dependent): For estrogen receptor (ER)-positive cell lines like MCF-7 and T-47D, a negative control could be an ER-negative cell line (e.g., MDA-MB-231) to demonstrate that the observed effects are ER-dependent.

  • Untreated Control: While often similar to the vehicle control, an untreated control (cells in media alone) can help assess the baseline behavior of the cells.

Q2: What are the standard controls for in vivo uterotrophic assays with this compound?

A2: The rodent uterotrophic bioassay is a standard in vivo test for estrogenicity. Appropriate controls include:

  • Vehicle Control: A group of animals administered the vehicle (e.g., corn oil, sesame oil) used to deliver the this compound. This group establishes the baseline uterine weight in the absence of exogenous estrogenic stimulation.

  • Positive Control: A potent estrogen like ethinylestradiol (EE) or 17β-estradiol (E2) should be administered to a separate group of animals. This demonstrates the responsiveness of the animal model to a known estrogen.

  • Negative Control (optional but recommended): A substance known to be non-estrogenic can be included to ensure the specificity of the assay.

Q3: My this compound stock solution is precipitating in the cell culture medium. What should I do?

A3: Precipitation of steroid hormones in aqueous solutions is a common issue. Here are some troubleshooting steps:

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally ≤ 0.1%).

  • Pre-warm the Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Method of Addition: Add the stock solution directly into the medium while gently swirling, rather than to the side of the vessel. This promotes rapid and even dispersion.

  • Serial Dilutions: Prepare intermediate dilutions of the stock solution in warm medium before adding to the final culture vessel.

  • Solubility Limit: You may be exceeding the solubility limit of this compound in your culture medium. Consider performing a dose-response experiment to determine the highest soluble concentration.

Troubleshooting Guides

In Vitro Cell-Based Assays
Issue Potential Cause Suggested Solution
High variability between replicate wells. Inconsistent cell seeding. Edge effects in the culture plate. Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and change tips between different concentrations.
No or low response to this compound. Low or absent estrogen receptor (ER) expression in the cell line. Inactive or degraded this compound. Suboptimal cell culture conditions.Confirm ERα and ERβ expression in your cell line via qPCR or Western blot. Use a fresh, validated stock of this compound. Ensure cells are healthy and in the logarithmic growth phase. Use phenol (B47542) red-free medium and charcoal-stripped serum to reduce background estrogenic activity.
Unexpected antagonistic effects. At high concentrations, some compounds can exhibit non-specific toxicity or off-target effects that may appear as antagonism.Perform a cytotoxicity assay to rule out cell death as the cause of the reduced response. Test a wider range of concentrations to identify the optimal dose-response window.
In Vivo Uterotrophic Assays
Issue Potential Cause Suggested Solution
High variability in uterine weights within a group. Inconsistent dosing. Animal stress. Genetic variability within the animal strain.Ensure accurate and consistent administration of the test substance. Handle animals gently and consistently to minimize stress. Increase the number of animals per group to improve statistical power.
Lack of response to the positive control. Incorrect dose or administration of the positive control. Insensitive animal strain. Issues with the vehicle or diet.Verify the concentration and administration of the positive control. Ensure the chosen animal strain is known to be responsive to estrogens. Confirm that the vehicle and diet do not contain substances that could interfere with the assay.
Unexpected mortality or morbidity. The administered dose of this compound may be toxic.Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) before proceeding with the main study.

Quantitative Data

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Receptor Binding Affinity of this compound

LigandReceptorRelative Binding Affinity (RBA, %) vs. Estradiol
This compound ERα70[1]
ERβ44[1]
17β-Estradiol ERα100
ERβ100

Table 2: In Vitro Proliferative Activity of Estrogenic Compounds in MCF-7 Cells

CompoundEC50 (nM)
This compound Data not currently available in the public domain. Expected to be a potent agonist.
17β-Estradiol ~0.01 - 0.1
Ethinylestradiol ~0.005 - 0.05

Table 3: In Vivo Estrogenic Potency (Rodent Uterotrophic Assay)

CompoundRoute of AdministrationRelative Potency vs. 17β-Estradiol
This compound OralGreater potency than 17β-Estradiol due to improved metabolic stability[2]
SubcutaneousPotent estrogenic activity
17β-Estradiol Subcutaneous1
Ethinylestradiol Oral~100-200

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MCF-7 or T-47D cells)
  • Cell Culture: Culture cells in phenol red-free medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) for at least 48-72 hours to deplete endogenous steroids.

  • Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and controls (vehicle, 17β-estradiol) in phenol red-free medium with CS-FBS. Replace the medium in the wells with the treatment solutions.

  • Incubation: Incubate the plates for 5-7 days, with a medium change containing fresh treatments every 2-3 days.

  • Quantification: Assess cell proliferation using a suitable method, such as the MTT, XTT, or CyQUANT assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal proliferative response.

Protocol 2: In Vivo Rodent Uterotrophic Bioassay
  • Animal Model: Use either immature female rats (e.g., 18-21 days old) or ovariectomized adult female rats. Allow for a post-ovariectomy recovery period of at least 7 days for uterine regression.

  • Dosing: Administer this compound and controls (vehicle, positive control) daily for three consecutive days by oral gavage or subcutaneous injection.

  • Necropsy: On the fourth day, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Weigh the uterus (wet weight). The uterus can also be blotted to obtain a blotted weight, which may reduce variability.

  • Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

This compound, as an estrogen agonist, is expected to activate the classical estrogen receptor (ER) signaling pathways.

Estrogen_Signaling Canonical Estrogen Receptor Signaling Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER ERα / ERβ This compound->ER Binding ER_HSP ER-HSP Complex ER->ER_HSP Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization HSP HSP90 HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binding cluster_nucleus cluster_nucleus Dimerized_ER->cluster_nucleus Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Cellular_Response Cellular Response (e.g., Proliferation) Proteins->Cellular_Response

Caption: Canonical estrogen receptor signaling pathway activated by this compound.

Experimental Workflow for In Vitro Cell Proliferation Assay

The following diagram illustrates the key steps in performing a cell proliferation assay to assess the estrogenic activity of this compound.

Cell_Proliferation_Workflow Workflow for In Vitro Cell Proliferation Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Cell_Culture Culture ER+ cells in phenol red-free medium with CS-FBS Seeding Seed cells in 96-well plates Cell_Culture->Seeding Prepare_Treatments Prepare serial dilutions of This compound and controls Seeding->Prepare_Treatments Add_Treatments Add treatments to cells Prepare_Treatments->Add_Treatments Incubate Incubate for 5-7 days Add_Treatments->Incubate Measure_Proliferation Measure cell proliferation (e.g., MTT assay) Incubate->Measure_Proliferation Analyze_Data Analyze data and calculate EC50 Measure_Proliferation->Analyze_Data

Caption: A typical workflow for an in vitro cell proliferation experiment.

Logical Flow for Troubleshooting In Vitro Assays

This diagram provides a logical approach to troubleshooting common issues encountered in cell-based assays with this compound.

Troubleshooting_Logic Troubleshooting Logic for In Vitro Assays Start Unexpected Results Check_Controls Are controls behaving as expected? Start->Check_Controls Positive_Control_OK Is positive control (e.g., E2) active? Check_Controls->Positive_Control_OK No Investigate_Compound Investigate specific properties of this compound (e.g., solubility, stability) Check_Controls->Investigate_Compound Yes Check_Reagents Verify integrity of This compound and other reagents Problem_Identified Problem Likely Identified Check_Reagents->Problem_Identified Check_Cells Assess cell health, passage number, and ER expression Check_Protocol Review experimental protocol for errors Check_Cells->Check_Protocol Check_Protocol->Problem_Identified Positive_Control_OK->Check_Reagents No Positive_Control_OK->Check_Cells Yes

Caption: A decision tree for troubleshooting unexpected in vitro results.

References

Technical Support Center: Methylestradiol Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in Methylestradiol cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in cell culture experiments involving this compound?

A1: The most common contaminants are biological and chemical.[1][2] Biological contaminants include bacteria, fungi (such as yeasts and molds), mycoplasma, and viruses.[1] Chemical contaminants can range from impurities in media, sera, and water to endotoxins and plasticizers.[1][3] While this compound is a chemical component of the experiment, improper handling can introduce these other forms of contamination.

Q2: Can the this compound stock solution be a source of contamination?

A2: Yes, the this compound stock solution can be a significant source of contamination if not prepared and stored under sterile conditions.[2] The powdered form of the hormone is typically not sterile and must be dissolved in a sterile solvent, then filter-sterilized to ensure it is free of contaminants before being added to your cell cultures.[2]

Q3: How can I identify the type of contamination in my cell culture?

A3: Different types of contamination present with distinct signs:

  • Bacteria: A sudden cloudiness (turbidity) in the culture medium, a rapid drop in pH (indicated by the medium turning yellow), and the presence of small, motile particles visible under a microscope are all signs of bacterial contamination.[1][2][4]

  • Fungi (Yeast/Mold): Yeast will appear as individual round or oval particles, sometimes budding, while mold will form thin, thread-like structures (hyphae).[1] The medium may become cloudy or fuzzy, and the pH may gradually decrease.[1][2]

  • Mycoplasma: This is a particularly problematic contaminant as it often does not cause visible changes to the medium.[3] Subtle indicators can include a reduction in cell growth rate, changes in cell morphology, and altered metabolism.[2] Definitive detection requires specific testing methods like PCR, fluorescence staining, or ELISA.[5]

  • Chemical Contamination: This type of contamination may not have obvious visual cues but can lead to inconsistent experimental results, changes in cell growth, or other unexpected cellular responses.[2][4]

Q4: Should I use antibiotics in my cell culture medium when working with this compound?

A4: While the use of antibiotics like penicillin-streptomycin (B12071052) is common to prevent bacterial contamination, routine, long-term use is often discouraged.[6] Antibiotics can mask low-level contamination and may lead to the development of antibiotic-resistant bacteria.[2] It is always preferable to rely on strict aseptic techniques to prevent contamination.[7][8]

Troubleshooting Guides

Problem: My cell cultures have become contaminated after adding the this compound solution.

This is a common issue that can often be traced back to a few key sources. Use the following decision tree to help pinpoint the origin of the contamination:

G A Contamination Detected After Adding this compound B Is the contamination in multiple flasks/plates? A->B C Yes B->C Widespread D No, only in one or a few B->D Isolated E Likely source: Contaminated this compound stock, medium, or serum C->E F Likely source: Breach in aseptic technique during this specific experiment D->F G Action: Discard contaminated cultures. Prepare fresh, sterile this compound stock solution. Test new batches of media and serum. E->G H Action: Discard contaminated cultures. Review and reinforce aseptic technique. Sanitize the biosafety cabinet. F->H

Caption: Troubleshooting workflow for contamination after this compound addition.

Problem: I suspect my this compound stock solution is contaminated.

Potential Cause Solution Steps
Contaminated Solvent The solvent (e.g., ethanol, DMSO) used to dissolve the this compound may not have been sterile. Always use a fresh, unopened bottle of sterile-grade solvent.
Improper Filtration The filter used may have been the wrong pore size (use 0.22 µm), or the filtration process itself may have been compromised. Ensure the filter is compatible with the solvent being used.
Storage Issues The stock solution may have been stored improperly, allowing for microbial growth. Aliquot the stock solution into smaller, single-use volumes to minimize the risk of contaminating the entire stock with repeated use.
Non-sterile Handling The process of preparing the stock solution may have introduced contaminants. Prepare the stock solution in a laminar flow hood using aseptic techniques.

Action: It is highly recommended to discard the suspect stock solution rather than attempting to salvage it. Prepare a fresh stock solution following a strict sterile protocol.

Data Presentation

Table 1: Common Biological Contaminants and Their Characteristics

Contaminant Appearance in Culture Typical pH Change Detection Method
Bacteria Turbid medium, sometimes a thin film on the surface.[1][4]Rapid decrease (yellow medium).[1][4]Light microscopy, Gram staining, culture methods, PCR.[5]
Yeast Slightly cloudy medium; individual oval or spherical particles visible under a microscope.[1]Gradual decrease.[1]Light microscopy, culture on antifungal plates, PCR.[5]
Mold Visible mycelial structures (filaments); medium may become cloudy or fuzzy.[1]Gradual decrease or increase.Light microscopy, culture on antifungal plates, PCR.[5]
Mycoplasma No visible change in turbidity.Little to no change.[3]PCR, fluorescence staining (e.g., DAPI), ELISA.[5]
Viruses No visible change in turbidity.Little to no change.Electron microscopy, PCR, immunofluorescence.[5]

Experimental Protocols

Protocol: Preparation of a Sterile this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, high-purity solvent (e.g., DMSO or ethanol)

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Sterile, solvent-resistant 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Work in a Sterile Environment: Perform all steps in a certified Class II biological safety cabinet.[8] Sanitize the work surface and all items entering the cabinet with 70% ethanol.[9]

  • Prepare the Solvent: Use an unopened, sterile bottle of the appropriate solvent.

  • Weigh the this compound: In the biosafety cabinet, carefully weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve the Powder: Add the calculated volume of sterile solvent to the microcentrifuge tube to achieve the desired stock concentration. Vortex briefly to dissolve the powder completely.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Carefully dispense the solution through the filter into a new sterile microcentrifuge tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles and reduce the risk of contamination, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

  • Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration, date, and your initials. Store the aliquots at the recommended temperature (typically -20°C or -80°C) until use.

Mandatory Visualization

Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus ER Estrogen Receptor (ER) HSP Heat Shock Proteins ER->HSP Dissociates from ERE Estrogen Response Element ER->ERE Binds to ME This compound ME->ER Binds Transcription Gene Transcription ERE->Transcription Initiates

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: Methylestradiol vs. Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of methylestradiol and the endogenous estrogen, 17β-estradiol. The analysis focuses on key performance indicators such as estrogen receptor binding affinity and uterotrophic activity, supported by experimental data. While direct comparative in vivo studies on 17α-methylestradiol are limited, this guide synthesizes available data, including that of the structurally similar 17α-estradiol, to provide a valuable comparative perspective.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the estrogenic activity of this compound (and its close structural analog, 17α-estradiol) with that of 17β-estradiol.

Table 1: Comparative Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity (%) (Estradiol = 100%)Estrogen Receptor Subtype(s)
17β-Estradiol 100ERα and ERβ
This compound 67ER
17α-Estradiol 20.5 (ERα), 8.2 (ERβ)ERα and ERβ[1]

Table 2: In Vivo Uterotrophic Activity in Ovariectomized Rats

Treatment GroupDose (µM/day/kg)Uterine Weight (mg/100g body weight)% Inhibition of 17β-Estradiol Induced Growth
Vehicle (Corn Oil) -58.4 ± 3.2N/A
17β-Estradiol 0.3248.6 ± 15.70%
17α-Estradiol 0.3105.3 ± 8.1*N/A
17β-Estradiol + 17α-Estradiol 0.3 + 0.3 (1:1)198.5 ± 12.4**20.1%
17β-Estradiol + 17α-Estradiol 0.3 + 0.9 (1:3)172.1 ± 10.9 30.8%
17β-Estradiol + 17α-Estradiol 0.3 + 1.5 (1:5)174.3 ± 11.229.9%
17β-Estradiol + 17α-Estradiol 0.3 + 30 (1:100)170.8 ± 9.8***31.3%

*Data from a study using 17α-estradiol as a close structural analog of this compound.[2] *Statistically significant increase compared to vehicle (P < 0.05). **Statistically significant decrease compared to 17β-estradiol alone (P < 0.005). ***Statistically significant decrease compared to 17β-estradiol alone (P < 0.0005).

Key Findings

  • Receptor Binding Affinity : this compound exhibits a notable affinity for the estrogen receptor, at approximately 67% that of estradiol (B170435).[3] The closely related 17α-estradiol shows a lower relative binding affinity, with a preference for ERα over ERβ.[1]

  • In Vivo Estrogenic Potency : In vivo studies using the uterotrophic assay in ovariectomized rats demonstrate that 17α-estradiol, a close structural analog of this compound, possesses weak estrogenic activity, significantly less potent than 17β-estradiol.[2]

  • Antagonistic Effects : Interestingly, when co-administered with 17β-estradiol, 17α-estradiol exhibits antagonistic properties, significantly inhibiting the uterotrophic effect of 17β-estradiol.[2] This suggests that while it can weakly activate the estrogen receptor on its own, it can interfere with the action of more potent estrogens.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound to the estrogen receptor compared to 17β-estradiol.

Principle: This assay measures the ability of a test compound to compete with a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor in a sample, typically prepared from rat uterine cytosol. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol is determined as the IC50 value. The relative binding affinity (RBA) is then calculated as:

(IC50 of 17β-estradiol / IC50 of test compound) x 100

Generalized Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized rats (e.g., Sprague-Dawley) 7-10 days post-surgery to minimize endogenous estrogen levels.

    • The uterine tissue is homogenized in a buffer solution (e.g., Tris-EDTA-dithiothreitol buffer) on ice.

    • The homogenate is centrifuged at a low speed to remove cellular debris, followed by ultracentrifugation to pellet the microsomal fraction. The resulting supernatant is the cytosol containing the estrogen receptors.

    • Protein concentration in the cytosol is determined using a standard protein assay.

  • Competitive Binding Incubation:

    • A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol are incubated with increasing concentrations of the unlabeled test compound (or unlabeled estradiol for the standard curve) in a series of tubes.

    • A set of tubes containing only the radiolabeled estradiol and cytosol serves as the total binding control.

    • A set of tubes containing an excess of unlabeled estradiol is used to determine non-specific binding.

    • The incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • At the end of the incubation, the receptor-bound radioligand is separated from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.

    • The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • The IC50 value is determined from this curve.

Rodent Uterotrophic Bioassay

Objective: To assess the in vivo estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Principle: The uterus is a target organ for estrogens, and its weight increases in response to estrogenic stimulation. This assay, as outlined in the OECD Test Guideline 440, is a reliable in vivo screening method for identifying potential estrogen receptor agonists.[4][5]

Generalized Protocol (Ovariectomized Adult Rat Model):

  • Animal Model and Preparation:

    • Young adult female rats (e.g., Wistar or Sprague-Dawley) are ovariectomized.

    • A post-operative recovery period of at least 14 days is allowed for uterine regression.

    • Animals are housed in a controlled environment with a standard diet low in phytoestrogens.

  • Dosing and Administration:

    • Animals are randomly assigned to treatment groups (e.g., vehicle control, positive control with a known estrogen like 17β-estradiol, and at least two dose levels of the test substance).

    • The test substance is administered daily for three consecutive days, typically by oral gavage or subcutaneous injection.

  • Observations and Necropsy:

    • Animals are monitored daily for clinical signs of toxicity.

    • Approximately 24 hours after the last dose, the animals are euthanized.

    • The body weight is recorded.

    • The uterus is carefully dissected, trimmed of fat and connective tissue, and the uterine horns are separated at the cervix.

    • The wet weight of the uterus (including luminal fluid) is recorded. The blotted uterine weight (after pressing to remove fluid) can also be measured.

  • Data Analysis:

    • The mean uterine weight for each treatment group is calculated.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the uterine weights of the treated groups to the vehicle control group.

    • A statistically significant increase in uterine weight in a dose-responsive manner is considered a positive result, indicating estrogenic activity.

Visualizations

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estradiol or This compound ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimer Activated ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Translocation Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Physiological Response mRNA->Protein

Caption: Classical genomic signaling pathway of estrogens.

Experimental Workflow: Uterotrophic Bioassay

UterotrophicWorkflow start Start: Ovariectomized Adult Female Rats acclimation Acclimation & Uterine Regression (≥ 14 days) start->acclimation grouping Random Assignment to Treatment Groups acclimation->grouping dosing Daily Dosing for 3 Days (Vehicle, Estradiol, this compound) grouping->dosing necropsy Euthanasia & Necropsy (24h after last dose) dosing->necropsy measurement Uterine Dissection & Weight Measurement necropsy->measurement analysis Statistical Analysis of Uterine Weights measurement->analysis end Conclusion: Assessment of Estrogenic Activity analysis->end

Caption: Workflow for the in vivo rodent uterotrophic bioassay.

References

Validating Methylestradiol as a Selective Estrogen Receptor Alpha Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Methylestradiol's selectivity for the estrogen receptor alpha (ERα) subtype. Through a detailed comparison with other estrogenic compounds and Selective Estrogen Receptor Modulators (SERMs), supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating ERα-mediated signaling pathways and developing targeted therapeutics.

Comparative Analysis of Receptor Binding and Functional Activity

The selectivity of a compound for a specific receptor subtype is a critical determinant of its pharmacological profile. The following tables summarize the in vitro binding affinities and transactivation potencies of this compound and other relevant compounds for ERα and ERβ.

Table 1: Estrogen Receptor Binding Affinity

CompoundERα IC50 (nM)ERβ IC50 (nM)ERα/ERβ Selectivity Ratio
This compound (surrogate data) 1.2[1]3.0[1]2.5
17β-Estradiol (E2)~0.13~0.23~1.8
Raloxifene~0.6~0.6~1
Tamoxifen~2.5~5.0~2

Note: Data for this compound is based on the structurally similar compound 7alpha-methyl-17alpha-ethynylestradiol.[1]

Table 2: Estrogen Receptor Transactivation Potency

CompoundERα EC50 (nM)ERβ EC50 (nM)
This compound (surrogate data) 0.021[1]Not Available
17β-Estradiol (E2)~0.02-0.2~0.03-0.3
Raloxifene(Antagonist)(Antagonist)
Tamoxifen(Partial Agonist)(Partial Agonist)

Note: Data for this compound is based on the structurally similar compound 7alpha-methyl-17alpha-ethynylestradiol.[1]

In Vivo Evidence of ERα Selectivity

The physiological effects of a selective ERα agonist are expected to manifest in tissues where ERα is the predominant subtype. The uterotrophic assay is a classic in vivo test to assess estrogenic activity.

Table 3: In Vivo Uterotrophic Activity

CompoundED50 (µg/kg)
This compound (surrogate data) 0.2[1]
17β-Estradiol (E2)~0.1-0.3

Note: Data for this compound is based on the structurally similar compound 7alpha-methyl-17alpha-ethynylestradiol in immature female rats.[1]

The potent uterotrophic effect observed with the this compound surrogate is consistent with strong ERα agonism, as the uterus is a primary ERα-responsive organ. Further in vivo studies are warranted to evaluate the effects of this compound on other ERα-mediated physiological processes, such as bone maintenance and cardiovascular protection, and to compare these effects directly with established SERMs like Raloxifene and Tamoxifen.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for ERα and ERβ.

Methodology:

  • Receptor Source: Full-length human ERα and ERβ are expressed in a suitable cell line (e.g., Sf9 insect cells) and purified.

  • Radioligand: A radiolabeled estrogen, typically [3H]17β-estradiol, is used as the tracer.

  • Competition Assay: A constant concentration of the radioligand is incubated with the receptor protein in the presence of increasing concentrations of the unlabeled test compound (competitor).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Estrogen Receptor Transactivation Assay (Reporter Gene Assay)

Objective: To measure the functional ability of a test compound to activate gene transcription through ERα or ERβ.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293) is used. These cells are typically ER-negative.

  • Transfection: The cells are co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA for either human ERα or ERβ.

    • A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: The transfected cells are treated with increasing concentrations of the test compound.

  • Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal reporter gene activation (EC50) is determined by plotting the reporter activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Rodent Uterotrophic Assay

Objective: To assess the in vivo estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

Methodology:

  • Animal Model: Immature (e.g., 21-day-old) or adult ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.

  • Dosing: The test compound is administered daily for a set period (typically 3-7 days) via an appropriate route (e.g., subcutaneous injection or oral gavage). A vehicle control group and a positive control group (e.g., treated with 17β-estradiol) are included.

  • Necropsy and Uterine Weight Measurement: At the end of the treatment period, the animals are euthanized, and the uteri are carefully dissected and weighed (both wet and blotted weight).

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight is indicative of estrogenic activity. The dose that produces a 50% of the maximal uterotrophic response (ED50) can be calculated.

Signaling Pathways and Experimental Workflow

Visual representations of the underlying biological processes and experimental designs can aid in understanding the validation process for a selective ERα agonist.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERα_HSP ERα-HSP Complex Estrogen->ERα_HSP Binds ERα ERα ERα_dimer ERα Dimer ERα->ERα_dimer Dimerization HSP HSP ERα_HSP->ERα HSP Dissociation ERE Estrogen Response Element ERα_dimer->ERE Nuclear Translocation and DNA Binding Coactivators Coactivators ERE->Coactivators Recruitment Transcription Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Gene Expression Experimental_Workflow Start Hypothesis: This compound is a selective ERα agonist Binding_Assay In Vitro Receptor Binding Assay (ERα vs ERβ) Start->Binding_Assay Transactivation_Assay In Vitro Transactivation Assay (ERα vs ERβ) Start->Transactivation_Assay Data_Analysis Comparative Data Analysis (IC50, EC50, ED50) Binding_Assay->Data_Analysis Transactivation_Assay->Data_Analysis In_Vivo_Uterotrophic In Vivo Uterotrophic Assay Conclusion Conclusion: Validate selective ERα agonism In_Vivo_Uterotrophic->Conclusion Data_Analysis->In_Vivo_Uterotrophic Selectivity_Profile cluster_compounds Compounds cluster_receptors Receptor Activity This compound This compound ERa_Agonist ERα Agonist This compound->ERa_Agonist Estradiol Estradiol Estradiol->ERa_Agonist ERb_Agonist ERβ Agonist Estradiol->ERb_Agonist Raloxifene Raloxifene ERa_Antagonist ERα Antagonist Raloxifene->ERa_Antagonist ERb_Antagonist ERβ Antagonist Raloxifene->ERb_Antagonist Tamoxifen Tamoxifen Tamoxifen->ERa_Agonist Partial Tamoxifen->ERa_Antagonist

References

Confirming Downstream Gene Targets of Methylestradiol: A Comparative Guide to siRNA and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the downstream gene targets of compounds like Methylestradiol is a critical step in understanding their mechanism of action. This guide provides a comprehensive comparison of small interfering RNA (siRNA) technology with other gene silencing methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

This compound, a synthetic estrogen, exerts its effects by modulating gene expression through estrogen receptors (ERα and ERβ). Upon binding, the this compound-ER complex acts as a transcription factor, binding to estrogen response elements (EREs) in the genome and regulating the expression of target genes. Validating these downstream targets is essential for elucidating the signaling pathways involved in both the therapeutic and off-target effects of this compound.

This guide focuses on the use of siRNA for target validation and provides a comparative analysis with other widely used techniques: short hairpin RNA (shRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-based technologies.

Comparison of Gene Silencing Technologies

The choice of gene silencing technology depends on several factors, including the desired duration of the effect (transient vs. stable), delivery method, potential for off-target effects, and the specific experimental goals.

FeaturesiRNA (small interfering RNA)shRNA (short hairpin RNA)CRISPR/Cas9 (gene knockout)CRISPRi (interference)
Mechanism Post-transcriptional gene silencing via mRNA degradation in the cytoplasm.[1]Post-transcriptional gene silencing; transcribed from a vector and processed into siRNA.[2]Permanent gene disruption at the DNA level by creating double-strand breaks.[1]Transcriptional repression by blocking RNA polymerase, without altering the DNA sequence.[3]
Effect Transient knockdown.[2]Stable, long-term knockdown.[2]Permanent knockout.[1]Reversible knockdown.
Delivery Transfection of synthetic oligonucleotides.[1]Transfection or viral transduction of a plasmid vector.[2][4]Transfection or viral transduction of plasmids encoding Cas9 and guide RNA.[1]Transfection or viral transduction of plasmids encoding dCas9 and guide RNA.[3]
Pros - Rapid and easy to implement.[5] - Dose-dependent knockdown.[4] - Suitable for high-throughput screening.- Stable, long-term gene silencing.[2] - Can be used in hard-to-transfect cells via viral delivery.[4] - Inducible expression is possible.[4]- Complete loss of gene function.[1] - Highly specific with well-designed guide RNAs.[1]- Reversible gene silencing. - Minimal off-target effects compared to RNAi.[3]
Cons - Transient effect.[2] - Delivery can be challenging in some cell types. - Potential for off-target effects.[1]- Potential for off-target effects.[4] - Integration into the host genome can have insertional mutagenesis effects. - More complex to design and clone.- Permanent genetic modification. - Can be lethal if the target gene is essential.[1] - More complex experimental workflow.- Requires a stably expressed dCas9 fusion protein. - Efficiency can be variable depending on the target locus.

Performance Data: Knockdown of Estrogen-Regulated Genes

Case Study 1: siRNA-Mediated Knockdown of Enhancer RNAs for Estrogen-Regulated Genes

A study investigating the role of enhancer RNAs (eRNAs) in estrogen-dependent transcription provides quantitative data on the use of siRNA to validate the function of these regulatory elements for the estrogen-responsive genes GREB1 and NRIP1.

TargetTreatmentFold Change in Gene Expression (relative to control)Percent Knockdown
GREB1 eRNA Estrogen + Control siRNA12.5N/A
Estrogen + GREB1 eRNA siRNA4.0~68%
NRIP1 eRNA Estrogen + Control siRNA8.0N/A
Estrogen + NRIP1 eRNA siRNA2.5~69%

Data synthesized from a study on the functional importance of eRNAs in estrogen-dependent transcription.

Case Study 2: Comparative Knockdown Efficiency of siRNA and shRNA (Luciferase Reporter Gene)

A study directly comparing the potency of siRNA and shRNA in vivo used a luciferase reporter gene. While not an endogenous estrogen-regulated gene, this data provides a quantitative head-to-head comparison of the two technologies.

TechnologyDoseLuciferase Expression Knockdown
siRNA 10 µg>80%
shRNA 10 µg>80%
siRNA + shRNA 5 µg each>99%

Data from a study quantitatively comparing siRNA and shRNA mediated knockdown of luciferase expression in vivo.[6][7] On a molar basis, shRNA was found to be significantly more potent.[6][7]

Case Study 3: Comparative Off-Target Analysis of siRNA and CRISPRi (SEL1L Gene)

A comparative gene expression analysis of siRNA and CRISPRi targeting the SEL1L gene demonstrated the high specificity of both methods, with minimal off-target effects observed.

TechnologyTarget GenePearson's Correlation Coefficient (on-target vs. off-target effects)
siRNA (ON-TARGETplus) SEL1LHigh
CRISPRi (CRISPRmod) SEL1LHigh

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action of this compound and the points of intervention for gene silencing technologies.

Methylestradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Experimental Intervention This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds MER_complex This compound-ER Complex ER->MER_complex ERE Estrogen Response Element (ERE) MER_complex->ERE Translocates & Binds RISC RISC mRNA Target Gene mRNA mRNA->RISC Degradation TargetGene Target Gene (e.g., GREB1) ERE->TargetGene Regulates Transcription Transcription TargetGene->Transcription Transcription->mRNA siRNA siRNA siRNA->RISC Guides

This compound Signaling and siRNA Intervention.

Experimental_Workflow start Start: Treat cells with This compound identify_genes Identify potential downstream genes (e.g., RNA-seq, Microarray) start->identify_genes design_sirna Design and synthesize siRNA targeting a candidate gene identify_genes->design_sirna luciferase Functional validation (e.g., Luciferase Assay) identify_genes->luciferase transfect Transfect cells with siRNA or control design_sirna->transfect incubate Incubate for 24-72 hours transfect->incubate harvest Harvest cells for RNA and protein incubate->harvest qpcr Analyze mRNA levels (qPCR) harvest->qpcr western Analyze protein levels (Western Blot) harvest->western end Confirm gene target qpcr->end western->end luciferase->end

Workflow for siRNA-based Target Validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key experiments involved in confirming downstream gene targets using siRNA.

siRNA Transfection Protocol
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Preparation:

    • For each well, dilute 5 µL of a 20 µM siRNA stock solution into 100 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes.

  • Transfection: Add the 210 µL of the siRNA-lipid complex to each well containing cells in 2 mL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

Quantitative Real-Time PCR (qPCR) for Knockdown Validation
  • RNA Isolation: Isolate total RNA from siRNA-treated and control cells using a commercial RNA purification kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH), and a SYBR Green qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the siRNA-treated sample to the control.

Luciferase Reporter Assay for Functional Validation
  • Plasmid Construction: Clone the 3' UTR of the putative target gene downstream of a luciferase reporter gene in an expression vector.

  • Co-transfection: Co-transfect cells with the luciferase reporter plasmid, a control plasmid expressing Renilla luciferase (for normalization), and either the specific siRNA or a control siRNA.

  • Cell Lysis: After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A significant increase in luciferase activity in the presence of the specific siRNA indicates that the siRNA has relieved the miRNA-mediated repression of the reporter gene, confirming it as a target.

Conclusion

Confirming the downstream gene targets of this compound is a multifaceted process that requires robust and reliable gene silencing techniques. siRNA offers a rapid and effective method for transiently knocking down gene expression, making it an excellent tool for initial target validation. For long-term studies or in cell lines that are difficult to transfect, shRNA provides a stable and lasting solution. For complete and permanent gene silencing, CRISPR/Cas9-mediated knockout is the gold standard, while CRISPRi offers a reversible alternative with high specificity.

By carefully considering the experimental objectives and the comparative advantages and limitations of each technology presented in this guide, researchers can confidently select the most appropriate method to validate the downstream targets of this compound and further unravel its complex signaling pathways.

References

Navigating the Nuances of Estradiol Measurement: A Guide to Methylestradiol Cross-reactivity in Commercial Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of estradiol (B170435) is paramount. However, the structural similarity of steroid hormones presents a significant challenge for immunoassays, leading to potential cross-reactivity and inaccurate results. This guide provides a comparative overview of the cross-reactivity of methylestradiol and other structurally related compounds in leading commercial estradiol immunoassays, supported by experimental data and detailed methodologies.

The specificity of an antibody-based immunoassay is critical for the accurate quantification of a target analyte. In the case of estradiol, the presence of structurally similar endogenous and exogenous steroids can lead to erroneous measurements. One such compound of concern is this compound, a synthetic estrogen that can potentially cross-react with antibodies raised against estradiol. Understanding the extent of this cross-reactivity is crucial for interpreting results accurately, particularly in research and clinical settings where such compounds may be present.

Comparative Analysis of Cross-Reactivity

While specific cross-reactivity data for this compound is not consistently reported in the product literature of major commercial estradiol immunoassays, an analysis of the cross-reactivity of other structurally similar steroids provides valuable insight into the specificity of these assays. The following table summarizes the available cross-reactivity data for several key compounds in prominent estradiol immunoassays. It is important to note that direct cross-reactivity for this compound is often not available and the data presented here for other compounds should be used to infer potential interference.

Immunoassay PlatformCross-ReactantConcentration TestedPercent Cross-Reactivity (%)
Roche Elecsys Estradiol II Estrone1 µg/mL0.54[1]
Estriol1 µg/mL<0.5[1]
Ethinyl Estradiol1 µg/mL<0.5[1]
2-Methoxy-estradiol1 µg/mL<0.5[1]
Fulvestrant25,000 pg/mL0.079[2]
Siemens ADVIA Centaur Enhanced Estradiol FulvestrantNot SpecifiedFalsely elevated results reported[3][4]
Abbott Architect Estradiol EstroneNot Specified in available documentsNo significant interference reported[1]
EstriolNot Specified in available documentsNo significant interference reported[1]
MifepristoneNot SpecifiedPotential for falsely elevated results
Beckman Coulter Access Sensitive Estradiol EstroneNot SpecifiedPotential for bi-directional interference[5]
Estrone-3-SulfateNot SpecifiedPotential for bi-directional interference[5]

Note: The absence of data for a specific compound does not imply a lack of cross-reactivity. Researchers should consult the specific product insert for the most up-to-date information or consider validation studies if interference from this compound is suspected.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Given the inherent limitations of immunoassays in distinguishing between structurally similar steroids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone analysis. This method offers superior specificity and sensitivity, minimizing the risk of cross-reactivity and providing more accurate and reliable results.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. A standardized protocol is typically followed to assess the specificity of the antibody used in the assay.

General Cross-Reactivity Testing Protocol

The following is a generalized protocol for determining the percent cross-reactivity of a compound in a competitive binding immunoassay:

  • Preparation of Standard Curve: A standard curve is generated using known concentrations of the target analyte (e.g., 17β-estradiol).

  • Preparation of Cross-Reactant Solutions: A series of solutions containing the potential cross-reactant (e.g., this compound) at various concentrations are prepared.

  • Assay Procedure: The immunoassay is performed according to the manufacturer's instructions, with the cross-reactant solutions being tested in the same manner as the standards and samples.

  • Determination of 50% Binding Inhibition (IC50): The concentration of the target analyte and the concentration of the cross-reactant required to cause a 50% reduction in the maximum signal (B/B0) are determined from their respective dose-response curves.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Estradiol / IC50 of Cross-Reactant) x 100

Visualizing the Competitive Immunoassay Workflow

To understand where cross-reactivity can occur, it is helpful to visualize the workflow of a typical competitive immunoassay.

Competitive_Immunoassay cluster_assay Immunoassay Steps cluster_results Results Sample Patient Sample (Contains Estradiol and potentially this compound) Incubation Incubation Sample->Incubation Well Antibody-Coated Microplate Well Well->Incubation Labeled_E2 Labeled Estradiol (Tracer) Labeled_E2->Incubation Wash Wash Step Incubation->Wash Competition for antibody binding sites Detection Signal Detection Wash->Detection Concentration Estradiol Concentration Calculation Detection->Concentration Cross_Reactivity_Logic cluster_factors Factors Influencing Cross-Reactivity cluster_outcome Potential Outcome Structural_Similarity High Structural Similarity between Estradiol and This compound Cross_Reactivity Cross-Reactivity in Immunoassay Structural_Similarity->Cross_Reactivity Antibody_Specificity Antibody Specificity Antibody_Specificity->Cross_Reactivity Low specificity increases risk Inaccurate_Results Inaccurate (Falsely Elevated) Estradiol Measurement Cross_Reactivity->Inaccurate_Results

References

A Comparative Genomic Analysis of Methylestradiol and Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genomic effects of Methylestradiol and other well-characterized Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen (B1202) and raloxifene (B1678788). While direct, extensive comparative genomic data for this compound is limited in the current literature, this document synthesizes available information on its estrogenic activity and contrasts it with the well-documented genomic profiles of prominent SERMs and the natural estrogen, 17β-estradiol (E2). The information is intended to support research and development efforts in endocrinology and oncology.

Introduction to this compound and SERMs

This compound (17α-methylestradiol) is a synthetic estrogen that acts as an agonist of the estrogen receptor (ER).[1] Unlike SERMs, which exhibit tissue-specific agonist or antagonist activity, this compound is expected to generally mimic the genomic actions of endogenous estrogens like estradiol (B170435). SERMs, such as tamoxifen and raloxifene, are a class of compounds that bind to the estrogen receptor but elicit different responses depending on the target tissue.[2][3] For instance, tamoxifen acts as an antagonist in the breast, making it a cornerstone in breast cancer therapy, but as an agonist in the endometrium, which can increase the risk of uterine cancer.[4] Raloxifene also demonstrates anti-estrogenic effects in the breast and estrogenic effects on bone, but has a neutral effect on the uterus.[4] These differential effects are a consequence of the unique conformational changes they induce in the ER, leading to the recruitment of different co-regulators and subsequent modulation of gene expression.

Comparative Genomic Effects: Gene Expression

The genomic actions of estrogens and SERMs are primarily mediated through the estrogen receptors alpha (ERα) and beta (ERβ), which are ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. The specific set of genes regulated by these compounds can vary significantly, leading to their distinct physiological and pharmacological effects.

Studies comparing estradiol with SERMs like tamoxifen and raloxifene have revealed that they regulate both overlapping and distinct sets of genes. For example, in U2OS-ERα and U2OS-ERβ cell lines, only 17-18% of the genes regulated by E2 were also regulated by raloxifene or tamoxifen.[3]

Table 1: Comparative Regulation of Gene Expression by Estradiol, Tamoxifen, and Raloxifene in U2OS cells stably transfected with ERα or ERβ.

CompoundReceptorNumber of Genes ActivatedNumber of Genes Repressed
Estradiol (E2) ERα128100
ERβ100128
Tamoxifen ERα2138
ERβ26101
Raloxifene ERα1010
ERβ52129

Data adapted from a study on U2OS-ERα and U2OS-ERβ cell lines. The total number of regulated genes was determined with a cutoff of ≥1.74-fold change.[3]

Estrogen Receptor Binding Affinity

The interaction of a ligand with the estrogen receptor is the initial step in its genomic signaling cascade. The binding affinity of a compound for ERα and ERβ can influence its potency and downstream effects.

Table 2: Relative Binding Affinities (RBA) of Estrogens and SERMs for Estrogen Receptors.

CompoundERα RBA (%)ERβ RBA (%)
17β-Estradiol (E2) 100100
This compound Lower than EstradiolNot specified
Tamoxifen 6.55.5
4-OH-Tamoxifen 190140
Raloxifene 100150

RBA values are relative to 17β-Estradiol (set at 100%). Data is compiled from multiple sources. The binding affinity of this compound is noted to be somewhat lower than estradiol.[1] The affinity of tamoxifen and its more active metabolite, 4-hydroxytamoxifen, and raloxifene are also presented for comparison.

Signaling Pathways and Experimental Workflows

The differential genomic effects of this compound and SERMs can be visualized through their distinct interactions with the estrogen receptor and subsequent downstream signaling events.

Estrogen_SERM_Signaling cluster_receptor Estrogen Receptor (ER) cluster_downstream Downstream Effects This compound This compound (Agonist) ER ERα / ERβ This compound->ER Binds SERM SERM (e.g., Tamoxifen, Raloxifene) (Mixed Agonist/Antagonist) SERM->ER Binds Coactivators Co-activator Recruitment ER->Coactivators Agonist Conformation Corepressors Co-repressor Recruitment ER->Corepressors Antagonist Conformation Gene_Activation Target Gene Activation Coactivators->Gene_Activation Promotes Gene_Repression Target Gene Repression Corepressors->Gene_Repression Promotes

Caption: Simplified signaling pathway of an estrogen agonist (this compound) versus a SERM.

The workflow for analyzing the genomic effects of these compounds often involves techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify ER binding sites across the genome, and RNA sequencing (RNA-seq) to profile changes in gene expression.

Experimental_Workflow cluster_chipseq ChIP-seq cluster_rnaseq RNA-seq start Cell Culture (e.g., MCF-7) treatment Treatment with This compound or SERM start->treatment chip Chromatin Immunoprecipitation (anti-ERα/β) treatment->chip rna RNA Extraction treatment->rna seq_chip DNA Sequencing chip->seq_chip analysis_chip Identify ER Binding Sites seq_chip->analysis_chip integration Integrative Analysis: Genomic Effects Profile analysis_chip->integration seq_rna RNA Sequencing rna->seq_rna analysis_rna Differential Gene Expression Analysis seq_rna->analysis_rna analysis_rna->integration

Caption: A typical experimental workflow for comparing the genomic effects of different ER ligands.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key techniques used in studying the genomic effects of this compound and SERMs.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Estrogen Receptor

This protocol outlines the general steps for performing ChIP-seq to identify the genome-wide binding sites of ERα or ERβ.

  • Cell Culture and Treatment:

    • Culture estrogen-responsive cells (e.g., MCF-7) in appropriate media.

    • Hormone-deprive the cells for 48-72 hours by culturing in phenol (B47542) red-free media with charcoal-stripped serum.

    • Treat cells with the compound of interest (e.g., 10 nM 17β-estradiol, or an appropriate concentration of this compound or SERM) or vehicle control for a specified time (e.g., 45 minutes to 3 hours).

  • Cross-linking and Chromatin Preparation:

    • Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

    • Harvest cells, lyse them to isolate nuclei, and then lyse the nuclei to release chromatin.

    • Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific to ERα or ERβ.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the immunoprecipitated DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform PCR amplification of the library.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment (ER binding sites).

    • Annotate the peaks to nearby genes and perform motif analysis to identify EREs.

RNA Sequencing (RNA-seq) Protocol for Hormone Treatment

This protocol describes the general steps for RNA-seq to analyze differential gene expression following treatment with an ER ligand.

  • Cell Culture and Treatment:

    • Follow the same cell culture and hormone deprivation protocol as for ChIP-seq.

    • Treat cells with the compound of interest or vehicle control for a duration relevant to transcriptional changes (e.g., 6 to 24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit or TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the cDNA library via PCR.

  • Sequencing:

    • Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the treatment compared to the control.

    • Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

Reporter Gene Assay Protocol for SERMs

Reporter gene assays are used to measure the transcriptional activity of ER in response to different ligands.

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) in appropriate media.

    • Co-transfect the cells with three plasmids:

      • An expression vector for ERα or ERβ.

      • A reporter plasmid containing a luciferase gene downstream of multiple EREs.

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • After transfection, treat the cells with various concentrations of the test compounds (this compound, SERMs) or vehicle control.

  • Cell Lysis and Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure the activity of both the experimental (Firefly) and control (Renilla) luciferases using a luminometer and a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the compound concentration to determine the dose-response curve and calculate parameters like EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The genomic effects of this compound, as an estrogen receptor agonist, are anticipated to largely mirror those of estradiol, leading to the activation of a broad range of estrogen-responsive genes. In contrast, SERMs like tamoxifen and raloxifene exhibit a more complex, tissue-dependent pattern of gene regulation, acting as either agonists or antagonists. This differential gene regulation is the molecular basis for their distinct clinical profiles. While direct comparative genomic data for this compound is needed to fully elucidate its specific gene expression signature, the experimental frameworks outlined in this guide provide a robust approach for such investigations. A deeper understanding of the unique genomic fingerprints of different ER ligands is essential for the development of novel, more targeted, and safer endocrine therapies.

References

Validating the Anti-Proliferative Effects of Methylestradiol in Specific Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-proliferative effects of Methylestradiol (2-Methoxyestradiol, 2-ME2) with other established anti-cancer agents in specific cancer cell lines. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a therapeutic agent.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of this compound has been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and compares them with other widely used chemotherapeutic agents.

Cell LineCancer TypeThis compound (2-ME2) IC50Comparator AgentComparator IC50Fold Difference (approx.)
MCF-7 Breast (ER+)52 µM[1]4-Hydroxytamoxifen31 µM[1]1.7x less potent
6.79 µM[2][3]Paclitaxel80.88 nM[4][5][6][7]84x less potent
LCC2 (Tamoxifen-Resistant MCF-7) Breast (ER+)4.45 µM (in combination with 2.5 µM Tamoxifen)[8]Tamoxifen>15 µMSynergistic effect
MDA-MB-231 Breast (ER-)Not explicitly stated, but sensitizes to Paclitaxel[4][6][7]Paclitaxel73.87 nM[4][6][7]Sensitizes
SUM 149 Inflammatory BreastNot explicitly stated, but sensitizes to Paclitaxel[4][6][7]Paclitaxel76.85 nM[4][9][6][7]Sensitizes
DU-145 ProstateSynergistic with Albendazole[10]PaclitaxelSimilar G2/M arrest[4]Similar mechanism
HCT-116 ColonSynergistic with Albendazole[10]5-FluorouracilData not available-

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented here is for comparative purposes.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways involved in cell growth, survival, and apoptosis.

PI3K/Akt/mTOR Pathway Inhibition

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell proliferation and survival. This inhibition leads to decreased phosphorylation of key downstream effectors like Akt and mTOR.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Induction of Apoptosis

This compound induces apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial-mediated apoptosis.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis via modulation of Bcl-2 family proteins.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay measures cell density based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound and comparator drugs for the desired time period (e.g., 48-72 hours).

  • Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695), 70% (cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and untreated cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cells in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.

  • PI Staining: Add 400 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a typical workflow for validating the anti-proliferative effects of a compound like this compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) Treatment Treatment with This compound & Comparators Cell_Culture->Treatment Proliferation Cell Proliferation Assay (SRB Assay) Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot IC50 IC50 Determination Proliferation->IC50 Cell_Phase Cell Cycle Distribution Cell_Cycle->Cell_Phase Apoptotic_Cells Quantification of Apoptotic Cells Apoptosis->Apoptotic_Cells Protein_Expression Protein Expression Levels Western_Blot->Protein_Expression Conclusion Conclusion: Comparative Efficacy & Mechanism of Action IC50->Conclusion Cell_Phase->Conclusion Apoptotic_Cells->Conclusion Protein_Expression->Conclusion

Caption: A generalized workflow for assessing anti-proliferative drug effects.

References

Comparative Analysis of Methylestradiol's Impact on Hepatic Protein Synthesis Versus Other Estrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Methylestradiol and other estrogens, namely the natural estrogen 17β-estradiol and the synthetic estrogen ethinylestradiol, on hepatic protein synthesis. The information is supported by experimental data and includes detailed methodologies for key experimental protocols and visualizations of relevant biological pathways.

Introduction

Estrogens exert a significant influence on the liver, modulating the synthesis of a wide array of proteins that are secreted into the bloodstream. These include transport proteins, coagulation factors, and components of the lipoprotein and renin-angiotensin systems. The chemical structure of an estrogen, particularly whether it is a natural or synthetic derivative, plays a crucial role in the magnitude of its effect on hepatic protein synthesis. This is largely attributed to differences in their metabolism and resistance to degradation in the liver.[1][2]

This compound, a synthetic estrogen, is the active estrogenic metabolite of 17α-alkylated anabolic-androgenic steroids such as methyltestosterone (B1676486) and metandienone.[1] Its 17α-methyl group confers resistance to hepatic metabolism, similar to the 17α-ethinyl group in ethinylestradiol.[3] This structural feature is associated with a more pronounced impact on the liver compared to natural estrogens.[4][5]

Comparative Data on Hepatic Protein Synthesis

The following table summarizes the quantitative effects of different estrogens on key hepatic proteins. Direct comparative data for this compound is limited; therefore, its effects are inferred based on its chemical similarity to ethinylestradiol and the known hepatic effects of its parent compounds.

Hepatic Protein17β-Estradiol (Natural)Ethinylestradiol (Synthetic)This compound (Synthetic - Inferred)
Sex Hormone-Binding Globulin (SHBG) Modest Increase[6]Marked Increase[7][8]Marked Increase
Coagulation Factors (e.g., Fibrinogen, Factor VII) Minimal to modest increase[9][10]Significant increase, contributing to a hypercoagulable state[7][11]Significant increase
Angiotensinogen Modest IncreaseMarked Increase[12]Marked Increase
Lipoproteins (e.g., HDL, LDL) Favorable changes (increased HDL, decreased LDL)[12]More pronounced favorable changes, but also increased triglycerides[13]Likely similar to ethinylestradiol
Albumin Decrease in synthesis observed in some animal models[14]Data less clear, focus is on other proteinsLikely a decrease in synthesis

Experimental Protocols

In Vivo Assessment of Estrogenic Effects on Hepatic Protein Synthesis in Rodent Models

Objective: To determine the in vivo effects of different estrogens on the synthesis of specific hepatic proteins.

Methodology:

  • Animal Model: Ovariectomized female rats or mice are used to eliminate endogenous estrogen production.

  • Treatment Groups:

    • Vehicle control (e.g., sesame oil).

    • 17β-estradiol (various doses, subcutaneous injection or oral gavage).

    • Ethinylestradiol (various doses, oral gavage).

    • This compound or its precursor (e.g., methyltestosterone) (various doses, oral gavage).

  • Dosing Regimen: Daily administration for a period of 7 to 14 days.

  • Sample Collection: At the end of the treatment period, blood is collected via cardiac puncture for serum analysis. The liver is excised, weighed, and snap-frozen for molecular analysis.

  • Analysis:

    • Serum Protein Levels: Serum concentrations of SHBG, fibrinogen, and other proteins of interest are measured using specific enzyme-linked immunosorbent assays (ELISAs).

    • Hepatic mRNA Expression: Total RNA is extracted from liver tissue, and the mRNA levels of the genes encoding the target proteins are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

In Vitro Assessment of Estrogenic Effects in a Human Hepatocyte Cell Line (HepG2)

Objective: To directly assess the effect of different estrogens on protein synthesis and secretion in human liver cells.

Methodology:

  • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Treatment: Cells are treated with varying concentrations of 17β-estradiol, ethinylestradiol, or this compound. A vehicle control (e.g., ethanol) is also included.

  • Incubation: Cells are incubated for 24-48 hours.

  • Sample Collection: The culture medium is collected to measure secreted proteins. The cells are harvested for RNA and protein extraction.

  • Analysis:

    • Secreted Protein Levels: Protein concentrations in the culture medium are determined by ELISA.

    • Cellular mRNA and Protein Levels: Gene and protein expression within the cells are analyzed by qRT-PCR and Western blotting, respectively.

Signaling Pathways and Experimental Workflow

Estrogen Signaling Pathway in Hepatocytes

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol (B170435), Ethinylestradiol, This compound) ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Translocates to nucleus and binds to ERE Gene Target Gene (e.g., SHBG, Fibrinogen) ERE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (in Endoplasmic Reticulum) mRNA->Protein Translation SecretedProtein Secreted Hepatic Proteins Protein->SecretedProtein Secretion Nucleus Nucleus Cytoplasm Cytoplasm ExperimentalWorkflow start Start: Select Estrogens for Comparison in_vivo In Vivo Model (Ovariectomized Rodents) start->in_vivo in_vitro In Vitro Model (HepG2 Cells) start->in_vitro treatment Treatment with Estrogens and Vehicle Control in_vivo->treatment in_vitro->treatment sample_collection Sample Collection (Blood, Liver, Cell Lysates, Media) treatment->sample_collection analysis Analysis: ELISA, qRT-PCR, Western Blot sample_collection->analysis data_comparison Data Comparison and Statistical Analysis analysis->data_comparison conclusion Conclusion on Comparative Hepatic Effects data_comparison->conclusion

References

Confirming the metabolic pathway of Methylestradiol in liver microsomes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Biotransformation in Liver Microsomes

For researchers and professionals in drug development, understanding the metabolic pathway of a compound is paramount to predicting its efficacy, potential drug-drug interactions, and safety profile. This guide provides a focused comparison of the metabolic pathway of Methylestradiol, a synthetic estrogen, within liver microsomes, drawing upon experimental data from analogous compounds to elucidate its biotransformation.

At a Glance: Key Metabolic Reactions and Enzymes

The metabolism of estrogens in the liver is a complex process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Based on studies of structurally similar compounds, the metabolic pathway of this compound is anticipated to involve several key reactions.

Metabolic Reaction Key Enzymes Primary Metabolite(s) Significance
Aromatic Hydroxylation CYP1A2, CYP3A4, CYP2C92-Hydroxy-Methylestradiol, 4-Hydroxy-MethylestradiolThe initial and primary route of metabolism, leading to the formation of catechol estrogens.[1][2]
O-Methylation Catechol-O-methyltransferase (COMT)2-Methoxy-Methylestradiol, 4-Methoxy-MethylestradiolSubsequent methylation of catechol estrogens, which can alter biological activity.[3]
16α-Hydroxylation CYP family enzymes16α-Hydroxy-MethylestradiolA secondary hydroxylation pathway observed in related estrogens.

Comparative Quantitative Analysis

Substrate Metabolic Reaction Enzyme/System Km (µM) Vmax (nmol/min/mg protein) Reference
17α-Ethinylestradiol2-HydroxylationHuman Liver Microsomes8.60.67[4]
Estradiol (B170435)2-HydroxylationRecombinant CYP1A1-14.7 (nmol/min/nmol P450)[5]
Estradiol4-HydroxylationRecombinant CYP1A1-0.4 (nmol/min/nmol P450)[5]

Note: Vmax values are presented as reported in the respective studies and may not be directly comparable due to differences in the enzyme source and units.

Visualizing the Metabolic Pathway

The following diagram illustrates the proposed metabolic pathway of this compound in liver microsomes, based on the established routes of estrogen metabolism.

Methylestradiol_Metabolism This compound This compound Hydroxy_2 2-Hydroxy-Methylestradiol This compound->Hydroxy_2 CYP1A2, CYP3A4, CYP2C9 Hydroxy_4 4-Hydroxy-Methylestradiol This compound->Hydroxy_4 CYP1B1 (extrahepatic) Hydroxy_16 16α-Hydroxy-Methylestradiol This compound->Hydroxy_16 CYP enzymes Methoxy_2 2-Methoxy-Methylestradiol Hydroxy_2->Methoxy_2 COMT Methoxy_4 4-Methoxy-Methylestradiol Hydroxy_4->Methoxy_4 COMT Excretion Further Conjugation and Excretion Hydroxy_16->Excretion Methoxy_2->Excretion Methoxy_4->Excretion

Caption: Proposed metabolic pathway of this compound in liver microsomes.

Experimental Protocol: In Vitro Metabolism of this compound

The following provides a detailed methodology for a typical in vitro experiment to confirm the metabolic pathway of this compound using human liver microsomes.

Objective: To identify the metabolites of this compound formed by human liver microsomes and to identify the major CYP enzymes involved.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS) or fluorescence detector.

Procedure:

  • Incubation Setup:

    • Prepare incubation mixtures in microcentrifuge tubes on ice.

    • Each incubation will have a final volume of 200 µL.

    • The reaction mixture should contain:

      • Phosphate buffer (100 mM, pH 7.4)

      • Human liver microsomes (final concentration, e.g., 0.5 mg/mL)

      • This compound (final concentration, e.g., 10 µM)

      • For inhibitor studies, pre-incubate the microsomes with the specific CYP inhibitor for a designated time (e.g., 15 minutes) before adding this compound.

  • Reaction Initiation and Incubation:

    • Pre-warm the incubation mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Metabolite Analysis:

    • Analyze the supernatant using a validated LC-MS method to separate and identify the metabolites of this compound.

    • Compare the metabolite profiles of the control incubations (without inhibitors) to those with specific CYP inhibitors to determine the contribution of each enzyme to this compound metabolism.

Experimental Workflow Visualization

The diagram below outlines the typical workflow for an in vitro metabolism study.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Human Liver Microsomes Mix Combine Microsomes, Substrate, and Buffer Microsomes->Mix Substrate Prepare this compound Stock Solution Substrate->Mix Cofactors Prepare NADPH Regenerating System Initiate Initiate Reaction with Cofactors Cofactors->Initiate PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Extract Extract Supernatant Centrifuge->Extract Analyze LC-MS Analysis Extract->Analyze

Caption: General workflow for in vitro metabolism studies in liver microsomes.

This guide provides a foundational understanding of the likely metabolic fate of this compound in human liver microsomes, supported by comparative data and detailed experimental procedures. Further empirical studies are necessary to definitively confirm these pathways and quantify the specific kinetic parameters for this compound.

References

Comparative study of the pharmacokinetic profiles of Methylestradiol and its parent compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of Methylestradiol, Estradiol (B170435), and Mestranol (B1676317). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the absorption, distribution, metabolism, and excretion of these estrogenic compounds. This document summarizes key quantitative data, outlines experimental methodologies for pharmacokinetic studies, and visualizes relevant biological pathways.

Pharmacokinetic Profiles: A Tabular Comparison

The following tables summarize the key pharmacokinetic parameters for Estradiol and Mestranol. Due to limited available data, a comprehensive quantitative profile for this compound could not be compiled. However, qualitative information regarding its metabolic stability is provided.

Table 1: Pharmacokinetic Parameters of Estradiol

ParameterValueSource(s)
Bioavailability (Oral) ~5% (highly variable)[1]
Protein Binding ~98% (60% to albumin, 38% to SHBG)[1]
Metabolism Primarily hepatic (hydroxylation, sulfation, glucuronidation)[1]
Primary Metabolites Estrone, Estrone sulfate, Estrone glucuronide, Estradiol glucuronide[1]
Elimination Half-Life (Oral) 13–20 hours[1]

Table 2: Pharmacokinetic Parameters of Mestranol

ParameterValueSource(s)
Oral Absorption 94% ± 4%[2]
Volume of Distribution 3.8 ± 0.8 L/kg[2]
Plasma Protein Binding 98%[2]
Metabolism ~70% Hepatic; Primarily demethylation to Ethinylestradiol[2][3]
Active Metabolite Ethinylestradiol[3][4]
Plasma Half-Life 8–24 hours[2]
Renal Excretion 9-36%[2]

This compound: Qualitative Pharmacokinetic Insights

Quantitative pharmacokinetic data for this compound is scarce in publicly available literature. However, it is established that the presence of a methyl group at the C17α position enhances its metabolic stability compared to its parent compound, Estradiol.[5][6] This structural modification inhibits deactivation by oxidation at the C17β hydroxyl group, a key metabolic pathway for Estradiol.[5][6] This characteristic is analogous to the increased potency and stability of Ethinylestradiol, which possesses a C17α ethynyl (B1212043) group.[5][6] this compound is an active metabolite of certain anabolic steroids like methyltestosterone (B1676486) and is responsible for their estrogenic side effects.[5]

Experimental Protocols

Detailed experimental protocols for specific pharmacokinetic studies cited are often proprietary. However, a general methodology for determining the pharmacokinetic profiles of estrogenic compounds can be outlined as follows.

General Experimental Workflow for Pharmacokinetic Analysis

The following workflow describes a typical approach for assessing the pharmacokinetic parameters of a compound like this compound, Estradiol, or Mestranol in a preclinical or clinical setting.

G General Workflow for Pharmacokinetic Studies cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Analytical Phase animal_model Animal Model Selection (e.g., rats, monkeys) dose_admin Compound Administration (e.g., oral, intravenous) animal_model->dose_admin sample_collection Serial Blood Sample Collection dose_admin->sample_collection sample_prep Sample Preparation (e.g., extraction, derivatization) sample_collection->sample_prep human_subjects Human Subject Recruitment (e.g., healthy volunteers) clinical_admin Drug Administration under Controlled Conditions human_subjects->clinical_admin clinical_sampling Timed Blood and/or Urine Sample Collection clinical_admin->clinical_sampling clinical_sampling->sample_prep lc_ms LC-MS/MS Analysis for Drug Quantification sample_prep->lc_ms pk_modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) lc_ms->pk_modeling

Caption: General workflow for pharmacokinetic studies.

Key Methodological Steps:
  • Subject Selection and Dosing: Studies are typically conducted in healthy human volunteers or appropriate animal models. A single dose of the compound is administered, often through both oral and intravenous routes to determine absolute bioavailability.[7]

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.[7]

  • Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8] This technique offers high sensitivity and specificity for measuring low concentrations of hormones.

  • Pharmacokinetic Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

Signaling Pathways

Estrogens, including this compound, Estradiol, and the active metabolite of Mestranol (Ethinylestradiol), exert their biological effects primarily through interaction with estrogen receptors (ERs), mainly ERα and ERβ. The signaling mechanisms can be broadly categorized into genomic and non-genomic pathways.

Estrogen Receptor Signaling

The binding of an estrogen to its receptor initiates a cascade of events that can either directly regulate gene expression in the nucleus (genomic pathway) or trigger rapid signaling events at the cell membrane (non-genomic pathway).

G Estrogen Receptor Signaling Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2_nucleus Estrogen (E2) ER_nucleus Estrogen Receptor (ER) E2_nucleus->ER_nucleus Binds ERE Estrogen Response Element (ERE) on DNA ER_nucleus->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates E2_membrane Estrogen (E2) mER Membrane Estrogen Receptor (mER) E2_membrane->mER Binds Signaling_Cascades Activation of Kinase Signaling Cascades (e.g., MAPK, PI3K) mER->Signaling_Cascades Activates Cellular_Response Rapid Cellular Responses Signaling_Cascades->Cellular_Response Leads to

Caption: Estrogen receptor signaling pathways.

  • Genomic Pathway: This is the classical mechanism of estrogen action. Estrogen diffuses into the cell and binds to ERs in the cytoplasm or nucleus.[9][10] This binding triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[9][10]

  • Non-Genomic Pathway: Estrogens can also bind to ERs located at the cell membrane.[9][11] This interaction initiates rapid signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, leading to more immediate cellular effects that do not require new gene transcription.[12]

Metabolism of Mestranol

Mestranol itself is a prodrug and is biologically inactive.[3][4] Its estrogenic effects are exerted after it undergoes demethylation in the liver to its active metabolite, Ethinylestradiol.[3][13] This metabolic conversion is a critical step for its pharmacological activity.

G Metabolic Activation of Mestranol Mestranol Mestranol (Inactive Prodrug) Liver Liver (Hepatic Metabolism) Mestranol->Liver Demethylation O-demethylation (CYP450 enzymes) Liver->Demethylation Ethinylestradiol Ethinylestradiol (Active Metabolite) Demethylation->Ethinylestradiol ER_binding Binds to Estrogen Receptors Ethinylestradiol->ER_binding Estrogenic_Effects Elicits Estrogenic Effects ER_binding->Estrogenic_Effects

Caption: Metabolic activation of Mestranol.

References

Validating the Estrogenic Activity of Methylestradiol Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic activity of Methylestradiol and its metabolites with other relevant alternatives, supported by experimental data. The information is presented to aid in the research and development of endocrine-active compounds.

Introduction to this compound and its Estrogenic Activity

17α-methylestradiol is a key metabolite of several synthetic androgens and anabolic steroids, including methyltestosterone, metandienone, and normethandrone.[1] The aromatization of these parent compounds leads to the formation of 17α-methylestradiol, which is responsible for the estrogenic side effects observed with their use, such as gynecomastia and fluid retention.[1][2] Structurally, 17α-methylestradiol is a derivative of estradiol (B170435) with a methyl group at the 17α position.[1] This modification improves its metabolic stability and potency compared to its parent compound, estradiol.[1]

Comparative Analysis of Estrogenic Activity

The estrogenic activity of a compound is primarily determined by its ability to bind to and activate estrogen receptors (ERs), leading to downstream cellular responses. This activity can be quantified using various in vitro assays, including receptor binding assays, cell proliferation assays, and reporter gene assays.

Quantitative Data Summary

The following table summarizes the available quantitative data on the estrogenic activity of 17α-methylestradiol in comparison to the endogenous estrogen, 17β-estradiol.

CompoundAssay TypeParameterValueOrganism/Cell LineReference
17α-Methylestradiol Estrogen Receptor BindingKd1.96 x 10⁻¹⁰ MRabbit Uterus[3]
17β-Estradiol Estrogen Receptor Binding-Higher affinity than 17α-methylestradiol-[1]
17α-Estradiol MCF-7 Cell ProliferationProliferative ResponseNo responseHuman (MCF-7)[4]

Note: Data for other metabolites of this compound and from a wider range of in vitro assays are currently limited in publicly available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further comparative studies.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for receptor binding.

Workflow for Estrogen Receptor Competitive Binding Assay

G Workflow for Estrogen Receptor Competitive Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_cytosol Prepare Uterine Cytosol (ER source) incubation Incubate ER, [3H]E2, and Test Compound prep_cytosol->incubation prep_ligand Prepare Radiolabeled Estradiol ([3H]E2) prep_ligand->incubation prep_competitor Prepare Test Compound (e.g., this compound) prep_competitor->incubation separation Separate Receptor-Bound from Free Ligand incubation->separation quantification Quantify Radioactivity separation->quantification analysis Calculate IC50 and Kd/Ki quantification->analysis

Caption: Workflow for ER Competitive Binding Assay.

Protocol:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats or rabbits are homogenized in a buffer solution to extract the cytosol containing the estrogen receptors.

  • Incubation: A constant amount of uterine cytosol (ER source) and a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) are incubated with varying concentrations of the test compound (competitor).

  • Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand using methods like charcoal-dextran adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value is then used to calculate the binding affinity (Kd or Ki) of the test compound for the estrogen receptor.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogenic activity of a compound by quantifying its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Workflow for MCF-7 Cell Proliferation (E-SCREEN) Assay

G Workflow for MCF-7 Cell Proliferation (E-SCREEN) Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis seed_cells Seed MCF-7 cells in multi-well plates treat_cells Treat cells with varying concentrations of test compound seed_cells->treat_cells incubation Incubate for a defined period (e.g., 6 days) treat_cells->incubation measure_proliferation Measure cell proliferation (e.g., MTT, SRB assay) incubation->measure_proliferation analysis Calculate EC50 and Relative Proliferative Effect (RPE) measure_proliferation->analysis

Caption: Workflow for E-SCREEN Assay.

Protocol:

  • Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove any endogenous estrogens.

  • Cell Seeding: Cells are seeded into multi-well plates at a low density.

  • Treatment: After a period of hormone deprivation, the cells are treated with a range of concentrations of the test compound, a positive control (17β-estradiol), and a negative control (vehicle).

  • Incubation: The cells are incubated for a period of approximately 6 days to allow for cell proliferation.

  • Measurement of Proliferation: Cell proliferation is quantified using a colorimetric assay such as the sulforhodamine B (SRB) or MTT assay.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal proliferative effect (EC50) is determined. The proliferative effect of the test compound is often expressed relative to that of 17β-estradiol.

Estrogenic Signaling Pathway

The binding of an estrogenic compound, such as 17α-methylestradiol, to the estrogen receptor initiates a cascade of events leading to changes in gene expression and cellular responses.

Simplified Estrogenic Signaling Pathway

G Simplified Estrogenic Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear estrogen Estrogenic Compound (e.g., this compound) er Estrogen Receptor (ER) estrogen->er Binding er_complex Estrogen-ER Complex er->er_complex dimerization Dimerization er_complex->dimerization nuclear_translocation Nuclear Translocation dimerization->nuclear_translocation ere Estrogen Response Element (ERE) nuclear_translocation->ere Binding transcription Transcription of Target Genes ere->transcription cellular_response Cellular Response (e.g., Proliferation) transcription->cellular_response

Caption: Simplified Estrogenic Signaling Pathway.

Conclusion

The available data indicates that 17α-methylestradiol is a potent estrogenic metabolite with a high binding affinity for the estrogen receptor.[3] However, a comprehensive understanding of its estrogenic activity, and that of its other potential metabolites, requires further quantitative analysis using a broader range of in vitro functional assays. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such comparative studies, which are essential for the accurate assessment of the endocrine-disrupting potential of these compounds.

References

A Cross-species Comparative Analysis of Methylestradiol's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methylestradiol and 17β-Estradiol

This guide provides a detailed comparison of the biological activity of this compound (17α-methylestradiol) and its parent compound, 17β-estradiol, across multiple species. The following sections present quantitative data on receptor binding affinity, in vitro potency, and in vivo uterine growth response, supported by detailed experimental protocols and visualizations of key biological pathways.

Executive Summary

This compound, a synthetic derivative of estradiol, demonstrates significant estrogenic activity. Due to the presence of a methyl group at the 17α position, it exhibits increased metabolic stability compared to 17β-estradiol.[1] This guide compiles available data to facilitate a direct comparison of their biological activities in humans, rats, and mice, highlighting species-specific differences in receptor binding, cellular response, and in vivo potency.

Data Presentation: A Comparative Overview

The following tables summarize the key biological activity parameters for this compound and 17β-estradiol across different species.

Table 1: Estrogen Receptor Binding Affinity

The binding affinity of a compound to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) is a primary determinant of its estrogenic potential. The data below is presented as Relative Binding Affinity (RBA), where the affinity of 17β-estradiol is set to 100%.

CompoundSpeciesReceptorRelative Binding Affinity (RBA) (%)
This compound HumanERα70 - 100[2][3]
HumanERβ44[3]
RatERαData not available
RatERβData not available
MouseERαData not available
MouseERβData not available
17β-Estradiol HumanERα100
HumanERβ100
RatERα100
RatERβ100
MouseERα100
MouseERβ100

Note: RBA values can vary depending on the experimental conditions.

Table 2: In Vitro Potency in Reporter Gene Assays

Reporter gene assays in cell lines are used to quantify the ability of a compound to induce gene expression through an estrogen receptor-mediated pathway. The EC50 value represents the concentration at which the compound elicits a half-maximal response.

CompoundCell Line (Species)Receptor TargetEC50 (nM)
This compound Data not availableData not availableData not available
17β-Estradiol MCF-7 (Human)ERα~0.01 - 0.1[4]
Rat Pituitary Cells (Rat)ERsData not available
Mouse Mammary Cells (Mouse)ERsData not available
Table 3: In Vivo Potency in Uterotrophic Assay

The uterotrophic assay is a standard in vivo test to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents. The ED50 value is the dose that produces a half-maximal increase in uterine weight.

CompoundSpeciesRoute of AdministrationED50 (µg/kg/day)
This compound RatData not availableData not available
MouseData not availableData not available
17β-Estradiol RatSubcutaneous~0.1 - 1
MouseSubcutaneous~0.1 - 1[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Recombinant human, rat, or mouse ERα and ERβ protein.

  • [³H]-17β-estradiol (radioligand).

  • Unlabeled test compounds (this compound, 17β-estradiol).

  • Assay buffer (e.g., Tris-HCl with additives).

  • Hydroxylapatite slurry or dextran-coated charcoal.

  • Scintillation fluid and counter.

Procedure:

  • A constant concentration of recombinant ER protein and [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled test compound.

  • The reaction is allowed to reach equilibrium.

  • Bound and free radioligand are separated using hydroxylapatite or dextran-coated charcoal.

  • The amount of bound radioactivity is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Estrogen-Responsive Reporter Gene Assay

Objective: To measure the ability of a test compound to induce gene expression mediated by the estrogen receptor.

Materials:

  • A suitable cell line expressing the estrogen receptor of interest (e.g., MCF-7 for human ERα, or engineered cell lines expressing specific species and receptor subtypes).

  • A reporter plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

  • A transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer and luciferase assay substrate.

  • Luminometer.

Procedure:

  • Cells are seeded in multi-well plates and transfected with the ERE-reporter plasmid.

  • After an appropriate incubation period, the cells are treated with various concentrations of the test compound or 17β-estradiol (positive control).

  • Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • The concentration of the test compound that produces a half-maximal induction of luciferase activity (EC50) is determined from the dose-response curve.

In Vivo Rodent Uterotrophic Assay

Objective: To assess the estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

Animals:

  • Immature (e.g., 21-22 days old) or ovariectomized adult female rats or mice.

Procedure:

  • Animals are randomly assigned to treatment groups.

  • The test compound is administered daily for three consecutive days via a specified route (e.g., subcutaneous injection or oral gavage). A vehicle control group and a positive control group (treated with a known estrogen like 17β-estradiol) are included.

  • On the day after the last dose, the animals are euthanized, and the uteri are carefully excised and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.

  • The mean uterine weight for each treatment group is calculated and compared to the vehicle control group.

  • A dose-response curve is generated, and the effective dose that produces a half-maximal response (ED50) is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes and experimental procedures are provided below using Graphviz (DOT language).

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding CellMembrane Cytoplasm Nucleus HSP Heat Shock Proteins ER->HSP Dissociation Dimerized_ER Dimerized Receptor ER->Dimerized_ER Dimerization ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binds to DNA GeneTranscription Gene Transcription ERE->GeneTranscription Initiates mRNA mRNA GeneTranscription->mRNA Protein New Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse

Caption: Simplified estrogen receptor signaling pathway.

UterotrophicAssay Start Start Assay AnimalPrep Select Immature or Ovariectomized Rodents Start->AnimalPrep Grouping Randomly Assign to Treatment Groups AnimalPrep->Grouping Dosing Administer Test Compound (e.g., this compound) or Controls for 3 Days Grouping->Dosing Euthanasia Euthanize Animals 24h After Last Dose Dosing->Euthanasia Dissection Excise and Weigh Uteri Euthanasia->Dissection DataAnalysis Calculate Mean Uterine Weight and Compare to Controls Dissection->DataAnalysis DoseResponse Generate Dose-Response Curve and Calculate ED50 DataAnalysis->DoseResponse End End Assay DoseResponse->End

Caption: Experimental workflow for the in vivo uterotrophic assay.

Conclusion

The available data indicates that this compound is a potent estrogen, with a binding affinity for human ERα comparable to that of 17β-estradiol. However, there is a notable lack of publicly available, direct cross-species comparative data for this compound, particularly concerning its in vitro potency in rodent cell lines and its in vivo uterotrophic activity in both rats and mice. This data gap highlights the need for further research to fully characterize the species-specific biological activities of this compound, which is crucial for the accurate extrapolation of preclinical findings to human drug development and risk assessment.

References

Replicating Published Findings on Methylestradiol's Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinity of Methylestradiol for Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The data presented here is based on published findings and is intended to assist researchers in replicating and expanding upon these studies. This document outlines the relative binding affinities of this compound and comparable compounds, details the experimental protocols for determining these values, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Receptor Binding Affinity Data

The following table summarizes the relative binding affinity (RBA) of this compound and other key estrogens for human ERα and ERβ. The RBA is expressed as a percentage relative to Estradiol, which is set at 100%.

CompoundCommon AbbreviationERα RBA (%)ERβ RBA (%)Predominant Selectivity
This compound 17α-Methylestradiol 70 [1]44 [1]ERα
EstradiolE2100100None
EthinylestradiolEE120.944.4ERα
DiethylstilbestrolDES129.5219.63ERβ
EstroneE1~11-50[2]~10-30[2]ERα preferential[2]
EstriolE3~10-15[2]~20-60[2]ERβ preferential[2]

Note: RBA values can vary between studies depending on the specific experimental conditions.

This compound, a synthetic estrogen, demonstrates a higher relative binding affinity for ERα (70%) compared to ERβ (44%), indicating a preference for the alpha receptor subtype.[1] It is a known active metabolite of certain androgens and anabolic steroids and is responsible for their estrogenic side effects. In comparison, the endogenous ligand Estradiol binds with high affinity to both receptor subtypes. Ethinylestradiol, a common component of oral contraceptives, shows a strong preference for ERα, while the synthetic estrogen Diethylstilbestrol exhibits a higher affinity for ERβ. Natural estrogens such as Estrone and Estriol show varied affinities and selectivities for the two receptor subtypes.[2]

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-Estradiol) from its receptor.

Materials and Reagents
  • Estrogen Receptors: Recombinant human ERα and ERβ.

  • Radioligand: [³H]-Estradiol.

  • Test Compounds: this compound and other compounds of interest.

  • Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 10% glycerol, 1 mM DTT, and 1.5 mM EDTA).

  • Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail and Counter.

Procedure
  • Preparation of Receptor and Ligands:

    • Dilute the recombinant ERα or ERβ to a concentration that results in approximately 10-15% specific binding of the radioligand.

    • Prepare a stock solution of the radioligand ([³H]-Estradiol) in the assay buffer.

    • Prepare serial dilutions of the unlabeled competitor compounds (e.g., this compound, Estradiol) over a wide concentration range.

  • Incubation:

    • In assay tubes, combine the diluted receptor, a fixed concentration of the radioligand, and varying concentrations of the competitor compound.

    • Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled Estradiol).

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add a separation medium (e.g., cold hydroxylapatite slurry) to each tube to separate the receptor-bound radioligand from the free radioligand.

    • Incubate for a short period and then centrifuge to pellet the separation medium with the bound complex.

  • Quantification:

    • Carefully aspirate the supernatant containing the free radioligand.

    • Wash the pellet with cold assay buffer to remove any remaining unbound ligand.

    • Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The Relative Binding Affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

Visualizations

Estrogen Receptor Signaling Pathway

EstrogenSignaling Estrogen Estrogen (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binds to HSP Heat Shock Proteins ER->HSP Releases Dimerization Dimerization ER->Dimerization ERE Estrogen Response Element (in DNA) Dimerization->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse

Caption: Classical genomic signaling pathway of estrogen receptors.

Experimental Workflow for Competitive Binding Assay

CompetitiveBindingWorkflow Start Start PrepareReagents Prepare Reagents: - Estrogen Receptor (ER) - Radioligand ([³H]-E2) - Competitor (this compound) Start->PrepareReagents Incubation Incubation: - ER + [³H]-E2 + Competitor (Varying Concentrations) PrepareReagents->Incubation Separation Separate Bound & Free Ligand (e.g., Hydroxylapatite) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification DataAnalysis Data Analysis: - Plot Competition Curve - Determine IC50 & Ki Quantification->DataAnalysis End End DataAnalysis->End

References

Independent Verification of Methylestradiol's Uterotrophic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the uterotrophic effects of Methylestradiol (17α-methylestradiol) against other estrogenic compounds, supported by independent experimental data. The information is intended to assist researchers in evaluating the estrogenic potency and activity of these substances.

Comparative Uterotrophic Effects of Estrogens

The uterotrophic assay is a standardized method to assess the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents. The following table summarizes the quantitative data from independent studies on the effects of this compound, 17β-estradiol, and Ethinylestradiol on uterine weight.

Compound Animal Model Dose Administration Route Mean Uterine Weight (mg/100g body weight) ± SEM Reference
Vehicle Control (Corn Oil) Ovariectomized Adult Wistar Rats-Subcutaneous59.3 ± 4.2[Perusquía et al., 2005]
This compound (17α-estradiol) Ovariectomized Adult Wistar Rats0.3 µM/kg/daySubcutaneous78.5 ± 3.7*[Perusquía et al., 2005]
17β-estradiol Ovariectomized Adult Wistar Rats0.3 µM/kg/daySubcutaneous168.4 ± 9.1**[Perusquía et al., 2005]
Vehicle Control Ovariectomized Sprague-Dawley Rats-SubcutaneousNot specified (baseline)[Kim et al.]
Ethinylestradiol Ovariectomized Sprague-Dawley Rats1.0 µg/kg/daySubcutaneousStatistically significant increase from control[Kim et al.]
Ethinylestradiol Ovariectomized Sprague-Dawley Rats10.0 µg/kg/daySubcutaneousStatistically significant increase from control[Kim et al.]

*Statistically significant increase compared to vehicle control (p < 0.05). **Statistically significant increase compared to vehicle control (p < 0.00005).

Note: A direct quantitative comparison between the studies is challenging due to variations in specific methodologies and reporting of absolute values. However, the data clearly indicates that while this compound exhibits a statistically significant uterotrophic effect, its potency is considerably lower than that of 17β-estradiol. Ethinylestradiol is also a potent estrogen, showing significant effects at low microgram doses.

Experimental Protocols

Detailed methodologies for the uterotrophic assays cited are crucial for the independent verification and replication of findings.

Uterotrophic Assay in Ovariectomized Adult Rats (Perusquía et al., 2005)
  • Animal Model: Adult female Wistar rats (180-220g) were used.

  • Pre-treatment: Animals were ovariectomized and left for two weeks to allow for the regression of uterine tissue.

  • Grouping and Dosing:

    • Group 1: Vehicle control (corn oil).

    • Group 2: 17β-estradiol (0.3 µM/kg/day).

    • Group 3: 17α-estradiol (this compound) (0.3 µM/kg/day).

  • Administration: Substances were administered subcutaneously daily for three consecutive days.

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals were euthanized. The uteri were excised, trimmed of fat and connective tissue, and weighed (wet weight). The uterine weight was then normalized to the animal's body weight (mg/100g body weight).

  • Statistical Analysis: A non-paired Student's t-test was used for comparisons between two groups.

Uterotrophic Assay in Ovariectomized Adult Rats (Kim et al.)
  • Animal Model: Ovariectomized (OVX) Sprague-Dawley rats.

  • Grouping and Dosing:

    • Vehicle control.

    • Multiple dose groups of 17α-ethinylestradiol (EE), including 1.0 µg/kg and 10 µg/kg.

  • Administration: EE was administered daily for three days via subcutaneous injection.

  • Endpoint Measurement: Uterine wet and blotted weights were measured.

  • Key Findings: EE produced a dose-related increase in uterine weights, with statistical significance observed at doses of 1.0 µg/kg and higher.[1]

Standard Uterotrophic Bioassay Protocol (OECD Guideline 440)

The Organisation for Economic Co-operation and Development (OECD) has established a detailed guideline for conducting the uterotrophic bioassay to ensure reproducibility and reliability.[2]

  • Animal Models: Either immature female rodents (weaned but pre-pubertal) or young adult, ovariectomized female rodents can be used.[2]

  • Administration: The test substance is administered daily for three consecutive days by either oral gavage or subcutaneous injection.[2]

  • Dose Groups: At least two dose levels of the test substance are used, along with a vehicle control group and a positive control group (e.g., ethinylestradiol). Each group should consist of at least six animals.[2]

  • Necropsy and Measurement: Approximately 24 hours after the last dose, the animals are necropsied. The body weight is recorded, and the uterus is excised and weighed (both wet and blotted weights).[2]

  • Positive Response: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.[2]

Visualizations

Signaling Pathway for Estrogen-Induced Uterine Growth

Estrogens, including this compound, exert their effects on the uterus primarily through estrogen receptors (ERα and ERβ). The binding of an estrogen to its receptor initiates a cascade of molecular events leading to cell proliferation and an increase in uterine weight.

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cell Uterine Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) Estrogen->ER ER_HSP Inactive ER-HSP Complex Estrogen->ER_HSP Binding ER->ER_HSP ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Binding & Activation mRNA mRNA Gene_Transcription->mRNA Proteins Growth Factors & Cell Cycle Proteins mRNA->Proteins Translation Uterine_Growth Uterine Growth (Increased Weight) Proteins->Uterine_Growth

Estrogen signaling pathway leading to uterine growth.
Experimental Workflow for a Uterotrophic Assay

The following diagram illustrates the typical workflow for conducting an independent verification of a substance's effect on uterine weight, based on the OECD 440 guideline.

UterotrophicWorkflow A Animal Model Selection (Immature or Ovariectomized Rats) B Animal Acclimatization & Randomization A->B D Daily Administration for 3 Days (e.g., Subcutaneous Injection) B->D C Dosing Preparation (Test Substance, Vehicle, Positive Control) C->D E Daily Observations & Body Weight Measurement D->E F Necropsy (24h after last dose) D->F E->F G Uterus Excision & Weighing (Wet & Blotted Weight) F->G H Data Analysis (Comparison to Controls) G->H I Conclusion on Estrogenic Activity H->I

Standard experimental workflow for the uterotrophic bioassay.
Logical Comparison of Uterotrophic Potency

This diagram provides a logical framework for comparing the uterotrophic activity of this compound with other estrogens based on the available data.

PotencyComparison substances Compound This compound 17β-estradiol Ethinylestradiol activity Uterotrophic Activity Significant Increase Strong Increase Strong Increase substances:m->activity:m Leads to substances:b->activity:b Leads to substances:e->activity:e Leads to potency Relative Potency Lower High (Endogenous) Very High (Synthetic) activity:m->potency:m Implies activity:b->potency:b Implies activity:e->potency:e Implies conclusion Conclusion Weak Estrogen Agonist Potent Estrogen Potent Estrogen potency:m->conclusion:m Categorized as potency:b->conclusion:b Categorized as potency:e->conclusion:e Categorized as

Logical comparison of estrogen uterotrophic potencies.

References

Comparative transcriptomic analysis of cells treated with Methylestradiol versus 17β-estradiol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the transcriptomic effects of 17β-estradiol and an overview of the current landscape for its methylated counterpart, Methylestradiol.

This guide provides a detailed comparison of the transcriptomic effects of this compound and the well-characterized 17β-estradiol. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data where available.

Introduction

17β-estradiol (E2), the primary female sex hormone, plays a crucial role in a vast array of physiological processes, and its impact on gene expression has been extensively studied.[1] In contrast, the transcriptomic effects of methylated forms of estradiol (B170435), such as this compound, are not as well-documented in publicly available research. This guide synthesizes the current knowledge on the transcriptomic impact of 17β-estradiol and highlights the existing data gap for a direct comparative analysis with this compound.

Data Presentation: Transcriptomic Effects of 17β-Estradiol

Numerous studies have investigated the global gene expression changes induced by 17β-estradiol in various cell types and tissues. These studies consistently demonstrate that E2 modulates the transcription of a wide range of genes involved in critical cellular processes.

Table 1: Summary of Genes and Pathways Regulated by 17β-Estradiol

CategoryExamples of Upregulated GenesExamples of Downregulated GenesAssociated Signaling PathwaysReference
Cell Cycle & Proliferation Cyclin D1, c-myc, E2F1p21, p53Estrogen-mediated S-phase entry, Mitotic roles of polo-like kinase[2]
Signal Transduction GREB1, PGRMAPK signaling pathway[3]
Apoptosis Bcl-2Bax, Caspase-3[4]
Metabolism Genes involved in lipid synthesisGenes involved in fatty acid oxidation[5]
Immune Response Pro-inflammatory cytokines[6]

Experimental Protocols

The following sections detail standardized methodologies for key experiments cited in transcriptomic analyses of 17β-estradiol.

Cell Culture and Hormone Treatment

Human breast cancer cell lines, such as MCF-7, are commonly used models to study estrogen signaling.[1] These cells are typically cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for 48 hours prior to hormone treatment to eliminate estrogenic activity from the medium.[1] Subsequently, cells are treated with 17β-estradiol (e.g., 0.01 µM) or a vehicle control (e.g., ethanol) for a specified duration (e.g., 24 or 48 hours).[1]

RNA Extraction and Sequencing

Total RNA is extracted from the treated and control cells using a reagent like TRIZOL, followed by purification.[1] The quality and quantity of the extracted RNA are assessed using spectrophotometry and bioanalysis. For transcriptomic analysis, methods like RNA sequencing (RNA-seq) or microarray analysis are employed. In a typical RNA-seq workflow, cDNA libraries are prepared from the RNA samples and sequenced using a high-throughput sequencing platform.[3]

Data Analysis

The raw sequencing data is processed to remove low-quality reads and adaptors. The cleaned reads are then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the 17β-estradiol-treated group compared to the control group.[7] A fold change of >2 and an adjusted p-value of <0.05 are common thresholds for significance.[7] Pathway analysis of the differentially expressed genes is then conducted to identify the biological processes and signaling pathways that are most affected by the treatment.[1]

Mandatory Visualization

Signaling Pathways of 17β-Estradiol

The genomic effects of 17β-estradiol are primarily mediated through its binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[8] This interaction leads to the regulation of target gene expression.

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects E2 17β-Estradiol ER Estrogen Receptor (ERα/ERβ) E2->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Gene Target Gene Transcription ERE->Gene Activation/Repression mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Figure 1. Simplified genomic signaling pathway of 17β-estradiol.

Experimental Workflow for Transcriptomic Analysis

The general workflow for a comparative transcriptomic analysis involves several key steps, from experimental design to data interpretation.

Transcriptomic_Workflow A Cell Culture & Treatment (e.g., MCF-7 cells treated with Estradiol) B RNA Extraction & QC A->B C Library Preparation (e.g., RNA-seq) B->C D High-Throughput Sequencing C->D E Data Preprocessing & QC D->E F Read Alignment to Reference Genome E->F G Differential Gene Expression Analysis F->G H Pathway & Functional Analysis G->H I Data Visualization & Interpretation H->I

Figure 2. A typical experimental workflow for transcriptomic analysis.

Comparative Analysis: this compound vs. 17β-Estradiol

A direct, comprehensive comparative transcriptomic analysis between this compound and 17β-estradiol is currently challenging due to a lack of publicly available transcriptomic data for this compound. While extensive research has elucidated the gene expression profiles induced by 17β-estradiol across various biological systems, similar global analyses for this compound are not readily found in the scientific literature.

One study on the bacterium Denitratisoma sp. strain DHT3 identified a gene cluster, emtABCD, involved in the methylation of estradiol, suggesting a biological pathway for the creation of methylated estrogens in certain organisms.[9] However, this does not provide insight into the transcriptomic effects of exogenously applied this compound in mammalian cells. Another dataset in the Gene Expression Omnibus (GEO) mentions "methyl estradiol propanoate (MEP)" but lacks the detailed, comparable data necessary for a robust analysis against the wealth of 17β-estradiol studies.[10]

Therefore, while it is established that 17β-estradiol exerts significant and widespread effects on the transcriptome, the specific and comparative effects of this compound remain an area for future investigation.

Conclusion

The transcriptomic landscape of 17β-estradiol is well-defined, with a clear understanding of the key genes and pathways it regulates to control a multitude of cellular functions. This guide provides a summary of this knowledge and the experimental approaches used to obtain it. However, a significant knowledge gap exists regarding the transcriptomic effects of this compound. The absence of direct comparative studies or even substantial independent transcriptomic datasets for this compound prevents a detailed, evidence-based comparison at this time. Future research focusing on the global gene expression changes induced by this compound is necessary to understand its biological activity and potential therapeutic applications in comparison to its well-known counterpart, 17β-estradiol.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Methylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of potent compounds like methylestradiol is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the proper handling and disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.

It is crucial to note that under no circumstances should this compound or any materials contaminated with it be disposed of down the drain or in regular trash .[1] The ultimate disposal method for this category of hazardous waste is incineration by a licensed environmental management contractor.[1]

Immediate Safety and Handling Protocol

Due to its high physiological activity and potential carcinogenicity, all work with this compound must be conducted with appropriate safety measures in place.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Lab Coat: A dedicated lab coat should be used.

  • Eye Protection: Safety goggles with side shields are mandatory.[3]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a full-face respirator.[3]

Handling:

  • All work with this compound should be performed in a designated area within a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Avoid the formation of dust.[3][5][6]

  • Wash hands and any exposed skin thoroughly after handling.[5][6]

In-Lab Waste Handling and Disposal Plan

The following protocol outlines the immediate procedures for managing this compound waste within a laboratory setting.

Step 1: Segregate Waste at the Point of Generation

Immediate segregation of all materials that have come into contact with this compound is the first and most critical step.[1]

Waste TypeDescriptionDesignated Container
Solid Waste Contaminated PPE (gloves, lab coats), weigh boats, pipette tips, and other disposable labware.[1]Labeled, leak-proof hazardous waste container (e.g., high-density polyethylene (B3416737) - HDPE).[1]
Liquid Waste Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.[1]Labeled, chemically compatible, screw-top hazardous waste container (glass or HDPE).[1]
Sharps Waste Contaminated needles, syringes, and scalpels.[1]Designated, puncture-resistant sharps container clearly marked as hazardous waste.[1]

Step 2: Use Designated Hazardous Waste Containers

  • Container Type: All waste must be collected in containers that are chemically compatible with the waste. The original chemical container can often be a suitable choice for waste collection.[1]

  • Container Integrity: Ensure all containers are in good condition, free from leaks, and have no external contamination.[1]

  • Labeling: As soon as the first piece of waste is added, the container must be labeled with a "Hazardous Waste" sticker. The label must clearly list all constituents, including "this compound" and any solvents present.[1]

Step 3: Safe Storage of Hazardous Waste

  • Designated Area: Store waste in a designated satellite accumulation area, such as within a fume hood, away from general laboratory traffic.[1]

  • Secondary Containment: All hazardous waste containers must be stored in a secondary containment system, like a chemically resistant tub or tray, to contain any potential leaks.[1]

  • Segregation: Ensure that waste containing this compound is segregated from incompatible materials, such as strong oxidizing agents, to prevent chemical reactions.[5][6]

Step 4: Arrange for Professional Disposal

  • Follow your institution's procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department.[1]

  • Accurately complete all required waste manifests or pickup request forms.[1]

Experimental Protocol: Decontamination of Laboratory Equipment

Thorough decontamination of all non-disposable equipment is essential due to the potent nature of this compound.[1]

  • Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the compound.

  • Collect Rinse: This solvent rinse must be collected as hazardous liquid waste.[1]

  • Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.[1]

  • Final Rinse: Perform a final rinse with purified water.[1]

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.[1]

This compound Disposal Workflow

Methylestradiol_Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling cluster_disposal External Disposal Procedures generation Waste Generation (this compound Contaminated Material) solid Solid Waste generation->solid liquid Liquid Waste generation->liquid sharps Sharps Waste generation->sharps solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Labeled Hazardous Sharps Container sharps->sharps_container storage Step 3: Safe Storage (Designated Satellite Area with Secondary Containment) solid_container->storage liquid_container->storage sharps_container->storage ehs Step 4: Contact EHS & Complete Manifest storage->ehs pickup Waste Pickup by Licensed Contractor ehs->pickup incineration Final Disposal: High-Temperature Incineration pickup->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Methylestradiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methylestradiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent synthetic estrogen. Adherence to these procedures is vital to ensure personnel safety and prevent environmental contamination. This compound is classified as a highly potent active pharmaceutical ingredient (HPAPI) and requires stringent handling protocols.

Quantitative Safety Data

The following table summarizes key quantitative data for handling this compound and similar steroidal estrogens. Due to the high potency of this compound, all handling should be performed within a containment system.

ParameterValueSource / Comments
Occupational Exposure Limit (OEL) No established OEL. A Derived Target Exposure Limit (DTEL) for similar compounds is in the range of 0.06 to 0.4 µg/m³.Based on data for Mestranol and natural conjugated estrogens.[1] Given the high potency, a conservative approach is essential.
Glove Material Double Nitrile RubberRecommended for handling potent compounds.
Glove Thickness (minimum) 0.11 mm (for each glove)Provides a balance of protection and dexterity.
Glove Breakthrough Time > 480 minutes (for β-estradiol)This data is for a similar compound and should be used as a guideline. Regular glove changes are still recommended.

Operational Plan: Handling and Disposal of this compound

This section outlines a step-by-step protocol for the safe handling of this compound from receipt to disposal.

Personnel and Training
  • Authorized Personnel: Only trained and authorized personnel are permitted to handle this compound.

  • Training: Personnel must be trained on the hazards of potent compounds, proper use of personal protective equipment (PPE), containment systems, and emergency procedures.

  • Medical Surveillance: A medical surveillance program should be in place for all personnel regularly handling this compound.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal absorption and inhalation.

  • Gloves: Two pairs of powder-free nitrile gloves are required. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a containment system.

Engineering Controls and Containment
  • Primary Containment: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box.

  • Ventilation: The laboratory must have a single-pass air system with negative pressure relative to adjacent areas.

  • Access Control: The handling area should be a restricted zone with clear signage indicating the presence of a potent compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Prepare the work surface within the containment system by covering it with a disposable absorbent liner.

    • Assemble all necessary equipment and materials (e.g., spatulas, weigh boats, solvent vials) within the containment system before introducing the this compound container.

  • Weighing and Aliquoting:

    • Carefully open the container of this compound inside the containment system.

    • Use dedicated, disposable utensils to handle the powder.

    • Weigh the desired amount of this compound in a tared, sealed container.

    • If preparing a solution, add the solvent to the powder in a closed container within the containment system.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Wipe the exterior of the primary container and any other equipment with a deactivating solution (see Section 5) before removing them from the containment system.

    • Dispose of all disposable materials (e.g., weigh boats, liner, outer gloves) in a designated hazardous waste bag inside the containment system.

Decontamination and Cleaning
  • Surface Decontamination:

    • Prepare a fresh 1:10 dilution of household bleach in water (10% bleach solution).

    • Wipe down all surfaces and equipment that may have come into contact with this compound.

    • Allow a minimum contact time of 30 minutes.

    • Follow with a rinse of 70% ethanol (B145695) and then sterile water to remove bleach residue, which can be corrosive.

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Don appropriate respiratory protection before re-entering.

    • Cover the spill with an absorbent material.

    • Gently apply the 10% bleach solution, working from the outside of the spill inwards.

    • Allow 30 minutes of contact time before cleaning up the absorbent material and disposing of it as hazardous waste.

Disposal Plan
  • Solid Waste: All contaminated solid waste (e.g., gloves, gowns, absorbent pads, disposable utensils) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Aqueous waste containing this compound should be treated to deactivate the hormonal compounds. Advanced oxidation processes, such as treatment with ozone, have been shown to be effective in destroying estrogenic compounds in wastewater.[2] If this is not feasible, collect all liquid waste in a designated, sealed hazardous waste container.

  • Waste Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_decon Decontamination cluster_disposal Disposal prep_ppe Don Full PPE prep_area Prepare Containment Area prep_ppe->prep_area handle_weigh Weigh/Aliquot Powder prep_area->handle_weigh Enter Containment handle_solution Prepare Solution (if needed) handle_weigh->handle_solution handle_seal Seal Primary Container handle_solution->handle_seal decon_equip Decontaminate Equipment handle_seal->decon_equip Exit Containment decon_surface Decontaminate Work Surface decon_equip->decon_surface disp_solid Segregate Solid Waste decon_surface->disp_solid disp_pickup Hazardous Waste Pickup disp_solid->disp_pickup disp_liquid Segregate/Treat Liquid Waste disp_liquid->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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